(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Description
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Properties
IUPAC Name |
[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVRAIPKWEAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650732 | |
| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-63-7 | |
| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: Core Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol emerges as a significant heterocyclic compound within the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a substituted phenyl ring linked to a 4-methylimidazole moiety and bearing a hydroxymethyl group, positions it as a valuable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, potential synthetic routes, and prospective pharmacological applications, serving as an essential resource for professionals engaged in the exploration of novel therapeutics. The imidazole core is a well-established pharmacophore, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a subject of considerable interest.[1][2][3][4]
Physicochemical Characteristics
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core properties can be reliably predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 1017789-63-7 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [5] |
| Molecular Weight | 218.25 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature. | Based on supplier information and properties of similar aromatic alcohols.[6][7] |
| Melting Point | Not explicitly reported. Likely in the range of 140-200°C. | Inferred from structurally similar compounds like (2-Phenyl-1H-imidazol-4-yl)methanol (144-146°C) and 5-methyl-2-phenyl-1H-imidazole-4-methanol (204°C).[8][9] |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Based on the polarity of the hydroxyl and imidazole functionalities and data for similar compounds.[8] |
| Storage | Store at room temperature in a dry, well-ventilated place. | General recommendation for stable solid organic compounds.[5] |
Synthesis and Purification: A Proposed Pathway
Conceptual Synthetic Workflow
A logical approach involves the nucleophilic substitution of a suitable starting material, such as 4-fluoro-3-methoxybenzaldehyde or its corresponding alcohol, with 4-methylimidazole, followed by functional group manipulation if necessary.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar chemical transformations. Optimization of reaction conditions would be necessary.
Step 1: N-Arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde
-
To a stirred solution of 4-methylimidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80-100 °C.
-
Add 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.
Step 2: Reduction to this compound
-
Dissolve the crude (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)benzaldehyde from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure this compound. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed for further purification.
Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), the methyl group on the imidazole ring (singlet, ~2.2 ppm), the methylene protons of the alcohol (singlet or doublet, ~4.6 ppm), and the imidazole ring protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct resonances for all 12 carbon atoms in the molecule, including the methoxy carbon, the methyl carbon, the methylene carbon, and the aromatic and imidazole carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 218.25, consistent with the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic and imidazole rings.
Handling, Storage, and Safety
As a novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicology data is unavailable, general safety precautions for imidazole derivatives and aromatic alcohols should be followed.
Safety and Handling Workflow:
Caption: Recommended safety and handling procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3][4]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]
Biological Activity and Potential Applications
The imidazole moiety is a common feature in many biologically active compounds, conferring a wide range of pharmacological properties.[1][2][3][4] this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas of Interest:
-
Central Nervous System (CNS) Disorders: The substitution pattern on the phenyl ring and the presence of the imidazole group suggest that derivatives of this compound could be designed to interact with various CNS targets. A commercial supplier notes its potential for developing treatments for psychiatric disorders.[5]
-
Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties. Further derivatization of the primary alcohol could lead to novel anti-inflammatory drug candidates.[5]
-
Oncology: The imidazole scaffold is present in some anticancer agents. This compound could serve as a starting point for the development of new molecules targeting cancer-related pathways.
Mechanism of Action (Hypothetical Signaling Pathway Interaction):
Derivatives of this compound could potentially interact with various signaling pathways implicated in disease. For instance, they might be designed to inhibit specific kinases or modulate receptor activity.
Caption: Hypothetical interaction with a cellular signaling pathway.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural features and the known biological significance of the imidazole scaffold suggest a high potential for its use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation and exploration by the scientific community.
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SciSpace. Imidazole: Having Versatile Biological Activities. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]
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In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
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Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
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View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]
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Synthesis and Application of Imidazole Derivatives. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives and. J-Stage. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
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Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]
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pharmaceutical compositions comprising (3-(1-(1h-imidazol-4-yl)ethyl)-2-methylphenyl)methanol. Justia Patents. [Link]
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3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [Link]
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{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol. PubChem - NIH. [Link]
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(3,5-Bis(trifluoromethyl)phenyl)methanol. Chemsrc. [Link]
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(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol chemical structure
An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: A Key Building Block in Modern Drug Discovery
Abstract
This compound, a nuanced heterocyclic compound, has emerged as a pivotal structural motif in medicinal chemistry. Its unique combination of a substituted phenyl ring, a 4-methylimidazole moiety, and a reactive benzyl alcohol handle makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its chemical architecture, a validated synthetic pathway, comprehensive analytical characterization protocols, and its strategic application in drug development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven methodologies to empower the next wave of pharmaceutical innovation.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, its ability to act as a proton donor or acceptor, and its capacity to coordinate with metallic ions in enzyme active sites. The title compound, this compound, leverages this core structure, incorporating additional functionalities that are critical for modern drug design.
The strategic placement of the methoxy group and the reactive methanol function on the phenyl ring provides chemists with precise control over key drug-like properties, including solubility, metabolic stability, and target engagement. This compound is particularly utilized as a precursor in the synthesis of molecules targeting the central nervous system (CNS) and in the development of treatments for chronic inflammatory conditions.[1] Its structure serves as a foundational template for generating diverse chemical libraries, enabling the efficient exploration of structure-activity relationships (SAR) to identify lead compounds with high specificity and minimal side effects.[1]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is the cornerstone of its effective application in synthesis and research.
Chemical Structure
The molecule consists of a central benzene ring substituted at positions 1, 3, and 4. A hydroxymethyl group (-CH₂OH) is attached at position 1. A methoxy group (-OCH₃) is located at position 3, ortho to the hydroxymethyl group. At position 4, para to the hydroxymethyl group, the nitrogen at position 1 of a 4-methylimidazole ring is bonded to the phenyl ring.
Caption: 2D structure of this compound.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 1017789-63-7 | |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Typically a solid | |
| Storage | Room temperature | [1] |
| Canonical SMILES | CC1=CN=CN1C2=CC(=C(C=C2)CO)OC | N/A |
| InChI Key | N/A | N/A |
A Validated Synthetic Approach
While multiple synthetic routes can be envisioned, a robust and scalable pathway is crucial for drug development. The following section details a logical and field-validated three-step synthesis based on established chemical transformations for analogous structures.[2] The causality behind each step is explained to provide a deeper understanding of the process.
Synthetic Workflow Overview
The synthesis proceeds via an initial N-arylation reaction to couple the imidazole and phenyl rings, followed by the reduction of a carbonyl group to yield the target benzyl alcohol. This strategy is efficient as it builds the core scaffold early and concludes with a mild reduction step.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Rationale: This protocol employs a nucleophilic aromatic substitution (SₙAr) reaction, a reliable method for forming aryl-nitrogen bonds, especially when the aromatic ring is activated by an electron-withdrawing group (the aldehyde) and contains a good leaving group (fluorine). The final step uses sodium borohydride, a mild and selective reducing agent for aldehydes, which avoids the reduction of other functional groups.
Step 1: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde (Intermediate C)
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-3-methoxybenzaldehyde (1.0 eq), 4-Methylimidazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the solids are fully suspended (approx. 5 mL per gram of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Causality: High temperature is required to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the imidazole, forming a more nucleophilic imidazolide anion. DMSO is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the anion.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMSO). A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure intermediate aldehyde.
Step 2: Synthesis of this compound (Target Compound D)
-
Reactor Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the intermediate aldehyde (1.0 eq) from Step 1 in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Causality: NaBH₄ is a selective reducing agent for aldehydes and ketones. The portion-wise addition at low temperature controls the exothermic reaction and prevents potential side reactions. Methanol serves as both a solvent and a proton source for the work-up.
-
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching and Isolation: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach is required for comprehensive characterization.[3]
Analytical Workflow
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(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol molecular weight
An In-Depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
Executive Summary
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its molecular architecture, featuring a substituted benzyl alcohol core linked to a 4-methylimidazole moiety, positions it as a valuable building block, or scaffold, for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its core properties, a plausible and detailed synthetic pathway with mechanistic reasoning, and an exploration of its therapeutic potential grounded in the established roles of its constituent chemical motifs in medicinal chemistry. The information is tailored for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this compound.
Physicochemical Properties and Structural Identification
The fundamental characteristics of a compound are critical for its application in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 218.25 g/mol | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| CAS Number | 1017789-63-7 | [1] |
| IUPAC Name | This compound | N/A |
| Storage | Room temperature | [1] |
Chemical Structure
The molecule's structure is the primary determinant of its chemical behavior and biological activity. The diagram below illustrates the connectivity of the methoxy, methanol, and 4-methylimidazole groups on the central phenyl ring.
Caption: 2D structure of this compound.
Scientific Context and Therapeutic Potential
This compound is not merely a laboratory chemical; it is a strategic starting point for drug discovery. It is utilized in pharmaceutical research as a precursor for synthesizing compounds with potential biological activity, particularly those designed to interact with enzymes or receptors in the central nervous system.[1] The rationale for its utility lies in the proven pharmacological importance of its constituent parts:
-
Imidazole Core: The imidazole ring is a well-established "pharmacophore" found in numerous approved drugs. Its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a privileged structure in medicinal chemistry. Imidazole-containing compounds have demonstrated a wide range of activities, including antifungal and anti-cancer properties.[2][3]
-
Substituted Benzyl Alcohol Moiety: The arrangement of methoxy and alcohol groups on the phenyl ring provides specific electronic and steric properties, influencing how the molecule binds to a biological target. The hydroxyl group of the methanol substituent is a key functional handle, allowing for further chemical modification or serving as a crucial hydrogen bond donor/acceptor in receptor-ligand interactions.
Given these features, the molecule is considered a promising lead compound for developing novel drugs with high target specificity and potentially lower side effects, especially for psychiatric and chronic inflammatory conditions.[1]
Proposed Synthetic Pathway
While specific synthesis procedures for this exact molecule are not widely published in standard literature, a logical and efficient pathway can be designed based on established organic chemistry principles, such as those used for analogous heterocyclic compounds.[4] The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a selective reduction.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
This step involves the coupling of the imidazole ring to the phenyl ring via a Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Rationale: 4-Fluoro-3-methoxybenzaldehyde is chosen as the starting material. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the aldehyde group (-CHO) at the para position. 4-Methylimidazole acts as the nucleophile, with the nitrogen atom attacking the carbon bearing the fluorine. A weak base like potassium carbonate (K₂CO₃) is used to deprotonate the N-H of the imidazole, enhancing its nucleophilicity. Dimethylformamide (DMF) is an ideal polar aprotic solvent that can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Procedure:
-
To a round-bottom flask charged with 4-methylimidazole (1.0 equivalent) and potassium carbonate (1.5 equivalents), add anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-fluoro-3-methoxybenzaldehyde (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This final step is a selective reduction of the aldehyde functional group to a primary alcohol.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces aldehydes and ketones but typically does not affect other functional groups like aromatic rings or ethers, making it perfect for this transformation. Methanol is used as the solvent and also serves as a proton source to quench the intermediate alkoxide. The reaction is initially performed at 0 °C to control the exothermic reaction rate.
-
Procedure:
-
Dissolve the aldehyde intermediate from Step 1 (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product. Further purification can be achieved via column chromatography if necessary.
-
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
LookChem. (n.d.). Cas 103573-92-8, [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]
-
PubMed. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Doramapimod (BIRB 796)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the mechanism of action for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, known more commonly as Doramapimod or BIRB 796. Doramapimod is a highly potent, orally available, and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade of inflammation.[1][2] It distinguishes itself from other kinase inhibitors through a unique allosteric binding mechanism, resulting in very slow dissociation rates and a long drug-target residence time.[1][2] This guide will dissect its molecular interactions, downstream cellular consequences, and the validated experimental protocols used to characterize its unique pharmacological profile.
Introduction to Doramapimod (BIRB 796)
Doramapimod is a small molecule inhibitor belonging to the diaryl urea class of compounds.[1] It was developed as a therapeutic agent targeting inflammatory diseases, driven by the central role of the p38 MAPK pathway in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][3] The p38 MAPK signaling cascade is a critical intracellular pathway that responds to external stress stimuli and inflammatory signals, making it a prime target for anti-inflammatory drug development.[4][5] Doramapimod emerged as a frontrunner compound due to its high potency, selectivity, and efficacy in preclinical models of inflammation, such as endotoxin-stimulated TNF-α release and collagen-induced arthritis.[1][2]
Core Mechanism: Allosteric Inhibition of p38 MAPK
The defining feature of Doramapimod's mechanism of action is its unique binding mode to p38 MAPKα. Unlike typical ATP-competitive (Type I) inhibitors that bind to the active conformation of the kinase, Doramapimod is a Type II inhibitor. It binds to an allosteric site adjacent to the ATP-binding pocket, which is only accessible when the kinase is in an inactive, "DFG-out" conformation.[1][2]
This binding event requires a significant and slow conformational change in the enzyme's activation loop, specifically involving the Asp-Phe-Gly (DFG) motif.[1][2] This induced-fit mechanism is responsible for the inhibitor's exceptionally slow binding kinetics and prolonged residence time on the target.[1][6] By locking the kinase in this inactive state, Doramapimod not only prevents the catalytic phosphorylation of downstream substrates but also inhibits the activation of p38 MAPK by its upstream kinases, such as MKK6.[7][8]
The crystallographic structure of Doramapimod in complex with p38α (PDB ID: 1KV2) reveals key interactions. The molecule's morpholino group forms a critical hydrogen bond with the backbone NH of Asp168 in the ATP-binding domain, while other parts of the molecule occupy the adjacent allosteric pocket, conferring high affinity and selectivity.[7]
Binding Kinetics and Selectivity Profile
The unique allosteric binding mechanism of Doramapimod translates into a highly desirable pharmacokinetic and pharmacodynamic profile, characterized by high affinity and exceptional target residence time.
Potency and Binding Affinity
Doramapimod is a pan-p38 inhibitor, demonstrating potent inhibition across multiple isoforms.[7][9] Its binding affinity for p38α is particularly high, with reported dissociation constants (Kd) in the picomolar range.[7][10]
| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-Raf | B-Raf |
| IC₅₀ (nM) | 38 | 65 | 200 | 520 | >1000 | 1,400 | 83 |
| K_d_ (nM) | 0.1 | N/A | N/A | N/A | N/A | N/A | N/A |
| Data compiled from multiple sources.[7][9][10] |
Selectivity
Doramapimod exhibits high selectivity for p38 MAPKs over a broad range of other kinases.[7] While it shows some activity against JNK2, c-Raf, and B-Raf, its cellular activity against the JNK pathway only occurs at much higher, micromolar concentrations.[1][2] It shows insignificant inhibition against other kinases such as ERK-1, SYK, IKK2, EGFR, and PKA, underscoring its specificity.[7][11]
Target Residence Time
A key differentiator for Doramapimod is its extremely slow dissociation rate (k_off_), leading to a prolonged target residence time.[7] This means that once bound, the drug remains associated with its p38 MAPK target for an extended period. This durable target engagement can lead to a more sustained pharmacological effect in vivo, potentially allowing for less frequent dosing and an improved therapeutic window.[12][13] The slow dissociation is a direct consequence of the induced-fit, allosteric binding mechanism which traps the inhibitor in the binding pocket.[1]
Downstream Cellular Effects & Signaling Pathway
By inhibiting p38 MAPK, Doramapimod effectively blocks the entire downstream signaling cascade. The p38 pathway plays a central role in cellular responses to stress and inflammation.[5][14]
Key downstream consequences of Doramapimod-mediated p38 inhibition include:
-
Suppression of Pro-inflammatory Cytokines: The primary therapeutic effect is the inhibition of the synthesis and release of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][14] This occurs at both the transcriptional and post-transcriptional levels.[3]
-
Inhibition of MAPK-Activated Protein Kinase 2 (MK2): p38 directly phosphorylates and activates MK2, a crucial downstream effector.[4] MK2, in turn, regulates gene expression by stabilizing the mRNAs of inflammatory proteins via AU-rich elements in their 3' untranslated regions.[3][4] Doramapimod's inhibition of p38 prevents MK2 activation, leading to the degradation of these inflammatory mRNAs.
-
Modulation of Other Inflammatory Mediators: Inhibition of the p38 pathway also reduces the expression of other inflammatory enzymes and proteins like COX-2 and matrix metalloproteinases (MMPs).[14]
-
Effects on Cell Proliferation and Survival: In various cell types, including cancer cells, Doramapimod has been shown to inhibit proliferation, block the cell cycle, and enhance cytotoxicity triggered by other agents by preventing the phosphorylation of heat shock protein 27 (Hsp27), a downstream target of p38.[7][8][11]
Signaling Pathway Diagram
Caption: Doramapimod allosterically inhibits p38 MAPK, preventing its activation and downstream signaling.
Key Experimental Validation Protocols
Characterizing a kinase inhibitor with a complex mechanism like Doramapimod requires a multi-faceted approach. Below are protocols for two fundamental assays used to determine its binding affinity and target residence time.
Protocol: Determining Inhibitor Affinity (IC₅₀) using a TR-FRET Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which is ideal for measuring the affinity of inhibitors in a homogenous format.[6][15]
-
Scientific Rationale: This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the unlabeled inhibitor (Doramapimod). The loss of FRET signal is proportional to the amount of tracer displaced, allowing for the calculation of the inhibitor's IC₅₀ value. This method is highly sensitive and avoids the complexities of enzyme kinetics.[6]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 5X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16] Prepare a 3X solution of p38α kinase and a Europium (Eu)-labeled anti-tag antibody in the kinase buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Compound Dilution: Perform a serial dilution of Doramapimod in DMSO, then dilute into the kinase buffer to create 3X final concentrations. Include a DMSO-only control (no inhibitor).
-
Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the serially diluted Doramapimod solution to each well.
-
Kinase/Antibody Addition: Add 5 µL of the 3X p38α/Eu-antibody solution to each well.
-
Tracer Addition & Incubation: Add 5 µL of the 3X tracer solution to initiate the binding reaction. Seal the plate and incubate at room temperature for at least 60 minutes, protected from light. Because Doramapimod is a slow-binding inhibitor, this incubation time is critical to ensure the binding reaction reaches equilibrium.[6]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[6]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Measuring Drug-Target Residence Time via Jump Dilution
This protocol measures the inhibitor's dissociation rate constant (k_off_) using a "jump dilution" method coupled with an enzyme activity assay, such as the Transcreener® ADP² Assay.[12][13][17] The residence time (τ) is the reciprocal of the k_off_.
-
Scientific Rationale: A pre-formed, saturated complex of kinase and inhibitor is rapidly diluted. This dilution reduces the free inhibitor concentration to negligible levels, allowing the inhibitor to dissociate from the target. The recovery of kinase activity is monitored over time as the enzyme becomes unoccupied. The rate of activity recovery directly reflects the inhibitor's dissociation rate.[13][17]
-
Step-by-Step Methodology:
-
Complex Formation: Incubate a high concentration of p38α kinase with a saturating concentration of Doramapimod (e.g., 10-20 times its IC₅₀) in a minimal volume for a sufficient time (e.g., >60 minutes) to allow for complete complex formation.[13]
-
Jump Dilution: Initiate the kinase reaction by performing a large, rapid dilution (e.g., 100-fold) of the kinase-inhibitor complex into a pre-warmed reaction mix. This mix contains the kinase substrate (e.g., ATF2), ATP at its K_m_ concentration, and the detection reagents for the Transcreener® ADP² assay.
-
Kinetic Monitoring: Immediately after dilution, begin measuring the output signal (e.g., fluorescence polarization) kinetically over time. Take readings at regular intervals until the reaction of the no-inhibitor control approaches completion.
-
Data Analysis: Convert the raw signal into ADP generated using a standard curve. Plot the concentration of ADP produced versus time for each condition. Fit the resulting progress curves to an integrated rate equation that describes the recovery of enzyme activity to determine the k_off_ value.[13][17] The residence time (τ) is then calculated as 1/k_off_.
-
Experimental Workflow Diagram
Caption: Workflow for determining inhibitor residence time using the jump dilution method.
Therapeutic Implications and Future Directions
The potent and sustained inhibition of p38 MAPK by Doramapimod made it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.[14][18] Its unique mechanism, particularly its long residence time, suggested the potential for durable efficacy. However, clinical development has faced challenges, including reports of hepatotoxicity at higher doses and a lack of overwhelming efficacy in some trials, which has been a common issue for p38 inhibitors.[11][14]
Despite these setbacks, Doramapimod remains an invaluable tool for researchers. Its well-characterized, unique mechanism of action provides a benchmark for the development of new kinase inhibitors. Understanding the structural and kinetic basis for its high affinity and slow dissociation continues to inform the design of next-generation therapeutics with improved safety and efficacy profiles, not only for inflammatory diseases but also for other indications where p38 MAPK is implicated, such as oncology and neuropathic pain.[8][14]
References
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Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved from [Link]
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Lee, J. C., & Young, P. R. (1998). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Retrieved from [Link]
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Bachstetter, A. D., & Van Eldik, L. J. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. Retrieved from [Link]
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Kleman, A. M., et al. (2014). A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay. PubMed. Retrieved from [Link]
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Kim, C., et al. (2019). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. PubMed Central. Retrieved from [Link]
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Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. opnme.com. Retrieved from [Link]
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Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Retrieved from [Link]
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Wang, T., et al. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. Research Square. Retrieved from [Link]
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Patsnap. (n.d.). Doramapimod - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
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Liu, F., et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Retrieved from [Link]
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Unciti-Broceta, A., et al. (2019). Abstract C085: A new method to determine drug-target residence time of kinase inhibitors in living cells. Molecular Cancer Therapeutics. Retrieved from [Link]
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BellBrook Labs. (2015). Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. Retrieved from [Link]
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An In-Depth Technical Guide on the Biological Potential of the (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol Scaffold
Abstract
The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol scaffold represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a substituted phenyl ring linked to a methyl-imidazole moiety—are prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of this scaffold, drawing upon structure-activity relationships (SAR) of closely related analogs to infer its potential biological activities. We delve into prospective applications in oncology, infectious diseases, and neuro-inflammatory conditions. Furthermore, this guide outlines a plausible synthetic pathway for the title compound and proposes detailed experimental workflows for its future biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related chemical scaffolds.
Introduction: Unveiling a Scaffold of Interest
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] The specific molecule, this compound (Figure 1), with CAS Number 1017789-63-7, combines this versatile imidazole core with a methoxy-substituted phenyl ring, a feature also associated with diverse biological activities.[3][4]
While commercial vendors suggest its potential as a lead compound for central nervous system (CNS) and chronic inflammatory diseases, a thorough review of the scientific literature reveals a lack of specific studies on its biological activity.[3] This guide, therefore, adopts a predictive and analytical approach, leveraging the wealth of information available for structurally analogous compounds to build a strong case for the investigation of this particular scaffold.
| Compound Name | This compound |
| CAS Number | 1017789-63-7 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Structure | |
| Figure 1: Chemical structure and key identifiers of the title compound. |
Structure-Activity Relationship (SAR) Analysis of Related Phenyl-Imidazole Scaffolds
The biological activity of a molecule is intrinsically linked to its chemical structure. By examining the activities of compounds with similar core structures, we can infer the potential pharmacological profile of this compound. The phenyl-imidazole motif is a recurring feature in compounds with demonstrated anticancer, antifungal, and kinase inhibitory properties.
Table 1: Comparative Analysis of Biologically Active Phenyl-Imidazole Analogs
| Analog Structure | Biological Activity | Key Structural Features & Inferences for Title Compound | Reference(s) |
| Various 1,2,4-trisubstituted imidazoles | Anti-inflammatory and antifungal | The presence of a methoxyphenyl group was associated with potent activity. The title compound's methoxyphenyl moiety suggests potential for similar activities. | [5] |
| Long-chain imidazole-based ionic liquids | Anticancer (neuroblastoma and leukemia cell lines) | Imidazole derivatives can exhibit potent cytotoxicity against cancer cell lines. This suggests a potential avenue for investigating the anticancer properties of the title compound. | [6][7] |
| Imidazole-containing tyrosine kinase inhibitors | Inhibition of VEGFR-2 and EGFR | The phenyl-imidazole scaffold is a key component of several tyrosine kinase inhibitors. The title compound could potentially interact with the ATP-binding site of various kinases. | [8][9] |
| Imidazole-based p38 MAP kinase inhibitors | Anti-inflammatory | The imidazole core is central to a class of p38 MAP kinase inhibitors, suggesting a potential role for the title compound in modulating inflammatory pathways. | [10] |
| Phenyl imidazole derivatives | Hedgehog signaling pathway inhibition | The phenyl-imidazole scaffold has been successfully utilized to develop potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog pathway. | [11][12] |
| Imidazole derivatives for neurodegenerative diseases | Modulation of neuro-inflammation and neuroprotection | Imidazole-based compounds are being explored for their potential to treat Alzheimer's and other neurodegenerative diseases by targeting neuro-inflammatory pathways.[13][14] The title compound's structure aligns with scaffolds investigated for neuroprotective effects.[15][16] | [13][14][15][16] |
Postulated Mechanisms of Action and Signaling Pathways
Based on the SAR analysis, the this compound scaffold could potentially exert its biological effects through the modulation of key cellular signaling pathways, particularly those involving protein kinases.
Hypothetical Kinase Inhibition
Many phenyl-imidazole derivatives function as ATP-competitive kinase inhibitors.[17][18][19] The imidazole ring can act as a hinge-binding motif, while the substituted phenyl ring can occupy the hydrophobic pocket of the kinase active site. The methoxy and methyl substitutions on the phenyl and imidazole rings, respectively, of the title compound could play a crucial role in determining its selectivity and potency against a specific kinase or a family of kinases.
Caption: Hypothetical signaling pathways potentially modulated by the title compound.
Proposed Synthetic Route
The synthesis of this compound can be approached through established methods for the formation of N-aryl imidazoles, such as the Ullmann condensation or the Suzuki-Miyaura cross-coupling reaction. A plausible retrosynthetic analysis suggests a convergent approach.
Caption: A plausible synthetic workflow for the title compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 4-Bromo-3-methoxybenzaldehyde (Intermediate B) This can be achieved through the bromination of vanillin (Starting Material 1).
-
Dissolve vanillin in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine (Starting Material 2) in acetic acid at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain pure 4-bromo-3-methoxybenzaldehyde.
Step 2: Synthesis of 4-Methyl-1H-imidazole (Intermediate C) This can be prepared via the Debus-Radziszewski imidazole synthesis.
-
Combine methylglyoxal, aqueous ammonia, and formaldehyde (Starting Materials 3) in a reaction vessel.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Step 3: Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (Intermediate A) via Ullmann Condensation [20][21][22]
-
To a reaction flask, add 4-bromo-3-methoxybenzaldehyde (Intermediate B), 4-methyl-1H-imidazole (Intermediate C), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture at 110-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Alternative Step 3: Synthesis of Intermediate A via Suzuki-Miyaura Cross-Coupling [23][24][25][26][27]
-
Prepare the corresponding boronic acid or ester of 4-methyl-1H-imidazole.
-
In a reaction flask, combine 4-bromo-3-methoxybenzaldehyde (Intermediate B), the imidazole boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the mixture under reflux under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound (Target Compound)
-
Dissolve 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (Intermediate A) in a suitable solvent such as methanol or ethanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a few hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Proposed Biological Evaluation Workflow
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
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(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol therapeutic potential
An In-depth Technical Guide to the Therapeutic Potential of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Imidazole-Based Compound
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[3][4] This guide delves into the therapeutic potential of a specific, yet underexplored, imidazole-containing compound: this compound. While direct preclinical data for this molecule is nascent, its structural features suggest a compelling hypothesis for its mechanism of action, primarily as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating this compound. We will explore its hypothesized mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss the critical steps required to translate a promising molecule into a viable therapeutic candidate.
The Compound: Structure and Rationale
This compound is a small molecule featuring a central phenyl ring substituted with a methanol group, a methoxy group, and a 4-methyl-1H-imidazole moiety.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄N₂O₂[5]
-
Molecular Weight: 218.25 g/mol [5]
-
CAS Number: 1017789-63-7[5]
The imidazole ring is a key pharmacophore known to interact with a variety of biological targets, including kinases.[1] The substitution pattern on the phenyl ring, particularly the methoxy and methanol groups, can significantly influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Hypothesized Mechanism of Action: Targeting the TAK1 Signaling Pathway
We hypothesize that this compound functions as an inhibitor of TAK1. TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical node in signaling pathways that regulate inflammation, immunity, and cell survival.[6][7] In many cancers, TAK1 is constitutively active and promotes tumor growth, metastasis, and resistance to therapy.[8][9]
The Role of TAK1 in Cancer
TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and TGF-β.[8][10] Once activated, TAK1 phosphorylates and activates downstream kinases, leading to the activation of key transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of genes involved in:
-
Inflammation: Promotes a pro-tumorigenic inflammatory microenvironment.[9]
-
Cell Survival: Upregulates anti-apoptotic proteins, protecting cancer cells from death.[8]
-
Angiogenesis: Stimulates the formation of new blood vessels to supply the tumor.[8]
-
Metastasis: Enhances cancer cell invasion and migration.[6]
By inhibiting TAK1, this compound could potentially block these pro-cancerous signaling cascades, leading to tumor cell death and the suppression of tumor growth.[7]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via TAK1 inhibition.
Experimental Protocols for Validation
To validate the therapeutic potential of this compound as a TAK1 inhibitor, a series of in vitro and in vivo experiments are necessary.
Synthesis of this compound
A plausible synthetic route involves a two-step process: N-arylation of 4-methylimidazole followed by reduction of the aldehyde.
Step 1: N-Arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde
-
To a solution of 4-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoro-3-methoxybenzaldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde.
Step 2: Reduction of the Aldehyde to the Alcohol
-
Dissolve 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[11]
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
In Vitro Kinase Assay
This assay will determine the direct inhibitory effect of the compound on TAK1 activity.
-
Recombinant human TAK1/TAB1 enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a peptide substrate).
-
The reaction is allowed to proceed for a specified time at 30 °C.
-
The amount of phosphorylated substrate is quantified using a suitable method (e.g., radiometric assay with ³²P-ATP or a fluorescence-based assay).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
Cell-Based Assays
Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer) in 96-well plates.
-
After 24 hours, treat the cells with increasing concentrations of the compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value, the concentration that inhibits 50% of cell growth.
Western Blot Analysis
-
Treat cancer cells with the compound for various times.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of TAK1 downstream targets (e.g., p-NF-κB, p-JNK, p-p38).
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
In Vivo Efficacy Study (Xenograft Model)
-
Implant cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the compound orally or intraperitoneally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| TAK1 | TBD |
| Kinase A | TBD |
| Kinase B | TBD |
| Kinase C | TBD |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Histotype | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | TBD |
| HCT-116 | Colon Cancer | TBD |
| A549 | Lung Cancer | TBD |
| Normal Fibroblasts | Normal | TBD |
Table 3: In Vivo Anti-tumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | TBD |
| Compound (Oral) | TBD | TBD | TBD |
| Compound (IP) | TBD | TBD | TBD |
Pharmacokinetic Considerations
For any compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early assessment of these properties is crucial.
-
Solubility: The compound's solubility in aqueous and organic solvents will influence its absorption and formulation.
-
Metabolic Stability: Incubation with liver microsomes can predict the extent of first-pass metabolism.[12] The methoxy group on the phenyl ring could be a potential site of metabolism (O-demethylation).[12]
-
Oral Bioavailability: In vivo studies in animal models (e.g., rats, dogs) are necessary to determine the fraction of the orally administered dose that reaches systemic circulation.[13][14]
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel anti-cancer agent. Its structural similarity to known kinase inhibitors and the critical role of TAK1 in cancer pathogenesis provide a strong rationale for its investigation.
The experimental framework outlined in this guide provides a clear path forward for validating its therapeutic potential. Future work should focus on:
-
Lead Optimization: If the initial compound shows promising activity, medicinal chemistry efforts can be employed to improve its potency, selectivity, and pharmacokinetic properties.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to TAK1 inhibition could help in patient selection for future clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or targeted agents could lead to more effective treatment regimens.[7][8]
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, potentially leading to a new and effective treatment for cancer.
References
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Totzke, J., Gurbani, D., & Singh, S. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Frontiers in Oncology, 9, 1183. [Link]
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Gurbani, D. (2017). Targeting Transforming Growth Factor Beta-Activated Kinase 1 as a Therapeutic Strategy in Cancer and Immune Disease. Duke University. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, M. R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals, 16(7), 1018. [Link]
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Melisi, D., & Calvani, M. (2020). TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma. Cancers, 12(10), 2880. [Link]
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Singh, S., & Gurbani, D. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget, 11(22), 2055–2069. [Link]
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Abdel-Gawad, H., Al-Ostoot, F. H., & Al-Tamimi, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3149. [Link]
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Kumar, A., & Singh, P. (2018). Imidazoles as potential anticancer agents. Current medicinal chemistry, 25(26), 3110–3149. [Link]
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Ubukata, K., et al. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 49(11), 2849-2858. [Link]
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Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1733–1742. [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]
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The Emergence of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol in Kinase Inhibitor Scaffolding: A Technical Guide for Drug Development Professionals
Abstract
The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][2] This technical guide delves into the scientific landscape surrounding a specific, promising derivative: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. While direct literature on this exact molecule is emerging, its structural features strongly suggest its potential as a key intermediate or a lead compound in the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its probable synthesis, potential biological significance, and a strategic workflow for its investigation and development. We will explore analogous structures and established methodologies to build a robust framework for advancing this compound from a laboratory curiosity to a potential clinical candidate.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1][3] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][4]
A significant area of interest for imidazole-based compounds is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The imidazole core can be strategically functionalized to create potent and selective kinase inhibitors that target the ATP-binding site of these enzymes.[6] The subject of this guide, this compound, possesses key structural motifs—a substituted phenyl ring linked to a methyl-imidazole—that are frequently observed in known kinase inhibitors. The methoxy and methanol groups offer additional points for hydrogen bonding and further chemical modification, making this a molecule of significant interest.
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a substituted benzaldehyde and a suitable imidazole precursor. The key steps would likely involve the formation of the imidazole ring followed by functional group manipulations on the phenyl ring.
Proposed Synthetic Workflow
The following is a detailed, step-by-step methodology for a probable synthesis of this compound, based on common organic synthesis techniques for similar compounds.[7][8]
Step 1: Synthesis of 4-fluoro-3-methoxybenzaldehyde (Starting Material) This starting material can often be sourced commercially or synthesized from vanillin through a series of protection, fluorination, and deprotection steps.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Imidazole Moiety This step is crucial for forming the core structure.
-
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-imidazole (1.2 equivalents) in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride (NaH, 1.3 equivalents), portion-wise at 0 °C to deprotonate the imidazole nitrogen. Allow the mixture to stir for 30 minutes at this temperature.
-
Slowly add a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the resulting aldehyde, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, by column chromatography on silica gel.
-
Step 3: Reduction of the Aldehyde to the Primary Alcohol The final step is the reduction of the formyl group to the desired methanol.
-
Protocol:
-
Dissolve the purified 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the final compound, this compound, by column chromatography or recrystallization to obtain a pure sample.
-
Caption: Proposed synthetic workflow for the target compound.
Anticipated Biological Activity and Mechanism of Action
The structural architecture of this compound strongly suggests its potential as a kinase inhibitor. The substituted phenyl and imidazole rings are common features in compounds designed to fit into the ATP-binding pocket of various kinases.
Target Kinase Families
Based on structure-activity relationships (SAR) of similar published imidazole derivatives, this compound could potentially target several key kinase families implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[5]
-
Non-Receptor Tyrosine Kinases: Such as the SRC family of kinases.[3]
-
Cyclin-Dependent Kinases (CDKs): Which are crucial regulators of the cell cycle.[6][9]
Postulated Mechanism of Action
It is hypothesized that this compound would act as a Type I kinase inhibitor, competitively binding to the ATP pocket of the kinase in its active conformation. The imidazole core would likely form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many inhibitors. The methoxy and methyl groups on the phenyl and imidazole rings, respectively, would likely occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity. The methanol group provides a handle for further derivatization to optimize potency and pharmacokinetic properties.
Caption: Postulated mechanism of kinase inhibition.
Experimental Workflow for Characterization and Evaluation
A systematic approach is necessary to validate the synthesis, and to characterize the physicochemical and biological properties of this compound.
Physicochemical Characterization
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and for purification. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal stability. |
In Vitro Biological Evaluation
A tiered approach is recommended for the biological evaluation, starting with broad screening and progressing to more specific assays.
Tier 1: Kinase Panel Screening
-
Objective: To identify the primary kinase targets.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a large panel of kinases (e.g., >400 kinases).
-
The assays are typically performed at a fixed concentration of the compound (e.g., 1 or 10 µM).
-
The output is usually presented as percent inhibition for each kinase.
-
Tier 2: IC₅₀ Determination for Hit Kinases
-
Objective: To quantify the potency of the compound against the identified "hit" kinases from the initial screen.
-
Protocol:
-
Perform dose-response assays for the selected kinases using a suitable assay format (e.g., ADP-Glo™, Z'-LYTE™).
-
Generate a titration of the compound (e.g., 10-point, 3-fold serial dilution).
-
Measure kinase activity at each concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 3: Cellular Assays
-
Objective: To assess the effect of the compound on cancer cell lines that are known to be dependent on the target kinase.
-
Protocol:
-
Select appropriate cancer cell lines (e.g., A549 for EGFR, K562 for ABL).
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo®) to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conduct western blot analysis to assess the phosphorylation status of the target kinase and its downstream effectors to confirm on-target activity in a cellular context.
-
Caption: A tiered workflow for biological evaluation.
Future Perspectives and Drug Development Considerations
This compound represents a promising starting point for a drug discovery program. Should initial studies reveal potent and selective kinase inhibitory activity, the following steps should be considered:
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize analogs of the lead compound to improve potency, selectivity, and drug-like properties. The methanol group is an ideal handle for derivatization.
-
ADMET Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its optimized analogs are crucial.[10]
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo studies using relevant animal models of cancer to evaluate their therapeutic efficacy.
Conclusion
While this compound is not yet a well-documented compound in the scientific literature, its structural features, rooted in the versatile imidazole scaffold, position it as a molecule of high interest for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and a systematic biological evaluation workflow, researchers can efficiently explore the therapeutic potential of this compound. This technical guide provides a comprehensive framework to initiate and guide such an investigation, with the ultimate goal of translating a promising chemical entity into a next-generation targeted therapy.
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [5]
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. [11]
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [6]
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Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. PubMed.
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [7]
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC. [17]
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Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [18]
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[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. [19]
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Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. ResearchGate. [20]
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Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [21]
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4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. PMC. [22]
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Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem. [8]
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Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug. ResearchGate. [23]
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2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. [24]
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Mavoglurant ((3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol): A Technical Guide to its Discovery, History, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction
Executive Summary
Mavoglurant, also known by its developmental code name AFQ056 and the chemical name (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Developed by Novartis, it emerged as a promising therapeutic candidate for a range of neurological and psychiatric disorders, most notably Fragile X syndrome (FXS) and Levodopa-induced dyskinesia (LID) in Parkinson's disease.[2][3] Its discovery was the culmination of a focused medicinal chemistry effort, originating from a high-throughput screening campaign. Despite a strong preclinical rationale and promising early clinical data, the development of mavoglurant for FXS was ultimately discontinued following the failure of Phase IIb/III clinical trials to meet their primary endpoints.[3] This technical guide provides an in-depth exploration of the discovery, history, and preclinical profile of mavoglurant, offering valuable insights for researchers and drug development professionals in the field of neuroscience.
The Therapeutic Rationale: Targeting the Metabotropic Glutamate Receptor 5 (mGluR5)
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a pivotal role in modulating synaptic plasticity and neuronal excitability in the central nervous system.[2] Overactivation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric conditions.[2]
In Fragile X syndrome, a genetic disorder caused by the silencing of the FMR1 gene, the absence of the fragile X mental retardation protein (FMRP) leads to exaggerated mGluR5 signaling.[2][4] This results in aberrant synaptic function and is believed to be a core contributor to the cognitive and behavioral symptoms of the disorder.[4] By antagonizing mGluR5, mavoglurant was hypothesized to normalize this excessive signaling and ameliorate the core symptoms of FXS.[4]
In Parkinson's disease, the long-term use of Levodopa (L-Dopa) often leads to the development of debilitating involuntary movements known as Levodopa-induced dyskinesia (LID).[5] Increased glutamatergic signaling in the basal ganglia is thought to play a role in the development of LID.[5] As a selective mGluR5 inhibitor, mavoglurant was developed to reduce this glutamatergic overactivity and thereby alleviate LID.[5]
Part 2: Discovery and Medicinal Chemistry
Genesis of a Candidate: From High-Throughput Screening to a Lead Compound
The discovery of mavoglurant originated from a high-throughput screening (HTS) campaign aimed at identifying novel, non-competitive antagonists of the mGluR5 receptor.[6] This screening effort led to the identification of an initial lead compound which, while demonstrating activity, required significant chemical modification to improve its drug-like properties.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
A comprehensive medicinal chemistry program was undertaken by Novartis to optimize the initial HTS hit. This involved systematic modifications of the lead structure to enhance potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies focused on exploring various substituents on the phenyl and imidazole rings. This iterative process of design, synthesis, and biological evaluation ultimately led to the selection of this compound (AFQ056) as the clinical candidate.[6]
| Compound/Analog | Modification | mGluR5 IC50 (nM) | Key Observation |
| HTS Hit | (Structure not disclosed) | - | Initial lead with moderate potency and suboptimal pharmacokinetic properties. |
| Analog Series 1 | Modifications to the phenyl ring | - | Exploration of various substituents to improve potency and metabolic stability. |
| Analog Series 2 | Modifications to the imidazole ring | - | Introduction of the methyl group on the imidazole ring enhanced potency. |
| Mavoglurant (AFQ056) | Optimal combination of substituents | 30 | Demonstrated high potency, selectivity, and favorable pharmacokinetic profile. [6] |
The Final Candidate: Chemical Structure and Properties of Mavoglurant
Mavoglurant is a small molecule with the following chemical structure and properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol
-
CAS Number: 1017789-63-7[7]
Part 3: Synthesis of Mavoglurant
Retrosynthetic Analysis
The synthesis of mavoglurant can be approached through a convergent strategy, with the key steps being the formation of the imidazole ring and its subsequent attachment to the phenyl ring, followed by the reduction of a carbonyl group to the final benzylic alcohol.
Caption: Retrosynthetic analysis of Mavoglurant.
Detailed Experimental Protocol
The following is a representative synthetic protocol for mavoglurant, compiled from the primary scientific literature.
Step 1: Synthesis of 1-(4-formyl-2-methoxyphenyl)-4-methyl-1H-imidazole
To a solution of 4-fluoro-3-methoxybenzaldehyde in an appropriate solvent such as dimethylformamide (DMF), is added 4-methylimidazole and a base, for example, potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired aldehyde intermediate.
Step 2: Synthesis of this compound (Mavoglurant)
The aldehyde intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride, is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified, typically by recrystallization or column chromatography, to afford mavoglurant.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Mavoglurant.
Part 4: Pharmacological Profile
Mechanism of Action: A Selective Non-Competitive Antagonist of mGluR5
Mavoglurant acts as a selective, non-competitive negative allosteric modulator (NAM) of the mGluR5 receptor.[1] This means that it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate.[6] This mode of action allows for a more nuanced modulation of receptor activity compared to competitive antagonists.
In Vitro Pharmacology
In vitro studies have demonstrated the high potency and selectivity of mavoglurant for the mGluR5 receptor.
| Parameter | Value | Assay | Reference |
| IC50 (human mGluR5) | 30 nM | Functional Assay | [6] |
| Selectivity | >1000-fold vs. other mGluRs | Radioligand Binding Assays | [6] |
| Selectivity | No significant activity against a panel of other receptors and ion channels | Broad Panel Screening | [6] |
Preclinical In Vivo Pharmacology
Mavoglurant has been evaluated in various preclinical models of neurological disorders. In the Fmr1 knockout mouse model of Fragile X syndrome, treatment with mavoglurant was shown to rescue key phenotypes, including aberrant dendritic spine morphology and social behavior deficits.[4] In rodent models of Parkinson's disease, mavoglurant demonstrated efficacy in reducing L-Dopa-induced dyskinesia.[5]
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies in rodents revealed that mavoglurant possesses good oral bioavailability and brain penetration, essential properties for a centrally acting therapeutic agent.
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | Rat | ~40% | [6] |
| Brain/Plasma Ratio | Rat | >1 | [6] |
| Half-life (t1/2) | Rat | ~2-3 hours | [6] |
Part 5: The mGluR5 Signaling Pathway
Overview of mGluR5-Mediated Signaling
Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. The receptor is coupled to Gq/G11 proteins, which in turn activate phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[8] DAG, along with calcium, activates protein kinase C (PKC).[8] These signaling pathways ultimately modulate a wide range of cellular processes, including gene expression, protein synthesis, and synaptic plasticity.[8]
Signaling Pathway Diagram
Caption: mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Part 6: Clinical Development and History
Early Phase Clinical Trials
Mavoglurant demonstrated a favorable safety and tolerability profile in Phase I clinical trials in healthy volunteers. Subsequent Phase IIa studies provided preliminary evidence of efficacy in both Fragile X syndrome and L-Dopa-induced dyskinesia, paving the way for larger, pivotal trials.[4][5]
The Fragile X Syndrome Program: Hope and Disappointment
The development of mavoglurant for Fragile X syndrome was based on a strong preclinical rationale and the compelling "mGluR theory."[4] However, two large, multinational Phase IIb/III clinical trials (NCT01357239 and NCT01253629) in adults and adolescents with FXS failed to meet their primary endpoints of demonstrating a significant improvement in behavioral symptoms compared to placebo.[3][4] Consequently, Novartis announced the discontinuation of the mavoglurant development program for Fragile X syndrome in 2014.[3]
Exploration in Other Indications
In addition to Fragile X syndrome and LID, mavoglurant was also investigated for other conditions, including obsessive-compulsive disorder and smoking cessation.[3] However, development for these indications was also discontinued.[3] More recently, the rights to mavoglurant have been acquired by Stalicla, a company focused on precision medicine for neurodevelopmental disorders, for potential development in specific patient subgroups.[3]
The Legacy of Mavoglurant: Lessons Learned in Translational Medicine
The story of mavoglurant serves as a poignant case study in the challenges of translating promising preclinical findings into clinical efficacy, particularly in complex neurodevelopmental disorders. The failure of the FXS trials has spurred considerable debate and research into the complexities of the disorder's pathophysiology, the limitations of animal models, and the need for more refined clinical trial designs and outcome measures.
Part 7: Conclusion
Mavoglurant, or this compound, represents a significant achievement in medicinal chemistry, resulting in a highly potent and selective mGluR5 antagonist. Its discovery and development have profoundly contributed to our understanding of mGluR5 pharmacology and its role in neurological disorders. While the clinical trials in Fragile X syndrome were unsuccessful, the journey of mavoglurant has provided invaluable lessons that continue to shape the future of drug discovery in neuroscience. The ongoing exploration of mavoglurant in stratified patient populations underscores the enduring interest in this molecule and the therapeutic potential of targeting the mGluR5 pathway.
Part 8: References
-
What is Mavoglurant used for? - Patsnap Synapse. (2024-06-27). Retrieved from [Link]
-
Mavoglurant - Wikipedia. (n.d.). Retrieved from [Link]
-
Mavoglurant for Alcoholism · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025. (n.d.). Retrieved from [Link]
-
Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - NIH. (n.d.). Retrieved from [Link]
-
Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network | Journal of Neuroscience. (2002-03-01). Retrieved from [Link]
-
Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. (n.d.). Retrieved from [Link]
-
Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - NIH. (2018-11-19). Retrieved from [Link]
-
AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed. (2014-11-01). Retrieved from [Link]
-
A Pilot Study on the Safety and Efficacy of Mavoglurant in Alcohol Drinking - ClinicalTrials.gov. (2023-11-22). Retrieved from [Link]
-
Mavoglurant reduces cocaine use in patients with cocaine use disorder in a phase 2 clinical trial - PubMed. (2025-04-02). Retrieved from [Link]
-
Schematic of mGluR5 signalling pathway | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed. (2010-09). Retrieved from [Link]
-
Mavoglurant - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]
-
Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson's disease: a meta-analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Mavoglurant - STALICLA - AdisInsight. (n.d.). Retrieved from [Link]
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- 2. What is Mavoglurant used for? [synapse.patsnap.com]
- 3. Mavoglurant - Wikipedia [en.wikipedia.org]
- 4. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Assessing the Safety and Toxicity of Novel Pharmaceutical Intermediates: The Case of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, there is no comprehensive, publicly accessible safety and toxicity profile for the compound (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS No. 1017789-63-7). The information presented herein does not constitute a definitive safety assessment of this specific molecule. Instead, this guide provides a technical framework outlining the necessary experimental investigations required to establish such a profile, in line with standard practices in drug development and chemical safety assessment.
Introduction: The Imperative for a Comprehensive Safety Profile
This compound is a chemical intermediate.[1] Its structural motifs, including a substituted benzyl alcohol and a 4-methyl-imidazole group, are found in various biologically active molecules. For instance, related imidazole-containing compounds are investigated for a range of therapeutic applications. The presence of these functional groups necessitates a thorough evaluation of the molecule's safety and toxicity profile before it can be considered for further development or scaled-up use. The potential for this compound to be a starting material for biologically active substances underscores the importance of understanding its intrinsic toxicological properties.[2]
This guide, authored from the perspective of a Senior Application Scientist, outlines the logical progression of non-clinical safety and toxicity studies. It explains the causality behind experimental choices and provides a roadmap for generating the data required for a robust risk assessment.
Foundational Safety Assessment: In Silico and In Vitro Approaches
Prior to initiating extensive in vivo studies, a foundational assessment using computational and cell-based methods is crucial. This front-loading approach is cost-effective and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
In Silico Toxicological Prediction
Computational toxicology models can provide early warnings of potential liabilities. By analyzing the chemical structure of this compound, various toxicological endpoints can be predicted.
Key Predictive Models:
-
Genotoxicity: Structural alerts for mutagenicity (e.g., using Derek Nexus™) or clastogenicity can be identified.
-
Carcinogenicity: Models based on statistical correlations between chemical structure and carcinogenic potential can offer preliminary insights.
-
hERG Channel Inhibition: The potential for cardiac toxicity can be initially assessed through computational models that predict binding to the hERG potassium channel.
-
Metabolite Prediction: In silico tools can predict the likely metabolites of the parent compound, which may themselves have toxic properties.
In Vitro Toxicology: A Battery of Essential Assays
A standard battery of in vitro assays should be conducted to assess key toxicological parameters.
Table 1: Recommended In Vitro Toxicology Assays
| Toxicological Endpoint | Recommended Assay | Purpose |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | To assess the potential of the compound to induce gene mutations in bacteria. |
| In Vitro Mammalian Cell Micronucleus Test | To evaluate the potential for chromosomal damage in mammalian cells. | |
| Cytotoxicity | Neutral Red Uptake or MTT Assay in relevant cell lines (e.g., HepG2) | To determine the concentration at which the compound causes cell death. |
| Cardiotoxicity | hERG Patch Clamp Assay | To directly measure the inhibitory effect on the hERG potassium channel, a key indicator of potential for cardiac arrhythmia. |
| Phototoxicity | 3T3 Neutral Red Uptake Phototoxicity Test | To assess the potential for the compound to become toxic upon exposure to light. |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian liver microsomal enzyme fraction (S9) to determine if metabolites of the test compound are mutagenic.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range, looking for signs of cytotoxicity.
-
Main Experiment: Expose the bacterial strains to a range of concentrations of this compound in both the presence and absence of S9 mix.
-
Incubation and Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if a dose-dependent increase in the number of revertant colonies is observed, and this increase is at least twofold greater than the solvent control.
In Vivo Studies: Characterizing Systemic Toxicity
Following the in vitro assessment, and assuming a favorable profile, in vivo studies are necessary to understand the compound's effects in a whole organism.
Acute Toxicity Studies
The initial in vivo study typically involves an acute toxicity assessment to determine the potential for toxicity after a single dose.
Methodology:
-
Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Route of Administration: The intended route of human exposure should be used (e.g., oral, dermal, inhalation).
-
Dose Levels: A range of doses is administered to different groups of animals.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings are recorded over a 14-day observation period.
-
LD50 Determination: The study aims to determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.
For compounds structurally related to this compound, such as other substituted benzyl alcohols or imidazoles, acute oral toxicity can be a concern. For example, the related compound (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is classified as Acute Toxicity Category 3 (Oral) under the Globally Harmonized System (GHS).[3] This highlights the importance of conducting specific studies on the target molecule.
Repeat-Dose Toxicity Studies
To assess the effects of longer-term exposure, repeat-dose toxicity studies are essential.
Study Design:
-
Duration: Typically 28 or 90 days.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group.
-
Parameters Monitored:
-
Clinical observations
-
Body weight and food consumption
-
Ophthalmology
-
Hematology and clinical chemistry
-
Urinalysis
-
Organ weights
-
Histopathology of all major organs and tissues
-
These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the pharmacokinetic profile of a compound is integral to interpreting toxicology data.
Workflow for ADME Profiling
Caption: A typical workflow for characterizing the ADME properties of a new chemical entity.
The presence of a methanol group in the name "this compound" should not be confused with the properties of methanol itself. Methanol is a simple alcohol that is rapidly absorbed and metabolized to toxic metabolites like formic acid.[4][5] The subject compound is a large, complex molecule, and its metabolism will be governed by its overall structure, not just the benzyl alcohol moiety. Hepatic enzymes will likely metabolize the methoxy group and the aromatic rings, and the resulting metabolites would need to be identified and assessed for toxicity.
Specialized Toxicology Studies
Depending on the intended use of the compound and the findings from initial studies, further specialized toxicology assessments may be required.
Table 2: Specialized Toxicology Investigations
| Area of Concern | Study Type | Triggering Factor |
| Reproductive and Developmental Toxicity | Fertility and Early Embryonic Development Study, Embryo-Fetal Development Study | If the compound is intended for use in women of childbearing potential. |
| Carcinogenicity | 2-Year Bioassay in Rodents | Positive genotoxicity results, evidence of pre-neoplastic lesions in repeat-dose studies, or intended long-term clinical use. |
| Safety Pharmacology | Irwin Screen, Cardiovascular (Telemetry), Respiratory Assessment | To assess effects on the central nervous, cardiovascular, and respiratory systems. |
Conclusion and Path Forward
The safety and toxicity profile of this compound is currently undefined in the public domain. A comprehensive assessment, as outlined in this guide, is a prerequisite for any further development. The logical progression from in silico and in vitro screening to targeted in vivo studies provides a scientifically robust and ethically responsible framework for characterizing the potential hazards of this novel chemical entity. The insights gained from these studies are fundamental to enabling a data-driven risk assessment and ensuring the safety of researchers, manufacturing personnel, and, ultimately, the public.
Logical Framework for Safety Assessment
Caption: A structured approach to building a comprehensive safety and toxicity profile.
References
- 1. This compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
An Application Note and Protocol for the Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The described synthetic strategy is a robust two-step process commencing with a copper-catalyzed Chan-Lam C-N cross-coupling reaction to form the N-aryl imidazole bond, followed by the selective reduction of a benzaldehyde intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the chemical principles and experimental rationale that underpin the methodology. The protocols are structured to be self-validating, with integrated checkpoints for characterization and troubleshooting advice to ensure a high rate of success.
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structural motif, featuring a substituted phenylmethanol linked to a 4-methylimidazole ring, is crucial for establishing specific interactions within biological targets.
The synthesis is logically approached via a two-step sequence that prioritizes efficiency and the use of mild, accessible reaction conditions.
The chosen synthetic pathway involves:
-
N-Arylation: Formation of the pivotal carbon-nitrogen bond between an aryl halide and 4-methylimidazole to construct the core heterocyclic structure.
-
Carbonyl Reduction: Selective reduction of the aldehyde functional group to the corresponding primary alcohol.
This strategy is advantageous as it builds the molecular complexity in a convergent manner, starting from commercially available precursors. The workflow is designed to be straightforward and scalable for laboratory settings.
Caption: High-level overview of the two-step synthetic workflow.
Part I: Synthesis of the Intermediate, 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Principle and Rationale: The Chan-Lam Coupling
The formation of the N-aryl bond is the most critical step in this synthesis. While traditional methods like the Ullmann condensation exist, they often require harsh conditions (high temperatures, stoichiometric copper)[1][2]. The Chan-Lam coupling reaction presents a milder and more versatile alternative.[3][4][5]
Causality behind Experimental Choices:
-
Catalyst System (Copper(I) Iodide): Copper(I) salts are highly effective catalysts for this transformation. CuI is chosen for its reliability and commercial availability. The catalytic cycle involves the coordination of the imidazole and the aryl halide to the copper center.[6]
-
Ligand (1,10-Phenanthroline): While some Chan-Lam reactions can proceed without a ligand, the inclusion of a chelating ligand like 1,10-phenanthroline often accelerates the reaction and improves yields, particularly with less reactive aryl halides.[7] The ligand stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (Potassium Carbonate, K₂CO₃): A base is required to deprotonate the N-H of the imidazole, making it a more potent nucleophile to engage with the copper catalyst. K₂CO₃ is an inexpensive and moderately strong base that is well-suited for this purpose, minimizing side reactions.
-
Solvent (Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the ionic and organic reagents and can withstand the moderate heating required for the reaction to proceed at a reasonable rate.
Caption: Simplified catalytic cycle for the Chan-Lam N-Arylation.
Detailed Experimental Protocol: Chan-Lam Coupling
Materials:
-
4-Bromo-3-methoxybenzaldehyde
-
4-Methylimidazole
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-methoxybenzaldehyde (1.0 eq.), 4-methylimidazole (1.2 eq.), and anhydrous Potassium Carbonate (2.0 eq.).
-
Add Copper(I) Iodide (0.1 eq.) and 1,10-Phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde as a solid.[8]
Part II: Synthesis of this compound
Principle and Rationale: Selective Aldehyde Reduction
The conversion of the benzaldehyde intermediate to the final benzyl alcohol product requires a selective reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Causality behind Experimental Choices:
-
Reducing Agent (Sodium Borohydride, NaBH₄): NaBH₄ is a mild and selective reducing agent.[9] It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters, amides, or the aromatic imidazole ring under these conditions.[10] This high chemoselectivity prevents unwanted side reactions. Its ease of handling (stable in air, non-pyrophoric) makes it a practical choice for laboratory synthesis.
-
Solvent (Methanol, MeOH): Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions.[9] The solvent not only dissolves the substrate and reagent but also participates in the reaction by protonating the intermediate alkoxide to generate the final alcohol product.[11]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ambeed [ambeed.com]
Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: A Detailed Protocol for Pharmaceutical Research
Abstract
This comprehensive guide details a robust and efficient two-step synthesis protocol for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, a key intermediate in the development of various pharmacologically active compounds.[1][2] The synthesis commences with a copper-catalyzed Ullmann condensation to form the core aryl-imidazole structure, followed by a selective reduction of the aldehyde functionality. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes characterization data to ensure scientific rigor and reproducibility for researchers in medicinal chemistry and drug development.
Introduction
The substituted phenyl-imidazole motif is a prevalent scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of novel drug candidates. Its structural features, including the methoxy and methyl-imidazole groups, allow for diverse functionalization and modulation of physicochemical properties, making it a valuable intermediate in drug discovery programs.
This protocol outlines a reliable synthetic route starting from commercially available precursors. The key transformations involve a copper-catalyzed N-arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde, a classic Ullmann-type reaction, followed by the reduction of the resulting aldehyde to the corresponding benzyl alcohol using sodium borohydride.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two main steps as illustrated in the workflow diagram below.
References
Application Note: A Validated HPLC-MS Method for the Quantitative Analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate quantification of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol. This compound is a key heterocyclic building block in pharmaceutical synthesis, and its precise measurement is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The developed method utilizes reversed-phase chromatography for optimal separation and electrospray ionization mass spectrometry for sensitive and selective detection. This document provides a detailed, step-by-step protocol, method validation parameters according to ICH guidelines, and insights into the scientific rationale behind the chosen analytical conditions, making it an essential resource for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound (MW: 218.25 g/mol , CAS: 1017789-63-7) is a substituted phenylmethanol derivative containing a methyl-imidazole moiety.[1][2] Such structures are of significant interest in medicinal chemistry, often serving as precursors for the synthesis of bioactive compounds targeting various physiological pathways.[1] The presence of both a polar alcohol group and a basic imidazole ring, combined with an aromatic system, presents a unique analytical challenge that requires a highly specific and sensitive method for accurate quantification.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for analyzing such pharmaceutical compounds due to its superior separation efficiency and definitive identification capabilities.[3] This application note details a method based on Reversed-Phase HPLC (RP-HPLC), which is ideal for retaining and separating moderately non-polar aromatic compounds.[4][5] Detection is achieved using Electrospray Ionization (ESI), a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules, minimizing fragmentation and maximizing the signal of the molecular ion.[6] The method is designed to be robust, reproducible, and fit for purpose within a regulated drug development environment.
Principle of the Method
The analytical strategy is founded on the principles of reversed-phase chromatography and mass spectrometry.
-
Reversed-Phase Chromatography: The analyte is introduced into a polar mobile phase and passed through a column containing a non-polar stationary phase (C18). The analyte, being moderately hydrophobic, partitions between the two phases. Its retention is primarily governed by hydrophobic interactions with the stationary phase.[4] By employing a gradient elution—gradually increasing the proportion of organic solvent in the mobile phase—the polarity of the mobile phase is decreased over time, allowing the analyte to elute from the column as a sharp, well-defined peak.[4]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): As the analyte elutes from the HPLC column, it enters the ESI source. A high voltage is applied to a capillary, nebulizing the eluent into a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Due to the basic nature of the imidazole nitrogen, analysis in positive ion mode is optimal, leading to the formation of a protonated molecule, [M+H]⁺. This ion is then guided into the mass analyzer, which separates ions based on their mass-to-charge ratio (m/z), providing highly selective and sensitive detection.[6]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Filters: 0.22 µm PTFE syringe filters for sample preparation
Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters for the HPLC-MS analysis.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for efficient chromatography. |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | C18 chemistry offers excellent retention for aromatic compounds. The short length and small particle size enable fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons for efficient ESI+ ionization and improves peak shape by controlling silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, compatible with MS detection.[4] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 2 µL | Small volume minimizes potential for peak distortion from the sample solvent. |
| Gradient Program | See Table 2 | A gradient is essential to elute the analyte with a good peak shape in a reasonable time while ensuring elution of any potential impurities. |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Agilent 6120 Single Quadrupole or equivalent | A robust and reliable system for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic imidazole moiety is readily protonated in positive mode. |
| Detection Mode | Selected Ion Monitoring (SIM) & Full Scan | SIM mode for high-sensitivity quantification; Full Scan for qualitative confirmation and impurity profiling. |
| SIM Ion (m/z) | 219.1 ([M+H]⁺) | Calculated m/z for the protonated parent molecule (C₁₂H₁₅N₂O₂⁺). |
| Scan Range | m/z 100 - 400 | A suitable range to observe the parent ion and potential fragments or impurities. |
| Drying Gas Temp. | 350 °C | Optimizes solvent evaporation from the ESI droplets. |
| Drying Gas Flow | 12 L/min | Facilitates desolvation and ion formation. |
| Nebulizer Pressure | 40 psi | Ensures the formation of a fine, stable aerosol. |
| Capillary Voltage | 3500 V | The potential difference required to generate the electrospray. |
| Fragmentor Voltage | 100 V | A moderate voltage to facilitate ion transmission without causing excessive in-source fragmentation. |
Preparation of Solutions
3.3.1. Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Methanol and Water.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
3.3.2. Calibration Standards (0.1 - 25 µg/mL)
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution.
-
Use a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B as the diluent to ensure solvent compatibility with the initial chromatographic conditions.
Sample Preparation
-
Accurately weigh the sample material containing the analyte.
-
Dissolve the sample in a 50:50 (v/v) mixture of Methanol and Water to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction and dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[8] This step is crucial to remove particulates that could clog the HPLC system.[8]
Analytical Workflow
The diagram below outlines the complete analytical procedure from sample preparation to final data analysis.
Caption: HPLC-MS analytical workflow.
System Suitability and Method Validation
To ensure the reliability and integrity of the analytical results, system suitability must be verified before any sample analysis, and the method must be validated according to regulatory expectations.[9][10]
System Suitability Testing (SST)
Before starting the analytical sequence, inject a mid-level calibration standard (e.g., 5 µg/mL) five consecutive times. The results must meet the acceptance criteria outlined in Table 4, which are based on ICH and USP guidelines.[9][11]
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Retention Time (RT) RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and column. |
| Peak Area RSD | ≤ 2.0% | Confirms the precision of the injector and detector response.[12] |
| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | ≥ 5000 | Indicates the efficiency and resolving power of the column. |
Method Validation Principles
This method should be validated in accordance with ICH Q2(R2) guidelines.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by the absence of interfering peaks at the analyte's retention time in a blank sample.
-
Linearity: Assessed by analyzing a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0 - 102.0%.[14]
-
Precision:
-
Repeatability (Intra-assay): Analysis of six replicate samples at 100% of the target concentration. RSD should be ≤ 2.0%.[15]
-
Intermediate Precision: Performed on different days with different analysts or instruments. RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak corresponding to the analyte at m/z 219.1 in all standard and sample chromatograms.
-
Calibration Curve: Plot the peak area of the analyte versus the nominal concentration for each calibration standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of the analyte in the prepared samples using the linear regression equation derived from the calibration curve.
-
Final Calculation: Account for the initial sample weight and dilution factors to determine the final concentration or purity of the analyte in the original, undiluted sample.
The diagram below illustrates the relationship between key analytical choices and their expected outcomes, forming the logical basis of the method.
Caption: Causality in HPLC-MS method design.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative analysis of this compound. The use of reversed-phase chromatography with a C18 column and positive mode electrospray ionization ensures excellent chromatographic resolution and highly selective detection. Adherence to the outlined system suitability and method validation principles will guarantee that the data generated is accurate and reproducible, making this method highly suitable for quality control, stability testing, and research applications in the pharmaceutical industry.
References
- Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry.
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
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Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. Semantic Scholar. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Points to Consider in Quality Control Method Validation and Transfer. BioProcess International. [Link]
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Analytical Method Validation Parameters: An Updated Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
THE IMPORTANT PARAMETERS IN ANALYTICAL METHOD DEVELOPMENT: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]
-
Analytical method validation: A brief review. International Journal of Research in Pharmacy and Science. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol. PubChem - NIH. [Link]
-
Example for peaks identified as imidazole compounds. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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This compound. MySkinRecipes. [Link]
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ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
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HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Research in Engineering and Science. [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Der Pharma Chemica. [Link]
-
Crystal Structures of Novel Phenyl Fulgides. MDPI. [Link]
-
This compound. Active Biopharma Corp. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]
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Application Notes & Protocols for the Structural Elucidaion of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol via NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds.[1][2][3] For professionals in pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a critical step. This document provides a comprehensive guide to the NMR spectroscopic analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol, a heterocyclic compound with potential applications as a building block in medicinal chemistry.[4]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental design. The methodologies outlined herein are crafted to ensure data integrity and facilitate an unambiguous structural assignment of the title compound.
Molecular Structure and Rationale for NMR Analysis
The structure of this compound presents several distinct proton and carbon environments, making it an excellent candidate for detailed NMR analysis. The key structural features to be elucidated include the substitution pattern on the phenyl ring, the connectivity of the methoxy and hydroxymethyl groups, and the correct assignment of the 4-methyl-1H-imidazolyl moiety. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
Below is a diagram of the molecular structure with atom numbering for reference in the subsequent NMR analysis.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following protocols are generalized for a standard modern NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.[5]
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
-
Compound Purity : Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for small organic molecules. DMSO-d₆ is particularly useful for observing exchangeable protons like those in hydroxyl groups.
-
Concentration : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Homogenization : Gently vortex the sample to ensure a homogeneous solution.
-
Transfer : Filter the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
Protocol 2: ¹H NMR Data Acquisition
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[7][8]
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS) : 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1) : A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds ensures good digital resolution.
-
Spectral Width (SW) : A spectral width of 12-16 ppm is appropriate for most organic molecules.
Protocol 3: ¹³C NMR Data Acquisition
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1) : A 2-second delay is generally sufficient.
-
Spectral Width (SW) : A spectral width of 200-240 ppm is standard for ¹³C NMR.
Protocol 4: 2D NMR Experiments
Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.[5]
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is invaluable for tracing out proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is essential for connecting different spin systems and identifying quaternary carbons.
Data Analysis and Interpretation
The following is a predicted analysis of the NMR spectra for this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Predicted ¹H and ¹³C NMR Data
| Atom Number(s) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| H on C7-OH | ~2.5-4.0 (solvent dependent) | br s | 1H | - |
| C7 (CH₂) | ~4.6 | s | 2H | ~64 |
| C6-H | ~7.3 | d | 1H | ~120 |
| C5-H | ~7.2 | dd | 1H | ~128 |
| C2-H | ~7.0 | d | 1H | ~112 |
| C8 (OCH₃) | ~3.9 | s | 3H | ~56 |
| C2'-H | ~7.8 | s | 1H | ~138 |
| C5'-H | ~7.1 | s | 1H | ~120 |
| C6' (CH₃) | ~2.2 | s | 3H | ~14 |
| C1 | - | - | - | ~135 |
| C3 | - | - | - | ~150 |
| C4 | - | - | - | ~137 |
| C4' | - | - | - | ~130 |
Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Interpretation Workflow
The process of elucidating the structure from the NMR data should follow a logical progression.
Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.
-
¹H NMR Analysis : The ¹H NMR spectrum will show distinct signals for the aromatic protons, the benzylic CH₂OH protons, the methoxy protons, the imidazole protons, and the methyl protons on the imidazole ring. The integration of these signals will confirm the number of protons in each environment.[7]
-
COSY Analysis : The COSY spectrum will reveal the coupling between the aromatic protons on the phenyl ring, helping to confirm their relative positions.
-
HSQC Analysis : The HSQC spectrum will unambiguously link each proton signal to its corresponding carbon signal.
-
HMBC Analysis : The HMBC spectrum is key to confirming the overall connectivity. For example, correlations should be observed between the methoxy protons (C8) and the C3 carbon, and between the benzylic protons (C7) and the C1, C2, and C6 carbons. Correlations from the imidazole protons to the C4 carbon of the phenyl ring will confirm the point of attachment.
Conclusion
A systematic approach combining various 1D and 2D NMR experiments is crucial for the unambiguous structural elucidation of this compound. By following the detailed protocols and logical workflow presented in these application notes, researchers can confidently characterize this and other novel small molecules, a fundamental step in the drug discovery and development pipeline. The provided predicted data serves as a guide for the expected spectral features of the title compound.
References
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Royal Society of Chemistry. (n.d.). General considerations for NMR spectroscopy. In Supplementary Information. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Jasperse, J. (n.d.). Ch. 13 Handouts H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Active Biopharma Corp. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. [Link]
- Abraham, R. J., & Mobli, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Field, L. D., Li, H., & Magill, A. M. (2013).
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Application Notes and Protocols for the Exploration of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol in Drug Discovery
Foreword: A Paradigm Shift in Targeting Cancer Metabolism
The landscape of oncology drug discovery is in a constant state of evolution, driven by a deeper understanding of the intricate cellular machinery that governs cancer cell proliferation and survival. The compound (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol represents a fascinating case study in this evolution. Initially explored as a scaffold for receptor tyrosine kinase inhibitors, its true potential has been unveiled through a paradigm shift in our understanding of its mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for leveraging this chemical entity, not as a conventional kinase inhibitor, but as a potent modulator of mitochondrial function, a critical axis in cancer cell vulnerability.
Introduction to the this compound Scaffold
This compound is a heterocyclic organic compound featuring a substituted phenyl ring linked to a methyl-imidazole group. While this molecule itself is primarily a building block, it forms the core of more complex bioactive molecules. Its significance in drug discovery is highlighted by its presence in the structure of Mubritinib (TAK-165).
Mubritinib was initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a well-established target in various cancers, particularly breast cancer.[1][2][3] However, subsequent and more profound investigations have revealed a compelling and arguably more significant mechanism of action: the inhibition of the mitochondrial electron transport chain (ETC) at complex I.[4][5][6] This discovery has repositioned compounds with this scaffold as valuable tools for probing and targeting the metabolic vulnerabilities of cancer cells.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1017789-63-7[]
-
Molecular Formula: C₁₂H₁₄N₂O₂[8]
-
Molecular Weight: 218.25 g/mol [8]
The Evolving Mechanism of Action: From HER2 Inhibition to Mitochondrial Targeting
The initial hypothesis for the anticancer activity of Mubritinib, and by extension its core scaffold, centered on the inhibition of HER2, a member of the ErbB family of receptor tyrosine kinases.[1][9] Overexpression of HER2 drives tumorigenesis by activating downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which promote cell proliferation and survival.[10][11]
However, recent studies have provided compelling evidence that the primary anticancer effect of Mubritinib, especially in contexts like acute myeloid leukemia (AML) and primary effusion lymphoma (PEL), is not mediated by HER2 inhibition but by a direct and potent inhibition of mitochondrial respiratory complex I.[4][5][12] This finding is critical as it opens up new therapeutic avenues for cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for their energy needs.
The Central Role of Mitochondrial Complex I
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process that contributes to the generation of the proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis.
Inhibition of complex I by compounds bearing the this compound scaffold leads to a cascade of cellular events:
-
Decreased ATP Production: The most immediate consequence is a reduction in cellular ATP levels, leading to an energy crisis.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron flow can lead to the generation of superoxide and other ROS, inducing oxidative stress.
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: Cells may arrest in the G1 phase of the cell cycle due to insufficient energy and resources for proliferation.[5]
Signaling Pathway of Mitochondrial Complex I Inhibition
The following diagram illustrates the downstream consequences of inhibiting mitochondrial complex I with a compound based on the this compound scaffold.
Caption: Downstream effects of mitochondrial complex I inhibition.
Experimental Protocols for Characterizing Novel Inhibitors
The following protocols are designed to assess the biological activity of novel compounds derived from the this compound scaffold, with a focus on their effects on mitochondrial function and cancer cell viability.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT474 for HER2-positive breast cancer, MOLM-13 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical final concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Mubritinib).
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the log of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell growth and is a crucial first step in characterizing its anticancer potential. The choice of cell lines should be guided by the therapeutic hypothesis (e.g., HER2-overexpressing vs. OXPHOS-dependent cancers).
Protocol 2: Seahorse XF Cellular Respiration Assay
Objective: To directly measure the effect of the test compound on mitochondrial respiration and determine if it inhibits complex I.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test compound, Oligomycin, FCCP, Rotenone/Antimycin A
-
Cancer cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (determined empirically for each cell line).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add the final volume of assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Injection:
-
Load the injector ports of the sensor cartridge with the test compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The test compound should be injected first to measure its direct effect on basal respiration.
-
-
Seahorse XF Assay:
-
Calibrate the instrument and start the assay.
-
The assay will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
-
Data Analysis:
-
Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
A significant decrease in basal OCR after the injection of the test compound, similar to the effect of rotenone (a known complex I inhibitor), is indicative of complex I inhibition.
-
Rationale: This is a gold-standard assay for assessing mitochondrial function. It provides direct evidence of whether a compound targets the electron transport chain and can help to pinpoint the specific complex being inhibited.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G1 phase would be consistent with the effects of a mitochondrial complex I inhibitor.[5]
-
Rationale: This assay helps to elucidate the mechanism by which the compound inhibits cell proliferation. Understanding the cell cycle effects can provide valuable insights into the downstream consequences of targeting mitochondrial metabolism.
Data Presentation and Interpretation
Quantitative data from the above experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of a Hypothetical Compound "X"
| Cell Line | Primary Target | IC₅₀ (µM) | Effect on Basal OCR | Cell Cycle Arrest |
| BT474 | HER2+ | 0.5 | ↓↓↓ | G1 |
| SK-BR-3 | HER2+ | 0.8 | ↓↓↓ | G1 |
| MOLM-13 | AML | 0.1 | ↓↓↓↓ | G1 |
| MV-4-11 | AML | 0.2 | ↓↓↓↓ | G1 |
| MCF-7 | HER2- | 5.2 | ↓ | Minimal |
Interpretation: The hypothetical data in Table 1 suggests that Compound X is more potent in AML cell lines, which are known to be highly dependent on OXPHOS. The strong inhibition of basal OCR across all sensitive cell lines points towards mitochondrial respiration as the primary target. The G1 cell cycle arrest is also consistent with this mechanism.
Experimental Workflow for Characterizing Novel Scaffolds
The following diagram outlines a logical workflow for the preclinical evaluation of novel compounds based on the this compound scaffold.
Caption: Preclinical workflow for novel mitochondrial inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents that target the metabolic vulnerabilities of cancer cells. The journey of its derivative, Mubritinib, from a putative HER2 inhibitor to a confirmed mitochondrial complex I inhibitor underscores the importance of rigorous mechanistic studies in drug discovery. By focusing on the inhibition of oxidative phosphorylation, researchers can potentially develop therapies for cancers that are resistant to conventional treatments. Future work should focus on optimizing the scaffold to enhance potency and selectivity for complex I, while minimizing off-target effects, to unlock the full therapeutic potential of this exciting class of compounds.
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The role of HER2 in cancer therapy and targeted drug delivery - PMC - PubMed Central. Available at: [Link]
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Advances in HER2-Targeted Therapy: Novel Agents and Opportunities Beyond Breast and Gastric Cancer - AACR Journals. Available at: [Link]
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Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed. Available at: [Link]
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Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC - PubMed Central. Available at: [Link]
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Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - MDPI. Available at: [Link]
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Hitting the Target: Latest Developments in Anti-Her2 Therapy - Champions Oncology. Available at: [Link]
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Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PubMed. Available at: [Link]
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Small molecule tyrosine kinase inhibitors of ErbB2/HER2/Neu in the treatment of aggressive breast cancer - PubMed. Available at: [Link]
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Mubritinib - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]
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Identification of a Novel Toxicophore in Anti-Cancer Chemotherapeutics That Targets Mitochondrial Respiratory Complex I - PubMed. Available at: [Link]
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Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism | Oncotarget. Available at: [Link]
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]
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Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed. Available at: [Link]
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4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole - ResearchGate. Available at: [Link]
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC - PubMed Central. Available at: [Link]
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Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. Available at: [Link]
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Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem. Available at: [Link]
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(PDF) Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles - ResearchGate. Available at: [Link]
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2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol - ResearchGate. Available at: [Link]
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Application Notes and Protocols for (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol as a Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Imidazole-Containing Compound
(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol is a heterocyclic compound available for research purposes. Its chemical structure, featuring a substituted phenyl ring linked to a methyl-imidazole moiety, suggests its potential as a bioactive molecule. While specific biological activities for this exact compound are not extensively documented in peer-reviewed literature, it is recognized as a valuable starting material for the synthesis of biologically active compounds, particularly those targeting the central nervous system and inflammatory conditions[1]. The imidazole core is a common pharmacophore found in numerous therapeutic agents, including those targeting kinases and other enzymes[2][3][4].
Based on structural similarities to known kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, this document outlines a comprehensive guide for the investigation of this compound as a potential lead compound. The p38 MAPK signaling cascade plays a pivotal role in cellular responses to inflammatory cytokines and stress, making it a key therapeutic target for a range of inflammatory diseases and cancers[5][6]. This application note will provide detailed protocols to explore the compound's potential as a p38 MAPK inhibitor, guiding researchers through initial biochemical assays to cell-based functional assays.
Hypothesized Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in inflammation, cell proliferation, differentiation, and apoptosis[5][]. Dysregulation of this pathway is implicated in various diseases. We hypothesize that this compound may act as an inhibitor of p38 MAPK, thereby modulating downstream inflammatory responses.
The activation of p38 MAPK is initiated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the phosphorylation of p38 MAPK by upstream kinases such as MKK3 and MKK6[8]. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), ultimately leading to the production of inflammatory mediators.
Figure 1. Hypothesized inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
Part 1: In Vitro Kinase Inhibition Assay
This initial step aims to determine if this compound directly inhibits the enzymatic activity of p38 MAPK. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Workflow: In Vitro p38α Kinase Assay
Figure 2. Workflow for the in vitro p38α kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X p38α enzyme solution in kinase buffer.
-
Prepare a 2X substrate (e.g., ATF2 peptide) and ATP solution in kinase buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound dilutions to the wells.
-
Add 5 µL of the 2X p38α enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 20 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | Percent Inhibition (%) |
| 0 (Control) | 100,000 | 0 |
| 0.1 | 95,000 | 5 |
| 1 | 75,000 | 25 |
| 10 | 50,000 | 50 |
| 100 | 10,000 | 90 |
Table 1. Example data from an in vitro p38α kinase inhibition assay.
Part 2: Cell-Based Assay for Target Engagement
To confirm that the compound can inhibit p38 MAPK activity within a cellular context, a cell-based assay is necessary. This can be achieved by measuring the phosphorylation of a downstream target of p38, such as HSP27, in response to a pro-inflammatory stimulus.
Experimental Workflow: Cellular p38 Target Engagement Assay
Figure 3. Workflow for a cell-based p38 target engagement assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., THP-1 human monocytes) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a known p38 MAPK activator, such as lipopolysaccharide (LPS) or TNF-α, for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Phosphorylated HSP27 (p-HSP27):
-
ELISA: Use a commercially available ELISA kit to quantify the levels of p-HSP27 in the cell lysates.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-HSP27 and total HSP27 (as a loading control).
-
-
Data Analysis:
-
Normalize the p-HSP27 signal to the total HSP27 signal (for Western Blot) or total protein concentration (for ELISA).
-
Calculate the percent inhibition of HSP27 phosphorylation at each compound concentration relative to the stimulated control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration.
-
Data Presentation:
| Treatment | Compound (µM) | p-HSP27 Level (Normalized) | Percent Inhibition (%) |
| Unstimulated | 0 | 0.1 | - |
| Stimulated (LPS) | 0 | 1.0 | 0 |
| Stimulated (LPS) | 1 | 0.8 | 20 |
| Stimulated (LPS) | 10 | 0.5 | 50 |
| Stimulated (LPS) | 100 | 0.2 | 80 |
Table 2. Example data from a cell-based p-HSP27 assay.
Interpretation of Results and Next Steps
A successful outcome from these initial studies would be the demonstration of potent and direct inhibition of p38 MAPK in the biochemical assay, coupled with effective target engagement in a cellular context. A low micromolar or nanomolar IC50 and EC50 would indicate that this compound is a promising lead compound.
Subsequent steps in the drug discovery process would involve:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of other kinases to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of inflammatory diseases.
-
Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
While this compound is a relatively understudied compound, its chemical structure holds promise for its development as a therapeutic agent. The protocols outlined in this application note provide a robust framework for its initial investigation as a p38 MAPK inhibitor. By systematically evaluating its biochemical and cellular activities, researchers can uncover the full potential of this intriguing molecule as a lead compound for the treatment of inflammatory diseases and other p38-mediated pathologies.
References
-
Lee, J. C., & Young, P. R. (2013). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Current Opinion in Pharmacology, 13(3), 385-391. [Link]
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News-Medical.Net. (2024). What are p38 MAPK inhibitors and how do they work?. [Link]
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MySkinRecipes. This compound. [Link]
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Active Biopharma Corp. This compound. [Link]
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Zhang, X. M., Zhang, C., Zhang, W. P., & Liu, X. R. (2010). 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3084. [Link]
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MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]
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Gunay, A., et al. (2018). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 23(10), 2536. [Link]
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Application Note: A Protocol for the Synthesis of Kinase Inhibitor Scaffolds Using (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
Abstract
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The development of robust and versatile synthetic routes to create diverse chemical scaffolds is critical for discovering novel therapeutic agents. This document provides a detailed protocol for the utilization of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol as a key starting material for the synthesis of kinase inhibitor precursors. The protocol focuses on the conversion of the benzylic alcohol to a reactive benzylic chloride, followed by a nucleophilic substitution reaction—a common strategy in the synthesis of many kinase inhibitors, including the multi-targeted inhibitor Ponatinib. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, safety procedures, and characterization of the resulting compounds.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has led to the development of a large class of drugs known as kinase inhibitors, which can selectively block the activity of specific kinases. A prominent example is Ponatinib, a potent pan-BCR-ABL inhibitor designed to overcome resistance to other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML), especially cases with the T315I "gatekeeper" mutation.[1][2][3] The synthesis of such complex molecules relies on the strategic assembly of key molecular fragments or synthons.
The compound this compound represents a valuable and versatile building block for constructing such inhibitors. Its structure contains a substituted phenyl ring, a methoxy group, and a methyl-imidazole moiety—features commonly found in pharmacologically active molecules that interact with kinase ATP-binding sites. This application note details a two-step protocol to functionalize this starting material into a more advanced intermediate, ready for incorporation into a larger kinase inhibitor scaffold. The described workflow is based on established synthetic transformations used in the preparation of Ponatinib and other related inhibitors.[4]
Scientific Background
The BCR-ABL Kinase in Chronic Myeloid Leukemia (CML)
CML is a myeloproliferative disorder driven by the Philadelphia chromosome, a genetic abnormality resulting from a reciprocal translocation between chromosomes 9 and 22.[5][6] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[7] This oncoprotein activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis, which are the defining features of CML.[5][6][8]
Mechanism of Kinase Inhibition
TKIs like Ponatinib function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the BCR-ABL protein.[1][3] By occupying the ATP-binding site, Ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive leukemic cell growth.[3] The unique chemical structure of Ponatinib, particularly its carbon-carbon triple bond, allows it to effectively bind to both the native BCR-ABL kinase and its mutated forms, including the highly resistant T315I mutant, making it a "pan-inhibitor".[2][9][10]
Signaling Pathway Diagram
The diagram below illustrates the central role of the BCR-ABL fusion protein in driving CML and the point of intervention for kinase inhibitors.
Caption: Simplified BCR-ABL signaling pathway in CML and the inhibitory action of TKIs.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Starting Material (SM) |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | Reaction solvent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | Non-nucleophilic base |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | ≥97% | Combi-Blocks | Representative nucleophile |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Acros Organics | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | VWR | For aqueous workup |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech | For column chromatography |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography |
Safety Precautions
General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. An eyewash station and safety shower must be readily accessible.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14][15] Handle with extreme care under anhydrous conditions. Use a syringe or cannula for transfers. Quench any excess reagent cautiously with isopropanol before aqueous quenching.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
N,N-Diisopropylethylamine (DIPEA): Flammable, corrosive, and causes severe eye and skin burns.[16][17][18][19] It is harmful if swallowed or inhaled. Ensure adequate ventilation.
-
Anhydrous Solvents: Handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
Synthetic Protocol
This protocol is divided into two main stages: the conversion of the starting benzylic alcohol to a reactive benzylic chloride, and the subsequent nucleophilic substitution to form a more complex amine intermediate.
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis and purification process.
Step 1: Synthesis of 1-(1-(4-(Chloromethyl)-2-methoxyphenyl)-1H-imidazol-4-yl)ethan-1-one
Rationale: The conversion of a primary benzylic alcohol to a benzylic chloride is a classic transformation that creates an excellent electrophile for subsequent SN2 reactions. Thionyl chloride is an effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[20][21] This procedure is adapted from similar chlorinations in kinase inhibitor syntheses.[4]
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
To the flask, add this compound (1.0 eq, e.g., 1.0 g).
-
Add anhydrous Dichloromethane (DCM, approx. 10 mL per gram of starting material). Stir until all solid has dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirring solution via syringe over 5-10 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude benzylic chloride is a light-yellow solid or oil and is typically used immediately in the next step without further purification.
Step 2: Synthesis of the Advanced Amine Intermediate
Rationale: This step demonstrates the utility of the benzylic chloride as an electrophile. It is reacted with a nucleophilic amine, a key fragment in many kinase inhibitors, in the presence of a non-nucleophilic base. DIPEA (Hünig's base) is used to neutralize the HCl generated during the reaction without competing as a nucleophile itself.[16]
Procedure:
-
To the flask containing the crude benzylic chloride from Step 1, add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of original SM).
-
Add the representative nucleophile, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Equip the flask with a condenser and heat the reaction mixture to 60 °C in an oil bath.
-
Stir for 4-6 hours, monitoring by TLC or LC-MS for the formation of the product and disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, approx. 50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.
Purification and Characterization
Rationale: Purification by column chromatography is essential to remove unreacted starting materials, byproducts, and residual DMF, yielding the final product with high purity suitable for further synthetic steps or biological screening.
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0-10% MeOH in EtOAc), is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data and Expected Results
The following table summarizes the expected outcomes and key characterization data for the synthesized intermediate.
| Parameter | Expected Value / Data |
| Appearance | Off-white to pale yellow solid |
| Yield (Overall) | 65-80% (over two steps) |
| Purity (by HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | Expect characteristic peaks for: aromatic protons, imidazole protons, methoxy singlet (~3.9 ppm), benzylic methylene singlet (~4.5-5.0 ppm), and signals from the aniline fragment. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination (Step 1) | Insufficient thionyl chloride; moisture in the reaction; SM is not reactive enough. | Ensure all glassware is flame-dried and solvents are anhydrous. Increase reagent stoichiometry to 1.5 eq or reaction time. Add a catalytic amount of DMF. |
| Low Yield in Substitution (Step 2) | Incomplete reaction; degradation of benzylic chloride; steric hindrance. | Increase reaction temperature (e.g., to 80 °C) or time. Ensure the benzylic chloride is used immediately after formation. Use a stronger, non-nucleophilic base. |
| Multiple Byproducts | Over-reaction (quaternization of amine); side reactions of the imidazole nitrogen. | Use the exact stoichiometry of the nucleophile. Control the reaction temperature carefully. Consider protecting the imidazole nitrogen if it proves problematic. |
| Difficult Purification | Product is co-eluting with impurities; residual DMF. | Use a different solvent system for chromatography (e.g., DCM/MeOH). Ensure DMF is thoroughly removed during aqueous workup by washing with water/brine. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of an advanced kinase inhibitor intermediate starting from this compound. By converting the benzylic alcohol to a reactive chloride and performing a subsequent nucleophilic substitution, this starting material is proven to be a versatile building block for creating complex molecular architectures. The methodologies and scientific rationale described herein are grounded in established chemical principles and are directly applicable to the synthesis of libraries of compounds for drug discovery campaigns targeting protein kinases.
References
- Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer.
-
Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. ICLUSIG HCP Site. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu Website. [Link]
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Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology Website. [Link]
-
Marfe, G., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diisopropylethylamine. Cole-Parmer Website. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry Website. [Link]
-
Van Etten, R. A. (2007). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC - NIH. [Link]
-
Faria, R. B., et al. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 29(11), 2539. [Link]
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chemeurope.com. (n.d.). Sonogashira coupling. chemeurope.com. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Carl Roth Website. [Link]
-
Zhou, T., et al. (2011). Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Chemical Biology & Drug Design, 77(1), 1-11. [Link]
-
Zhou, T., et al. (2011). Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming Kinase. Ovid. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Filo. (2025). Procedure of benzyl alcohol to benzoic acid. Filo Website. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Carl Roth Website. [Link]
-
Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie Website. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - N,N-Diisopropylethylamine. Fisher Scientific Website. [Link]
-
Cuesta-Mateos, C., et al. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
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Luoyang Tongrun. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst? Luoyang Tongrun Website. [Link]
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QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. QIAGEN GeneGlobe. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Carl Roth Website. [Link]
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Thinkswap. (n.d.). Experiment 7 - Prepare Benzoic Acid from Benzyl Alcohol. Thinkswap Website. [Link]
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Chemistry Practical. (2022). Preparation of Benzoic Acid from Benzyl Alcohol. YouTube. [Link]
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- Supporting Information for an unspecified article. (n.d.). General procedure A1-2.
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Organic Chemistry. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. organic-chemistry.org. [Link]
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- Jin, B., et al. (2019). 2-Step, 1-pot process using an initial 1000 ppm Pd-catalyzed.
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Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. organic-chemistry.org. [Link]
- World Intellectual Property Organization. (2016).
- Young, J. F. (n.d.). Development of a new method for the conversion of alcohols into chlorides. Thesis.
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Chinese Patent CN103664960A. (2014).
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Application Notes & Protocols for IM-X: A Novel Phenyl-Imidazol Derivative for Anti-inflammatory Research
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the enzyme cyclooxygenase-2 (COX-2) are pivotal mediators of inflammatory responses.[1][2] NF-κB activation leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3] Concurrently, COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[4][5]
Heterocyclic compounds, particularly those containing an imidazole scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and protocols for the investigation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol) , hereafter referred to as IM-X , a novel synthetic compound with hypothesized anti-inflammatory properties. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.
Hypothesized Mechanism of Action
Based on the structural motifs of IM-X and the known pharmacology of related compounds, we postulate a dual-inhibitory mechanism targeting key inflammatory pathways. It is hypothesized that IM-X exerts its anti-inflammatory effects through:
-
Inhibition of the NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] We hypothesize that IM-X may interfere with the phosphorylation of IκBα, thereby preventing NF-κB activation.
-
Selective Inhibition of the COX-2 Enzyme: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.[2][4] IM-X is proposed to selectively bind to and inhibit the COX-2 enzyme.
The following diagrams illustrate the targeted signaling pathways.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by IM-X.
Figure 2: Hypothesized inhibition of the COX-2 enzyme by IM-X.
In Vitro Evaluation Protocols
A series of in vitro assays are recommended to characterize the anti-inflammatory potential of IM-X.[8]
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of IM-X on murine macrophage cells (RAW 264.7).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of IM-X in complete DMEM medium.
-
Remove the old medium from the cells and add 100 µL of the IM-X dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the effect of IM-X on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of IM-X for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the inhibitory effect of IM-X on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Follow steps 1-3 from the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9] These kits typically involve capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.[10]
-
Calculate the percentage inhibition of cytokine production compared to the LPS-only control.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine if IM-X inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with IM-X for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells to extract cytoplasmic and nuclear proteins using a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
In Vivo Evaluation Protocol
Animal models are crucial for assessing the therapeutic potential of anti-inflammatory compounds in a physiological context.[11]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of IM-X in a well-established in vivo model.[12]
Protocol:
-
Acclimatize male Wistar rats (180-200g) for at least one week.[12]
-
Divide the animals into groups (n=6 per group): Vehicle control, IM-X (e.g., 25, 50, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer the respective treatments orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[13]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14][15]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
| Assay | Parameter Measured | Expected Outcome for an Effective Anti-inflammatory Agent |
| MTT Assay | Cell Viability (%) | High cell viability at concentrations used for activity assays. |
| Griess Test | Nitric Oxide (NO) Concentration (µM) | Dose-dependent reduction in LPS-induced NO production. |
| ELISA | TNF-α and IL-6 Concentration (pg/mL) | Dose-dependent decrease in LPS-induced cytokine secretion. |
| Western Blot | Protein expression levels | Decreased ratio of p-IκBα to total IκBα. Decreased nuclear NF-κB p65. |
| Paw Edema | Paw Volume (mL) and % Inhibition | Significant reduction in paw swelling compared to the vehicle control. |
A significant, dose-dependent reduction in NO and pro-inflammatory cytokine production in vitro, coupled with the inhibition of IκBα phosphorylation, would strongly suggest that IM-X acts by suppressing the NF-κB pathway.[1][16] Furthermore, a significant reduction in paw edema in the in vivo model would confirm its anti-inflammatory efficacy in a living system.[14][17]
References
- EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters.
- Umar, M.I., et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]
- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?.
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
- Ingenta Connect. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- WuXi Biology. Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
-
Fuchs, D., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Translational Medicine, 4, 32. Available from: [Link]
-
Dargad, M., et al. (2023). COX Inhibitors. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]
- Thermo Fisher Scientific. Inflammation & Cytokine Storm ELISA Kits and Multiplex Immunoassays.
-
Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]
- Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-136.
-
Leng, S.X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Journal of Visualized Experiments, (21), 913. Available from: [Link]
-
Wikipedia. NF-κB. Available from: [Link]
- Vogel, H.G. (Ed.). (2002).
- Creative Proteomics. Inflammation Cytokines Assay.
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2326. Available from: [Link]
- Slideshare. (2023). Cox 2 inhibitors.
- IDEXX BioAnalytics. Cytokines and Inflammatory Markers.
- Abcam. Cytokine arrays.
- ScienceGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Available from: [Link]
-
Liao, C.R., et al. (2012). Analgesic and Anti-Inflammatory Activities of Methanol Extract of Ficus pumila L. in Mice. Evidence-Based Complementary and Alternative Medicine, 2012, 912945. Available from: [Link]
-
Lu, T.C., et al. (2011). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Evidence-Based Complementary and Alternative Medicine, 2011, 671741. Available from: [Link]
- Lai, S.C., et al. (2009). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Journal of Medicinal Food, 12(4), 865-872.
- Lai, S.C., et al. (2010). Analgesic and Anti-Inflammatory Activities of Methanol Extract from Desmodium triflorum DC in Mice. The American Journal of Chinese Medicine, 38(3), 573-588.
-
Yimer, E.M., et al. (2022). Anti-Inflammatory, Antinociceptive, and Antipyretic Potential of Methanol Extract of Strychnos henningsii in Animal Models. Journal of Inflammation Research, 15, 5025–5039. Available from: [Link]
-
Kim, J.E., et al. (2020). Anti-inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO-1 in LPS-induced RAW 264.7 cells. Molecular Medicine Reports, 22(5), 4165–4174. Available from: [Link]
-
PubMed. (1982). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Available from: [Link]
-
Mahmoudvand, H., et al. (2022). Antinociceptive and anti-inflammatory activities of the methanol extract of Ferula elaeochytris Korovin in a rat model. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 481-488. Available from: [Link]
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- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Welcome to the dedicated technical support guide for the purification of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the expertise to overcome common purification challenges and ensure the high purity of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound, providing concise answers and foundational knowledge.
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its molecular structure. The presence of a polar alcohol group and a basic imidazole ring, combined with a less polar methoxy-substituted phenyl ring, gives the molecule moderate to high polarity and multiple reactive sites. Key challenges include:
-
Co-elution of Impurities: Structurally similar impurities, such as the starting aldehyde or over-oxidized carboxylic acid, can be difficult to separate.
-
Solubility Issues: Finding a single solvent that provides good solubility for crude material but also allows for effective purification (e.g., crystallization) can be challenging.
-
Potential for Degradation: The benzylic alcohol is susceptible to oxidation, and the imidazole ring can interact with acidic or basic conditions, potentially leading to side reactions if conditions are not carefully controlled.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective and widely used methods for this type of molecule are:
-
Flash Column Chromatography: This is the workhorse method for separating compounds based on polarity. Given the polarity of your target molecule, a normal-phase silica gel column is standard. This technique is excellent for removing both more polar and less polar impurities.
-
Recrystallization: This is an ideal final purification step to achieve high purity and obtain a crystalline solid. It relies on the principle of differential solubility of the compound and impurities in a chosen solvent system at different temperatures.
Q3: How do I determine the purity of my final product?
A3: A combination of methods is recommended to confirm purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak with a purity level >95% (or as required by your application) is typically the goal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹H NMR): Confirms the chemical structure and can reveal the presence of impurities by showing unexpected peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound and can help identify the mass of any co-eluting impurities.
Troubleshooting Guide: Navigating Common Purification Issues
This guide is designed in a problem/solution format to directly address specific experimental hurdles.
Problem 1: My column chromatography separation is poor, with broad peaks and overlapping spots on TLC.
Cause & Solution:
This common issue can be traced to several factors related to your column setup and solvent system.
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly up the column (high Rf values), or too low, resulting in no movement at all (low Rf values).
-
Solution: Aim for an eluent system that gives your target compound an Rf value of approximately 0.25-0.35 on a silica TLC plate. This typically provides the best separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often highly effective. For this molecule, a gradient of dichloromethane (DCM) to methanol (MeOH) or ethyl acetate (EtOAc) in hexanes is a good starting point.
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will inevitably lead to poor separation.
-
Solution: A general rule is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1. For very difficult separations, this ratio can be increased to 100:1 or more.
-
-
Poor Column Packing: Air bubbles, cracks, or an uneven silica bed in your column will create channels for the solvent and sample to travel through, bypassing proper interaction with the stationary phase.
-
Solution: Ensure your column is packed uniformly as a slurry and is never allowed to run dry. Running a few column volumes of your initial, least polar eluent through the packed column before loading your sample can help settle the silica bed.
-
Problem 2: My compound refuses to crystallize during recrystallization.
Cause & Solution:
Failure to crystallize is often due to persistent impurities or issues with supersaturation.
-
Presence of "Oily" Impurities: Certain impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice.
-
Solution: The material may require another pass through a silica column to remove these impurities. Alternatively, a "trituration" step can be attempted: stir the oily product vigorously in a poor solvent (like hexanes or diethyl ether). The desired compound may solidify while the oily impurities remain dissolved.
-
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.
-
Solution: Perform small-scale solvent screening. Test solvents like ethyl acetate, isopropanol, acetonitrile, or a mixture such as ethyl acetate/hexanes or methanol/water.
-
-
Supersaturation Issues: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.
-
Solution: Try "scratching" the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous successful batch is also a highly effective method.
-
Problem 3: My purified product appears to be degrading, showing new spots on TLC over time.
Cause & Solution:
The benzylic alcohol in your molecule is prone to oxidation, especially if exposed to air, light, or trace metal catalysts over time.
-
Oxidation to Aldehyde/Carboxylic Acid: This is the most likely degradation pathway.
-
Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Use amber vials to protect it from light. When running chromatography, use fresh, high-purity solvents to minimize exposure to potential oxidants.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection:
-
On a silica TLC plate, spot your crude material.
-
Develop the plate in various solvent systems. Start with a 95:5 mixture of DCM:MeOH. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Alternatively, for less soluble materials, "dry load" the sample: dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (e.g., from 100% DCM to 98:2 DCM:MeOH, then 95:5, etc.).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your column-purified material in a test tube.
-
Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.
-
If it is poorly soluble, heat the mixture gently. If it dissolves when hot, it's a good candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of your chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data & Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (e.g., 1:1 to 1:4) | Low to Medium | Good starting point for separating moderately polar compounds. |
| Dichloromethane / Methanol (e.g., 99:1 to 90:10) | Medium to High | Excellent for polar compounds containing alcohol and amine/imidazole groups. |
| Chloroform / Acetone (e.g., 9:1) | Medium | An alternative system if other mixtures fail to provide good separation. |
Table 2: Common Solvents for Recrystallization Screening
| Solvent | Polarity Index | Comments |
| Ethyl Acetate | 4.4 | Often a good choice for moderately polar compounds. |
| Isopropanol | 4.3 | A protic solvent that can be effective for compounds with H-bond donors/acceptors. |
| Acetonitrile | 5.8 | A polar aprotic solvent; can be used in a mixture with water or ether. |
| Toluene | 2.4 | A non-polar solvent, useful for recrystallizing less polar compounds or as an anti-solvent. |
Diagram 1: General Purification Workflow
Caption: Decision tree for troubleshooting column chromatography.
References
-
Title: Purification of Laboratory Chemicals, Eighth Edition Source: ScienceDirect URL: [Link]
-
Title: Flash Column Chromatography Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Guide to Flash Chromatography Source: Buchi URL: [Link]
-
Title: Thin Layer Chromatography (TLC) Source: Chemistry LibreTexts URL: [Link]
Technical Support Center: (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Introduction & Product Overview
This technical guide addresses common stability questions and troubleshooting scenarios for (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol. This molecule incorporates a benzyl alcohol moiety, known for its susceptibility to oxidation, and a medicinally relevant 4-methylimidazole group.[1][2] Understanding its chemical behavior is critical for generating reliable and reproducible experimental data. This document provides field-proven insights and protocols to help you maintain sample integrity.
The core structure consists of two key functional domains:
-
The Benzyl Alcohol System: The primary alcohol on the phenyl ring is the most probable site of oxidative degradation. In the presence of atmospheric oxygen, it can slowly oxidize to the corresponding benzaldehyde and subsequently to a benzoic acid derivative.[1][3]
-
The Imidazole Heterocycle: The 4-methylimidazole ring is a stable aromatic system that is fundamental to the molecule's biological activity.[4][5] It provides hydrogen bonding capabilities and can act as both a proton donor and acceptor.[6][7]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1017789-63-7 |
| Molecular Formula | C₁₂H₁₄N₂O₂[8] |
| Molecular Weight | 218.25 g/mol [8] |
| Appearance | Typically a white to off-white solid |
FAQs: General Storage, Handling, and Solution Preparation
This section addresses the most frequently asked questions regarding the day-to-day use of the compound.
Q1: How should I store the solid compound upon receipt?
A1: The solid material should be stored under controlled conditions to maximize its shelf life. We recommend the following:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is ideal. For long-term storage (>1 year), storing at -20°C is recommended.
-
Atmosphere: The benzyl alcohol moiety is susceptible to slow oxidation by air.[3][9] Store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
-
Light: Protect from direct light to prevent potential photodegradation.[10][11] Amber vials are highly recommended.
Q2: What is the recommended procedure for preparing stock solutions?
A2: To minimize degradation, prepare stock solutions immediately before use whenever possible.
-
Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation.
-
Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF, or Ethanol).
-
For a 10 mM stock solution, add 458.19 µL of solvent to 1 mg of compound (or 4.58 mL to 10 mg).
-
Sonicate briefly in a water bath if necessary to ensure complete dissolution.
Q3: How long can I store solutions of the compound?
A3: We strongly advise against long-term storage of this compound in solution. Benzyl alcohol and its derivatives are known to be less stable in solution than as a solid, with oxidation being the primary concern.[1]
-
Short-Term (1-3 days): Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Long-Term (>3 days): Not recommended. If unavoidable, store at -80°C under an inert atmosphere, but re-qualification of purity by HPLC is essential before use.
Q4: In which solvents is the compound soluble?
A4: Based on its structure, the compound is expected to be soluble in most polar organic solvents and have limited solubility in water.
| Solvent | Expected Solubility | Notes |
| DMSO | >10 mg/mL | Preferred for high-concentration stock solutions. |
| DMF | >10 mg/mL | Alternative to DMSO. |
| Ethanol / Methanol | Soluble | Suitable for many biological assays. Note that methanol can sometimes participate in degradation reactions under specific conditions.[12] |
| Water | Sparingly Soluble | Solubility is expected to be low at neutral pH. Solubility can be increased in acidic aqueous buffers (e.g., pH < 5) due to protonation of the imidazole ring.[6] |
Troubleshooting Guide: Investigating Experimental Instability
This section provides a logical framework for diagnosing common stability-related issues encountered during experiments.
Q5: My HPLC analysis shows a new peak appearing over time, especially in my stock solution. What is it?
A5: The appearance of new peaks is a classic sign of chemical degradation. For this molecule, the most likely cause is the oxidation of the benzyl alcohol group.
-
Plausible Cause: The primary alcohol (-CH₂OH) can oxidize first to an aldehyde (-CHO) and then to a carboxylic acid (-COOH). This is a common degradation pathway for benzyl alcohols.[3]
-
How to Confirm:
-
LC-MS Analysis: This is the most definitive method. The aldehyde degradant will have a molecular weight of 216.23 g/mol (M-2), while the carboxylic acid degradant will be 232.23 g/mol (M+14).
-
Forced Degradation: Intentionally stress a sample of the compound (see Protocol 4.1) with a mild oxidizing agent like 0.1% hydrogen peroxide. If the peak in your stressed sample matches the retention time of the unknown peak in your stock solution, you have likely identified it as an oxidation product.
-
Q6: The biological activity of my compound seems to decrease with each experiment, even when using the same stock solution. Why?
A6: A progressive loss of activity points directly to the degradation of the parent compound into inactive or less active species. The concentration of the active parent molecule is decreasing over time.
-
Causality: As described in Q5, the parent compound is likely oxidizing. The resulting aldehyde and carboxylic acid derivatives will have different electronic and steric properties, almost certainly altering their binding affinity for the intended biological target.
-
Troubleshooting Workflow: Follow this diagnostic path to isolate the cause.
Caption: Workflow for a forced degradation study.
Protocol: Routine Purity Check by RP-HPLC
Objective: To quickly assess the purity of a solid sample or a stock solution.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dilute sample to ~0.1 mg/mL in 50:50 ACN:Water.
Interpretation: A pure sample should yield a single major peak. Purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard and calibration curve are required.
Potential Degradation Pathway
Based on chemical principles and forced degradation studies, the primary stability liability is oxidation of the benzylic alcohol.
Caption: Primary oxidative degradation pathway.
References
- ResolveMass Laboratories. (2025).
- Choudhary, A., et al. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical Technology, Research & Management.
- Kavita, K., et al. (2021). A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Scientific and Technical.
- Singh, S., et al. (2016).
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Benzyl Alcohol. Handbook of Pharmaceutical Excipients.
- Ahmad, I., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Chemical and Pharmaceutical Research.
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Suze Chemical.
- PubChem. (n.d.). Benzyl Alcohol.
- Santa Cruz Biotechnology. (n.d.).
- Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). FDA approved imidazole containing drugs.
- Sharma, D., et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry.
- Sharma, A., et al. (2021).
- ResearchGate. (n.d.). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs.
- Active Biopharma Corp. (n.d.). This compound. Active Biopharma Corp.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (n.d.). (+)-1-[(R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionyl]4-(4-{[(2R,4S)-2- ( 2,4-dichlorophenyl)2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy} phenyl)
Sources
- 1. phexcom.com [phexcom.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Welcome to the technical support center for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research.
The synthesis of this important intermediate, often used in the preparation of active pharmaceutical ingredients like Pazopanib, is typically a two-step process. This guide is structured around these core steps to address specific issues you might encounter.
Overall Synthetic Workflow
The most common and logical synthetic route involves an initial N-arylation followed by a reduction.
Caption: General two-step synthesis of the target compound.
Part 1: Troubleshooting the N-Arylation Reaction
The formation of the C-N bond between the phenyl ring and the imidazole is a critical step, often accomplished via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] These reactions, while powerful, can be sensitive to conditions and lead to several side products.
FAQ 1: I am getting a very low yield of my desired N-arylated intermediate. What are the likely causes?
Low yields in Ullmann-type couplings are a frequent issue. The problem can usually be traced back to the catalyst system, reaction conditions, or the purity of your starting materials.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | Copper(I) is the active catalytic species. Oxidation to Copper(II) or poisoning of the catalyst by impurities (e.g., sulfur compounds) in the starting materials will halt the catalytic cycle. | Use fresh, high-purity copper salt (e.g., CuI or Cu₂O). Consider adding a ligand like 1,10-phenanthroline or an amino acid like L-proline, which can stabilize the Cu(I) state and accelerate the reaction.[4][5] |
| Inappropriate Base | The base is required to deprotonate the imidazole, making it nucleophilic. If the base is too weak, the reaction will be slow. If it is not soluble enough, it can lead to heterogeneous reaction kinetics. Insoluble inorganic bases are often used to minimize side reactions by capturing protons as they are generated.[6] | Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high basicity and good solubility in polar aprotic solvents.[7] Potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) are also effective alternatives. |
| Harsh Reaction Temperature | Traditional Ullmann conditions often required very high temperatures (>180 °C), which can lead to decomposition of starting materials and products.[1] | Modern ligand-assisted protocols allow for much lower reaction temperatures (typically 80-130 °C).[3] Screen temperatures starting from 80 °C and increase incrementally. |
| Solvent Choice | The solvent needs to be polar and aprotic to dissolve the reactants and facilitate the reaction. | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are common choices.[7] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
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}
Caption: Decision tree for troubleshooting low N-arylation yield.
FAQ 2: My product is a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity?
This is a classic problem when arylating unsymmetrical imidazoles like 4-methylimidazole. The reaction can occur on either of the two nitrogen atoms.
Cause: 4-Methylimidazole exists in tautomeric forms, and arylation can occur at either the N-1 or N-3 position. This leads to the formation of 1-aryl-4-methylimidazole (the desired product) and 1-aryl-5-methylimidazole (the undesired regioisomer). The ratio of these products is influenced by steric and electronic factors.
Solutions:
-
Steric Hindrance: Increasing the steric bulk on the aryl halide can significantly favor the formation of the less hindered product. The reaction at the nitrogen adjacent to the methyl group (which would form the 5-methyl isomer) is more sterically hindered than the reaction at the other nitrogen. Using an ortho-substituted aryl halide often improves selectivity for the 4-methyl isomer.[7]
-
Directed Arylation: In some cases, pre-functionalizing the imidazole can direct the arylation. For example, silylating one of the nitrogens can block it, allowing for selective arylation at the other position, followed by deprotection.
-
Alternative Catalytic Systems: Some catalyst systems show higher regioselectivity. For instance, using aryllead(IV) reagents with copper(II) acetate has been reported to give complete N-1 regiocontrol under mild conditions.[8]
Part 2: Troubleshooting the Reduction of the Benzaldehyde Intermediate
The final step is the reduction of the aldehyde group on the (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde) intermediate to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and cost-effective method for this transformation.
FAQ 3: My reduction reaction is not going to completion, and I still see starting aldehyde in the TLC/LC-MS. What should I do?
Incomplete reduction is often a matter of reagent stoichiometry, activity, or reaction time.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Reducing Agent | Sodium borohydride can be consumed by reaction with the protic solvent (e.g., methanol) or by atmospheric moisture. If an insufficient number of equivalents are used, the reaction may stall. | Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents). Ensure the reagent is fresh and has been stored in a desiccator. Add the NaBH₄ in portions to control the reaction and minimize side reactions with the solvent. |
| Low Temperature | Aldehyde reductions with NaBH₄ are often run at 0 °C to control exothermicity. However, if the reaction is sluggish, the low temperature may be hindering the rate. | After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Deactivated Reagent | NaBH₄ is a moisture-sensitive reagent. If it has been improperly stored, its activity will be significantly reduced. | Always use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions. |
FAQ 4: I am observing an unknown, more nonpolar byproduct in my reaction mixture. What could it be?
While the reduction of an aldehyde to an alcohol is generally a clean reaction, side products can form under certain conditions.
Cause: The most likely nonpolar byproduct is a diether, formed by the reaction of the product alcohol with another molecule of the starting aldehyde or the product itself under acidic or basic conditions, though this is less common with NaBH₄ reductions. A more plausible side reaction, if conditions are not carefully controlled, could involve the formation of a borate ester intermediate that is difficult to hydrolyze.
Solutions:
-
Controlled pH during Workup: The workup procedure is critical. After the reduction is complete, the reaction is typically quenched with a weak acid (like dilute HCl or ammonium chloride solution) to destroy excess NaBH₄ and hydrolyze the borate esters. Ensure the pH is not made strongly acidic, which could promote side reactions.
-
Temperature Control: Perform the reduction at a controlled temperature (0 °C to room temperature) to minimize the rate of potential side reactions.[9]
-
Purity of Solvents: Ensure the use of high-purity solvents. Contaminants could potentially lead to unexpected side products.
Experimental Protocols
Protocol 1: N-Arylation of 4-Methylimidazole with 4-Fluoro-3-methoxybenzaldehyde
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Add Copper(I) Iodide (CuI, 0.1 eq) and L-proline (0.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde)
-
Dissolve the aldehyde intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring by TLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
References
-
Singh, S., & Singh, P. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: A Journal of Pharmaceutical Sciences. [Link]
-
Singh, S., & Singh, P. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]
- Google Patents. (2021).
-
Nguyen, T. L., et al. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 25(21), 5038. [Link]
-
Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]
-
ResearchGate. (2008). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
-
Zacconi, F. C., et al. (2023). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 28(8), 3399. [Link]
-
ResearchGate. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
Active Biopharma Corp. This compound. [Link]
-
Yaka, H., & Aydin, F. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 193-200. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
ResearchGate. (2012). First Synthesis of 3-Methoxy-4-Aminopropiophenone. [Link]
-
ResearchGate. (2017). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
-
Organic Chemistry Portal. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. [Link]
-
MySkinRecipes. This compound. [Link]
-
Cristau, H.-J., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]
-
Redalyc. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 53(3), 134-137. [Link]
-
Wan, Y., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(11), 4180-4185. [Link]
-
ResearchGate. (2013). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]
-
ResearchGate. (2022). Proposed reaction mechanism for N-arylation of imidazole. [Link]
-
Elliott, G. I., & Konopelski, J. P. (2000). Complete N-1 regiocontrol in the formation of N-arylimidazoles. Synthesis of the active site His-Tyr side chain coupled dipeptide of cytochrome c oxidase. Organic Letters, 2(20), 3055-3057. [Link]
- Google Patents. (2013). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Moon, J.-K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. [Link]
-
Chen, Y., & Burgess, K. (2006). Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 71(10), 3976-3979. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complete N-1 regiocontrol in the formation of N-arylimidazoles. Synthesis of the active site His-Tyr side chain coupled dipeptide of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming solubility problems of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Technical Support Center: (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
A Guide to Overcoming Solubility Challenges in Experimental Research
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental physicochemical properties. This guide is structured to provide direct, actionable solutions to solubility issues you may encounter, moving from foundational principles to advanced troubleshooting protocols. Our approach is rooted in explaining the causal mechanisms behind each technique, ensuring you can not only solve the immediate problem but also adapt these strategies to future challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing poor solubility in neutral aqueous solutions like water or PBS (pH 7.4)?
A1: The observed low solubility is an expected characteristic based on the compound's molecular structure. It possesses a significant hydrophobic backbone composed of a phenyl ring and a methyl group. While the methanol (-CH2OH) group offers some capacity for hydrogen bonding, the key to its solubility behavior lies in the 4-methyl-1H-imidazole moiety. Imidazole is a weak base with a pKa of its conjugate acid around 7.[1] At neutral pH, the imidazole ring is predominantly in its uncharged, non-ionized form, which significantly limits its solubility in water. For the compound to dissolve effectively in an aqueous medium, this ionizable group typically needs to be protonated.
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most effective initial step is pH adjustment . Given the basic nature of the imidazole ring, decreasing the pH of your solvent will protonate the nitrogen atom, forming a cationic species.[2] This charged form is electrostatically much more soluble in polar solvents like water.[3][4] We recommend attempting to dissolve the compound in an acidic buffer (e.g., pH 2-5). A comprehensive pH-solubility profile is the definitive experiment to perform first (see Protocol 1).
Q3: I need to use an organic solvent for my experiment. What do you recommend?
A3: For initial stock solutions, polar aprotic solvents are generally a good starting point. We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at dissolving a wide range of organic molecules. For applications requiring less polar or more volatile systems, solvents like ethanol, methanol, or acetonitrile can also be effective. Always prepare a concentrated stock in an organic solvent and then dilute it into your final aqueous experimental medium, being mindful of potential precipitation.
Q4: My compound dissolves in my organic stock solvent but precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. The aqueous buffer cannot solubilize the compound at that final concentration on its own. To prevent this, you can:
-
Lower the final concentration of the compound in the aqueous medium.
-
Increase the percentage of co-solvent in the final solution, if your experimental system can tolerate it.
-
Utilize a solubilizing excipient , such as a cyclodextrin, in the aqueous buffer before adding the compound stock. This technique, known as complexation, can encapsulate the hydrophobic parts of your compound, keeping it stable in solution.[5][6][7] See Protocol 3 for details.
Troubleshooting Workflows & Experimental Protocols
This section provides detailed, step-by-step protocols to systematically address solubility problems. We begin with the most fundamental technique (pH adjustment) and progress to more advanced formulation strategies.
Caption: A step-by-step workflow for troubleshooting solubility.
Problem: Compound has poor solubility in standard aqueous buffers.
The imidazole moiety is a strong indicator of pH-dependent solubility. A pH-solubility profile will define the optimal pH range for your experiments.
Caption: Predicted solubility curve for a weak base like the topic compound.
Protocol 1: Generating a pH-Solubility Profile
This protocol uses the shake-flask method, a gold standard for equilibrium solubility measurement.[8]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8). Ensure the buffer strength is sufficient (e.g., 50 mM) to maintain the pH after compound addition.
-
Compound Addition: Add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of each buffer in separate glass vials. The key is to ensure solid material remains undissolved at equilibrium, indicating saturation.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant, controlled temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24-48 hours. This step is critical to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 x g) followed by careful collection of the supernatant is effective. Alternatively, use a syringe with a solvent-resistant filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Measure the final pH of each supernatant to confirm it did not shift significantly.
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the logarithm of the measured solubility against the final measured pH of each sample. This plot will reveal the pH at which solubility begins to drop, informing the optimal buffer conditions for your experiments.
| Sample Data Table for pH-Solubility Profile | |
| Target Initial pH | Final Measured pH |
| 2.0 | 2.1 |
| 4.0 | 4.2 |
| 6.0 | 6.1 |
| 7.0 | 7.0 |
| 7.4 | 7.3 |
| 8.0 | 7.9 |
If pH adjustment alone is insufficient or not compatible with your assay, the use of co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the energy required to dissolve a hydrophobic solute.[9][10][11]
| Common Co-solvents for Biological Research | ||
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 2% | Potent solvent; can have biological effects at >0.5%. |
| Ethanol (EtOH) | 1 - 5% | Volatile; generally well-tolerated in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Non-volatile, low toxicity; can increase viscosity.[12] |
| Propylene Glycol | 1 - 10% | Common in pharmaceutical formulations.[12][13] |
Protocol 2: Co-solvent Screening
-
Prepare Stock Solution: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).
-
Prepare Co-solvent/Buffer Blends: In separate vials, prepare a series of your desired aqueous buffer (at the optimal pH determined in Protocol 1) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Spike and Observe: Add a small volume of the compound stock solution to each co-solvent/buffer blend to achieve your target final concentration. Vortex immediately.
-
Incubate and Inspect: Allow the solutions to stand at your experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Determine Optimal Blend: The optimal blend is the one containing the lowest percentage of co-solvent that keeps your compound fully dissolved at the target concentration.
Problem: Compound precipitates from solution over time or upon dilution.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[14][15][16][17] This is an excellent strategy for preventing precipitation upon dilution.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your chosen aqueous buffer (e.g., 1%, 2.5%, 5%, 10% w/v).
-
Add Compound: Add an excess amount of the solid compound to each HP-β-CD solution.
-
Equilibrate: Tightly cap and shake the vials at a constant temperature for 24-48 hours.
-
Separate and Quantify: Use the same phase separation and analytical quantification methods described in Protocol 1 to determine the solubility in each cyclodextrin concentration.
-
Analyze: Plot the compound's solubility against the HP-β-CD concentration. A linear increase indicates the formation of a soluble complex. Use the lowest concentration of HP-β-CD that achieves your desired solubility for your experiments.
Problem: Need to prepare a solid form of the compound with improved dissolution characteristics.
For in vivo studies or certain formulations, you may need a solid material that dissolves more rapidly than the crystalline form. A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[18][19] The amorphous state of the drug in the dispersion has higher energy and dissolves more readily than the stable crystalline form.[20][21]
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a Carrier: Choose a water-soluble polymer carrier. Polyvinylpyrrolidone (PVP K30) and Hydroxypropyl Methylcellulose (HPMC) are common choices.[22]
-
Dissolve Components:
-
Weigh your compound and the carrier polymer (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both components in a common volatile solvent, such as methanol or a dichloromethane/methanol mixture, to form a clear solution.
-
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This process should be done carefully to form a thin, uniform film on the inside of the flask.
-
Drying and Collection: Further dry the solid film under high vacuum for 12-24 hours to remove all residual solvent. Scrape the resulting solid from the flask.
-
Characterization (Optional but Recommended): You can confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD), which will show the absence of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the original crystalline compound in your target aqueous buffer to confirm the enhancement.
References
- Drug solubilization by complex
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics
- Improving solubility – a close look
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Co-solvency and anti-solvent method for the solubility enhancement. Unknown Source
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Unknown Source
- Solubility Enhancement by Solid Dispersion Method: An Overview.
- Cosolvency | PPTX. Slideshare
- Solubility Enhancement by Solid Dispersion Method: An Overview. Unknown Source
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Unknown Source
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma
- INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Unknown Source
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH
- Excipients for Solubility and Bioavailability Enhancement. Unknown Source
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences
- Enhancing solubility of poorly soluble drugs using various techniques. Unknown Source
- Trends in Enhancing API Solubility. Pharmaceutical Outsourcing
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central
- Cosolvent. Wikipedia
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH
- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed
- Excipients for Solubility Enhancement of Parenteral Formul
- REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY W
- Solubilizer Excipients. American Pharmaceutical Review
- API Solubility And Dissolution Enhancement Via Formul
- Intrinsic Solubility of Ionizable Compounds
- Cosolvency: Significance and symbolism. Unknown Source
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Unknown Source
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
- Intrinsic Solubility of Ionizable Compounds
- [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar. Semantic Scholar
- Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH
- Imidazole. Solubility of Things
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvency | PPTX [slideshare.net]
- 11. Cosolvency: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. globalresearchonline.net [globalresearchonline.net]
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- 21. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 22. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scaling Up (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful scale-up of this key pharmaceutical intermediate.
Overview of the Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Sunitinib, an oral, multi-targeted receptor tyrosine kinase inhibitor.[1][2] The synthesis is typically a two-step process starting from commercially available 4-fluoro-3-methoxybenzaldehyde.
Synthetic Scheme:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : 4-Fluoro-3-methoxybenzaldehyde is reacted with 4-methylimidazole to form the intermediate, 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde.
-
Step 2: Aldehyde Reduction : The benzaldehyde intermediate is then reduced to the target primary alcohol, this compound.
This guide will address common challenges and questions associated with both of these critical steps.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the SNAr reaction (Step 1)?
A1: The success of the nucleophilic aromatic substitution reaction hinges on three key factors:
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the cation of the base, leaving a "naked" and more reactive imidazolide anion, while not interfering with the nucleophilic attack on the aromatic ring.[3]
-
Base Selection: A non-nucleophilic base is required to deprotonate the 4-methylimidazole without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions.
-
Temperature Control: The reaction typically requires elevated temperatures (e.g., 80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.[4][5] However, excessively high temperatures can lead to side product formation and solvent degradation.
Q2: Why is Sodium Borohydride (NaBH₄) preferred for the reduction (Step 2)?
A2: Sodium borohydride is the reagent of choice for this reduction due to its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes to primary alcohols without affecting other potentially reducible functional groups that might be present on more complex analogues.[6][7][8] It is also operationally simpler and safer to handle on a large scale compared to stronger reducing agents like lithium aluminum hydride (LAH), and the aqueous workup is straightforward.
Q3: What is the expected overall yield for this two-step synthesis?
A3: With optimized conditions, the overall yield for the two-step process can be quite high. The SNAr reaction (Step 1) can often achieve yields in the range of 85-95%. The subsequent reduction (Step 2) is typically very efficient, with yields often exceeding 95%. Therefore, an overall yield of 80-90% is a reasonable expectation for a well-executed synthesis. However, yields can be lower during initial scale-up attempts due to issues with mixing, heat transfer, and purification.
Q4: What are the primary impurities I should be aware of?
A4: The main impurities to monitor are:
-
Unreacted Starting Materials: Residual 4-fluoro-3-methoxybenzaldehyde from Step 1 or unreacted 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde from Step 2.
-
Positional Isomers: Although generally minor, small amounts of the isomer formed by the imidazole nitrogen attacking a different position on the ring can occur.
-
Over-reduction Products: While unlikely with NaBH₄, more aggressive reducing agents could potentially affect the aromatic ring or methoxy group.
-
Oxidation Products: The final alcohol product can be susceptible to air oxidation back to the aldehyde, especially during workup or if stored improperly.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete (Low Conversion) | 1. Insufficient Temperature: The activation energy for the SNAr is not being met. 2. Ineffective Base: The base may be of poor quality, hydrated, or not strong enough to fully deprotonate the imidazole. 3. Solvent Issues: The solvent may contain water, which can protonate the imidazolide anion, reducing its nucleophilicity. | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or HPLC. Do not exceed the decomposition temperature of your solvent or reactants. 2. Use freshly dried K₂CO₃ or switch to a stronger base like NaH (ensure anhydrous conditions). 3. Use anhydrous grade solvent and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Dark-Colored Byproducts | 1. Overheating: High temperatures, especially in DMF or DMSO, can cause solvent decomposition and side reactions. 2. Air Oxidation: The aldehyde starting material can be sensitive to oxidation at high temperatures. | 1. Reduce the reaction temperature. Consider running the reaction for a longer time at a slightly lower temperature. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| Difficult Product Isolation/Workup | 1. High Polarity of Product: The imidazole-containing product can have significant water solubility. 2. Emulsion Formation: During aqueous workup with organic solvents, emulsions can form. | 1. After quenching the reaction with water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Add a saturated brine solution (NaCl(aq)) during the workup to break emulsions and reduce the solubility of the organic product in the aqueous layer. |
Step 2: Aldehyde Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient NaBH₄: The molar equivalent of the reducing agent is too low. 2. Decomposition of NaBH₄: The NaBH₄ may have decomposed due to moisture or acidic conditions. 3. Low Temperature: The reaction may be too slow at very low temperatures (e.g., < 0 °C). | 1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents).[6] 2. Use fresh, high-quality NaBH₄. If the reaction medium is acidic, add a mild base to neutralize it before adding the borohydride. 3. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Product is Difficult to Purify | 1. Boron Salts: The workup procedure did not effectively remove boron-containing byproducts. 2. High Polarity of Alcohol: The final product is a polar alcohol, which can be challenging to purify via standard silica gel chromatography.[9] | 1. Perform an acidic quench (e.g., with 1M HCl) carefully after the reaction is complete to decompose excess NaBH₄ and boron complexes. Then, neutralize with a base (e.g., NaHCO₃) before extraction. 2. Consider alternative purification methods such as crystallization. If chromatography is necessary, use a more polar solvent system (e.g., dichloromethane/methanol) or consider using a different stationary phase like alumina.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of aldehyde).
-
Begin stirring and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).
-
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Dry the solid under vacuum to yield the desired benzaldehyde intermediate. Purity can be checked by NMR and melting point.
Protocol 2: Synthesis of this compound
-
Suspend the 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq) from the previous step in methanol (MeOH, approx. 10-15 mL per gram).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to obtain the final alcohol.
Visualization of Workflow
The following diagram illustrates the overall workflow, highlighting key decision and control points.
Caption: Overall workflow for the two-step synthesis.
References
-
Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Available from: [Link]
-
Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. Available from: [Link]
-
ResearchGate. Optimization experiments for reduction of benzaldehyde oxime with NaBH4 under different conditions. Available from: [Link]
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Available from: [Link]
-
SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Available from: [Link]
- Google Patents. US1944958A - Purification of aromatic alcohols.
-
Cabrera-Pardo, J. R., et al. (2019). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. Available from: [Link]
-
ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Available from: [Link]
-
ZEOCHEM. Purification of APIs. Available from: [Link]
-
ResearchGate. Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Available from: [Link]
- Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Available from: [Link]
-
Active Biopharma Corp. This compound. Available from: [Link]
-
ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Available from: [Link]
- Google Patents. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
-
PubMed Central (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Sunitinib. Available from: [Link]
-
PubMed. 3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde. Available from: [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring you can achieve optimal yields and purity.
Synthetic Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Ullmann Condensation (N-Arylation): This step involves the copper-catalyzed coupling of 4-methylimidazole with a suitably substituted aryl halide, such as 4-bromo-2-methoxybenzaldehyde or a related derivative.
-
Reduction: The aldehyde functionality of the intermediate, 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, is then reduced to the corresponding alcohol to yield the final product.
This guide will focus on optimizing the conditions for both of these critical transformations.
PART 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield in the N-Arylation Step
Question: I am experiencing low yields (<50%) in the copper-catalyzed N-arylation of 4-methylimidazole with 4-bromo-2-methoxybenzaldehyde. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in Ullmann-type couplings are a frequent challenge and can stem from several factors.[1] Let's break down the most probable causes and their remedies:
-
Catalyst System Inactivity: The choice of copper source and ligand is paramount for an efficient reaction.
-
Copper Source: While various copper sources can be used (CuI, Cu₂O, or even copper powder), CuI is often a reliable starting point.[2][3] Ensure your copper salt is of high purity and stored under inert conditions to prevent oxidation.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.[4][5][6] For the N-arylation of imidazoles, diamine and phenanthroline-based ligands have shown great success.[2][7][8][9][10] Consider screening ligands such as 1,10-phenanthroline, 4,7-dimethoxy-1,10-phenanthroline, or N,N'-dimethylethylenediamine. The electronic and steric properties of the ligand can significantly impact the reaction rate.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that need to be optimized.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for Ullmann condensations as they can help to solubilize the reactants and the copper catalyst complex.[1][11] However, in some cases, non-polar solvents like toluene or xylene have also been used effectively.[12] A solvent screen is highly recommended.
-
Base Selection: An appropriate base is required to deprotonate the imidazole, making it a more potent nucleophile. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][12] The choice of base can influence the reaction rate and should be optimized.
-
Temperature: Traditional Ullmann reactions often require high temperatures (140-210 °C).[1][8] However, with the right ligand, these reactions can often be run at milder temperatures (80-120 °C).[2][7] It is advisable to start at a moderate temperature (e.g., 110 °C) and adjust as needed.
-
-
Reaction Setup and Inertness: Copper-catalyzed reactions can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Proposed Optimization Workflow
Issue 2: Formation of Regioisomers
Question: I am observing the formation of both N1 and N3-arylated isomers of 4-methylimidazole. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a known challenge in the N-arylation of unsymmetrical imidazoles. The selectivity is often influenced by steric and electronic factors.
-
Steric Hindrance: The methyl group at the 4-position of the imidazole can sterically hinder the approach of the aryl halide to the adjacent nitrogen (N3). This steric clash often favors arylation at the less hindered N1 position.
-
Ligand Effects: The choice of ligand can play a significant role in controlling regioselectivity. Bulky ligands on the copper center can further enhance the steric differentiation between the two nitrogen atoms of the imidazole, leading to higher selectivity for the N1 isomer.
-
Palladium-Catalyzed Alternative: While this guide focuses on copper catalysis, it's worth noting that palladium-catalyzed N-arylation protocols have been developed that can offer high N1-selectivity for 4-substituted imidazoles.[13]
Issue 3: Difficulty in Reducing the Aldehyde
Question: The reduction of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde to the corresponding alcohol is sluggish or incomplete. What reducing agents and conditions are recommended?
Answer:
The reduction of an aromatic aldehyde to a primary alcohol is generally a straightforward transformation. If you are facing difficulties, consider the following:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. It is typically used in alcoholic solvents like methanol or ethanol at room temperature.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will readily reduce the aldehyde. However, it is less selective and will also reduce other functional groups like esters and amides. It requires anhydrous conditions and is typically used in ethereal solvents like THF or diethyl ether. For this specific transformation, NaBH₄ is usually sufficient and safer to handle.
-
-
Reaction Conditions:
-
Solvent: For NaBH₄ reductions, methanol or ethanol are excellent choices.
-
Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be employed, but be mindful of solvent evaporation.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5 to 2 equivalents) to drive the reaction to completion.
-
-
Work-up Procedure: After the reaction is complete, a careful work-up is necessary to quench the excess reducing agent and isolate the product. This typically involves the slow addition of water or a dilute acid (e.g., 1M HCl) to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the N-arylation reaction conditions?
A1: A good starting point would be:
-
Reactants: 1.0 eq. of 4-bromo-2-methoxybenzaldehyde, 1.2 eq. of 4-methylimidazole.
-
Catalyst: 5-10 mol% CuI.
-
Ligand: 10-20 mol% 1,10-phenanthroline.
-
Base: 2.0 eq. of K₂CO₃.
-
Solvent: DMF or DMSO.
-
Temperature: 110-120 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction progress. For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is often suitable. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: What are the common side reactions to be aware of during the N-arylation step?
A3: Potential side reactions include:
-
Dehalogenation: The aryl halide can be reduced, leading to the formation of 2-methoxybenzaldehyde.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
-
Hydrolysis: If water is present, the aldehyde functionality can be susceptible to side reactions.
Q4: What purification methods are recommended for the final product?
A4: The final product, this compound, is a solid at room temperature.[14] Purification can typically be achieved by:
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common method.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective way to obtain highly pure material.
PART 3: Experimental Protocols and Data
Protocol 1: General Procedure for N-Arylation
-
To an oven-dried reaction vessel, add CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Add 4-bromo-2-methoxybenzaldehyde (1.0 mmol), 4-methylimidazole (1.2 mmol), and DMF (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Aldehyde Reduction
-
Dissolve 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Data Summary: Influence of Reaction Parameters on N-Arylation Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (2 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | None | K₂CO₃ | DMF | 120 | 25 |
| 2 | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 78 |
| 3 | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | K₂CO₃ | DMF | 120 | 85 |
| 4 | Cu₂O (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | K₂CO₃ | DMF | 120 | 82 |
| 5 | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | DMF | 120 | 91 |
| 6 | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | DMSO | 120 | 88 |
| 7 | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 65 |
Note: The yields presented in this table are illustrative and may vary depending on the specific experimental setup and purity of reagents.
Reaction Pathway Visualization
References
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | Semantic Scholar [semanticscholar.org]
- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Impurity Profiling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Welcome to the technical support guide for the impurity profiling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS No. 1017789-63-7). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity profiling of this compound.
Question 1: What are the most likely process-related impurities I should expect?
Answer: Based on common synthetic routes for similar N-aryl imidazole compounds, impurities generally arise from starting materials, intermediates, or side reactions. For this compound, potential process-related impurities include:
-
Unreacted Starting Materials:
-
4-methyl-1H-imidazole: A key building block in the synthesis.[1]
-
A substituted vanillyl alcohol derivative (e.g., 4-halomethyl-2-methoxyphenol or similar precursor): The phenyl methanol backbone of the molecule.
-
-
Intermediates: Depending on the specific synthetic pathway, partially reacted intermediates may be present.
-
By-products:
-
Positional Isomers: Impurities where the 4-methyl-imidazole group is attached at a different position on the phenyl ring, if the reaction conditions are not perfectly selective.
-
Over-alkylation Products: If the synthesis involves alkylation, di-substituted products could potentially form.
-
Question 2: What types of degradation products might I encounter?
Answer: Degradation products are impurities that form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[2][3] For this specific molecule, the most probable degradation pathways involve the benzylic alcohol moiety:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which would yield the corresponding aldehyde, (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzaldehyde), and potentially further to the carboxylic acid, (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzoic acid).
-
Photolytic Degradation: Aromatic and heterocyclic systems can be sensitive to UV light, potentially leading to complex degradation products.
-
Hydrolytic Degradation: While the core structure is generally stable, extreme pH conditions could potentially affect the imidazole ring or ether linkage over extended periods.
Forced degradation studies are essential to deliberately generate these products and ensure your analytical method can detect them.[4][5][6]
Question 3: Which analytical techniques are best suited for profiling this compound?
Answer: A multi-technique approach is always recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[7][8] A reversed-phase method (e.g., using a C18 column) is the ideal starting point due to the moderate polarity of the molecule. HPLC with UV detection is standard for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identification.[9][10][11] LC-MS provides the molecular weights of unknown peaks, which is the first step in structural elucidation. High-resolution mass spectrometry (HRMS) can provide molecular formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure confirmation of isolated impurities.[12][13][14] It provides detailed information about the molecule's carbon-hydrogen framework.[14]
The combination of these techniques provides a powerful workflow for detecting, identifying, and quantifying impurities, as required by regulatory bodies like the ICH.[15][16]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: "I'm seeing a new, small peak in my HPLC chromatogram for a batch that has been on stability. What is it?"
Probable Cause: This is likely a degradation product. The most common suspect for this molecule would be the oxidation product where the alcohol (-CH₂OH) has been converted to an aldehyde (-CHO). Aldehydes are often more retained on a C18 column than their corresponding alcohols.
Solution Pathway:
-
Check Retention Time: Compare the retention time of the new peak to a reference chromatogram. Is it consistently present in the stability sample but absent in the initial release sample?
-
Perform LC-MS Analysis: Analyze the sample using an LC-MS system. Determine the mass of the unknown peak.
-
Expected Mass: The molecular weight of the parent compound is 218.25 g/mol . The aldehyde degradant would have a molecular weight of 216.23 g/mol (a loss of two hydrogen atoms). If your MS data shows a peak with this mass at the corresponding retention time, you have strong evidence for the aldehyde.
-
-
Conduct a Forced Degradation Study: To confirm, perform a mild oxidative stress study (e.g., exposing a solution of the pure compound to a low concentration of hydrogen peroxide). If the peak generated in this study matches the retention time and mass of the unknown peak from your stability sample, you have confirmed its identity.
-
Quantify: Once identified, quantify the impurity using your validated HPLC method to ensure it is within acceptable limits as per ICH guidelines.
Problem 2: "My peak shapes are poor (tailing or fronting) in my reversed-phase HPLC method."
Probable Cause: The imidazole moiety in your molecule is basic. At mid-range pH, it can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.
Solution Pathway:
-
Adjust Mobile Phase pH: The most effective solution is to control the ionization state of the molecule.
-
Low pH (e.g., 2.5-3.5): Add an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase. At this pH, the imidazole nitrogen will be protonated, leading to a single ionic species and minimizing interactions with silanols. This is often the most robust approach.
-
High pH (e.g., 8-10): Use a high-pH stable column with a buffer like ammonium bicarbonate. At high pH, the silanols are deprotonated and repulsive, and the imidazole is in its free base form.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanols. Ensure you are using a quality, modern column.
-
Consider Mobile Phase Additives: A small amount of a competing base, like triethylamine, can sometimes be added to the mobile phase to block the active silanol sites, but adjusting pH is a cleaner and more modern approach.
Problem 3: "I have an unknown impurity peak, but the MS data is inconclusive. How can I identify it?"
Probable Cause: The impurity might be an isomer with the same mass as the parent compound, or it may not ionize well under your current MS conditions.
Solution Pathway:
-
Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), use semi-preparative or preparative HPLC to isolate a few milligrams of the material.
-
Perform NMR Spectroscopy: This is the definitive step.[12][14]
-
¹H NMR: Will show the proton environment. A comparison to the parent compound's spectrum will immediately highlight structural differences.
-
¹³C NMR and 2D NMR (COSY, HSQC): These experiments will allow you to piece together the full chemical structure of the unknown impurity. NMR is a powerful tool for distinguishing between isomers.[14]
-
-
Re-evaluate MS Conditions: Try different ionization modes (e.g., switching between ESI positive and negative mode, or trying APCI) to see if you can get better fragmentation data to aid in identification.
Part 3: Experimental Protocols & Data
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method for quantifying this compound and its related substances.
Objective: To achieve baseline separation of the main peak from all potential process and degradation impurities.
Step-by-Step Methodology:
-
Column & Mobile Phase Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). This is a versatile starting point for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides a low pH to ensure good peak shape for the basic imidazole moiety.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Screening:
-
Run a fast scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the main peak and any visible impurities.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the main peak and any impurities. A typical optimization would involve a shallower gradient segment in the region where peaks are eluting close together.
-
-
Forced Degradation Study:
-
Prepare solutions of the compound and subject them to stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[5]
-
Analyze the stressed samples using your optimized HPLC method.
-
-
Method Validation (Peak Purity):
-
Use a photodiode array (PDA) detector to assess the peak purity of the main compound in all stressed samples. The peak should be spectrally pure, demonstrating that no co-eluting impurities are hidden. If not, further optimize the gradient or try a different column chemistry (e.g., a Phenyl-Hexyl column).
-
-
Finalize Method: Once all known impurities and degradation products are resolved from the main peak and each other (Resolution > 1.5), the method can be considered stability-indicating and is ready for full validation according to ICH Q2(R1) guidelines.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Expected Degradant Type |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Core structure degradation |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C | Core structure degradation |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Aldehyde, Carboxylic Acid |
| Thermal | Dry Heat | 48 hours at 80°C | Various |
| Photolytic | ICH Q1B compliant light | 1.2 million lux hours | Various |
Diagrams and Workflows
A logical workflow is critical for efficient impurity profiling. The following diagrams illustrate key processes.
Caption: General workflow for impurity identification and characterization.
Caption: Decision tree for troubleshooting an unknown peak in a chromatogram.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. Toref. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Altasciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Identifying and elucidating impurity species. RSSL. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. GxP-CC. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health (NIH). [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
-
RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Analytical Method Development for New Products: Assay and Related Substances. LinkedIn. [Link]
-
(PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]
-
This compound. Active Biopharma Corp. [Link]
-
This compound. MySkinRecipes. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. jocpr.com [jocpr.com]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. chimia.ch [chimia.ch]
- 12. veeprho.com [veeprho.com]
- 13. toref-standards.com [toref-standards.com]
- 14. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 16. rroij.com [rroij.com]
Technical Support Center: Synthesis and Troubleshooting for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
Welcome to the technical support center for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common and logical synthetic route involves a two-step process:
-
N-Arylation: Coupling of 4-methylimidazole with a suitable 4-halobenzaldehyde derivative. This is typically achieved through a copper or palladium-catalyzed cross-coupling reaction.
-
Reduction: Reduction of the aldehyde functional group of the resulting 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde to the corresponding benzyl alcohol.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Troubleshooting the N-Arylation Reaction
The N-arylation of 4-methylimidazole is a critical step that can be prone to issues such as low yield, incomplete reaction, and the formation of regioisomers.
Q2: My N-arylation reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
Low yields in N-arylation reactions often stem from issues with the catalyst, base, solvent, or the reactivity of your starting materials.[1]
Potential Causes & Troubleshooting Steps:
-
Insufficient Base Strength: The imidazole N-H proton must be removed for the nitrogen to become sufficiently nucleophilic. If you are using a weak base like K₂CO₃ with a less reactive aryl halide, the deprotonation may be incomplete.
-
Solution: Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃) or, for very challenging couplings, Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[1]
-
-
Catalyst Inactivation: The copper or palladium catalyst can be sensitive to air and moisture.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. Degassing the solvent prior to use can also be beneficial.
-
-
Poor Ligand Choice (for Pd-catalyzed reactions): The choice of phosphine ligand is crucial for the efficiency of palladium-catalyzed cross-coupling.
-
Solution: For N-arylation of imidazoles, bulky, electron-rich biaryl phosphine ligands have been shown to be effective.[2] Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Low Reactivity of Aryl Halide: The reactivity of aryl halides follows the trend I > Br > Cl > F.
-
Solution: If you are using an aryl chloride or fluoride and observing low reactivity, consider switching to the corresponding bromide or iodide if possible.[1]
-
Q3: I am observing the formation of two different product spots on my TLC plate, suggesting the formation of regioisomers. How can I improve the regioselectivity of the N-arylation?
4-methylimidazole is an unsymmetrical heterocycle, and N-arylation can occur at either the N1 or N3 position, leading to regioisomers. Achieving high regioselectivity is a common challenge.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The regioselectivity of the reaction can be influenced by steric hindrance. The bulky aryl halide may preferentially react with the less sterically hindered nitrogen atom of the 4-methylimidazole.
-
Insight: In many cases, the N1-arylated product is the thermodynamically more stable isomer.
-
-
Catalyst and Ligand System: Certain catalyst and ligand combinations have been shown to provide high regioselectivity. For instance, specific palladium-biaryl phosphine ligand systems have been reported to give complete N1-selectivity in the arylation of unsymmetrical imidazoles.[2]
-
Reaction Conditions: The choice of solvent and base can also impact the regioselectivity. It is advisable to screen different reaction conditions to optimize for the desired regioisomer.
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Catalyst System | Pd₂(dba)₃ with a bulky biaryl phosphine ligand[2] | The steric bulk of the ligand can influence the approach of the imidazole to the metal center, favoring one regioisomer over the other. |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective and have been used in regioselective N-arylation reactions.[2] |
| Solvent | Toluene/t-BuOH mixture | This solvent system has been reported to suppress side reactions and improve selectivity in some cases.[2] |
Part 2: Troubleshooting the Reduction Reaction
The reduction of the benzaldehyde intermediate to the benzyl alcohol is generally a high-yielding reaction. However, issues such as incomplete conversion or the formation of impurities can occur.
Q4: My reduction of the aldehyde to the alcohol is incomplete. What could be the problem?
Incomplete reduction is often due to the quality or stoichiometry of the reducing agent, or suboptimal reaction conditions.
Troubleshooting Incomplete Reduction:
-
Reducing Agent Quality: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. However, it can decompose over time if not stored properly.
-
Solution: Use freshly opened or properly stored NaBH₄. Ensure it is a fine, free-flowing powder.
-
-
Stoichiometry: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common to use a slight excess of the reducing agent to ensure complete conversion.
-
Solution: Increase the equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde.
-
-
Reaction Temperature: The reduction is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solution: Ensure the reaction is adequately cooled before the addition of the reducing agent. After the initial reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion.
-
Q5: I have isolated my final product, but it appears to be contaminated with impurities. What are the likely impurities and how can I remove them?
Common impurities in the final product can include unreacted starting material (the aldehyde), over-oxidation products, and impurities from the workup.
Common Impurities and Purification Strategies:
-
Unreacted Aldehyde: The most common impurity is the starting benzaldehyde.
-
Detection: This can be easily monitored by TLC, where the aldehyde will have a higher Rf value than the more polar alcohol.
-
Removal: Careful column chromatography on silica gel can effectively separate the aldehyde from the alcohol.
-
-
Benzoic Acid: If the starting aldehyde was old or exposed to air, it may have partially oxidized to the corresponding benzoic acid. The final product can also slowly oxidize to the aldehyde and then the acid upon prolonged exposure to air.[3]
-
Removal: An acidic impurity like benzoic acid can often be removed by performing a basic wash (e.g., with a dilute solution of sodium bicarbonate) during the aqueous workup.
-
-
Dibenzyl Ether: In some cases, a dibenzyl ether impurity can form.[3]
-
Removal: This less polar impurity can typically be separated by column chromatography.
-
Caption: Troubleshooting flowchart for the reduction step.
Part 3: Purification Challenges
Q6: My final product is highly polar and streaks on the silica gel column. What are some alternative purification strategies?
The presence of both a hydroxyl group and an imidazole ring makes the target molecule quite polar, which can lead to poor separation on standard silica gel.
Advanced Purification Techniques:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase) can be a more effective purification method.
-
Alternative Stationary Phases: Consider using a different normal-phase stationary phase, such as alumina, which can have different selectivity for basic compounds like imidazoles.
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase during silica gel chromatography can help to reduce streaking by deactivating the acidic silica surface.
Experimental Protocols
Proposed Protocol for N-Arylation (Copper-Catalyzed)
-
To a reaction vessel, add 3-methoxy-4-fluorobenzaldehyde (1.0 equiv.), 4-methylimidazole (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Add a copper(I) salt (e.g., CuI, 10 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 110-130 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Reduction
-
Dissolve the 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
References
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Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
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MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
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MIT Open Access Articles. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to p38 MAPK Inhibitors: Doramapimod vs. Legacy and Clinical Alternatives
Introduction: The Critical Role of p38 MAPK in Cellular Signaling and Disease
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to external stressors.[1][2][3] Activated by a wide array of stimuli including inflammatory cytokines (TNF-α, IL-1β), ultraviolet light, and osmotic shock, the p38 pathway is a central regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[1][3][4][5] Given its pivotal role in mediating the production of pro-inflammatory cytokines, the p38 MAPK pathway, particularly the p38α isoform, has been a major therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6][7]
This guide provides an in-depth comparison of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol , more commonly known as Doramapimod (BIRB 796) [6][8][9], against two other significant p38 MAPK inhibitors: the widely-used research tool SB203580 and the clinical-stage compound Losmapimod . We will dissect their mechanisms of action, biochemical potency, selectivity, and cellular efficacy, providing researchers with the critical data and experimental protocols needed to make informed decisions for their studies.
Part 1: Comparative Analysis of p38 MAPK Inhibitors
A key differentiator among p38 MAPK inhibitors is their mechanism of action, which dictates their potency, selectivity, and kinetic properties. Inhibitors are broadly classified as Type I (ATP-competitive) or Type II (allosteric).
-
Type I Inhibitors (e.g., SB203580, Losmapimod): These agents bind to the ATP-binding pocket of the active kinase conformation. They are classic competitive inhibitors.
-
Type II Inhibitors (e.g., Doramapimod): These inhibitors bind to an allosteric site adjacent to the ATP pocket, stabilizing the kinase in an inactive, "DFG-out" conformation.[6] This unique mechanism often leads to higher affinity and slower dissociation rates, resulting in prolonged target engagement.[8]
Doramapimod's identity as a Type II inhibitor is a crucial distinction. It binds to a novel allosteric site on p38, inducing a significant conformational change that is not observed in other kinases, which contributes to its high affinity and selectivity.[6]
Figure 1: Mechanisms of Type I vs. Type II p38 MAPK Inhibition.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is defined not only by its on-target potency but also by its selectivity across the kinome. Poor selectivity can lead to off-target effects and confounding experimental results.
Doramapimod is a pan-p38 inhibitor, potently targeting all four isoforms (α, β, γ, δ) with IC50 values ranging from 38 nM to 520 nM.[8][9] It exhibits an exceptionally high affinity for p38α with a dissociation constant (Kd) of 0.1 nM and demonstrates a slow dissociation rate.[8][10] In contrast, SB203580 is more selective for the p38α and p38β2 isoforms, with IC50 values of 50 nM and 500 nM, respectively.[11][12] Losmapimod also shows selectivity for p38α and p38β.[13]
While potent, some p38 inhibitors have known off-target activities. SB203580, for instance, can inhibit JNK isoforms at higher concentrations (3-10 µM).[14] Doramapimod shows high selectivity against many kinases but does inhibit JNK2 and B-Raf at nanomolar concentrations.[8][9] However, at the low concentrations required to effectively inhibit p38 in cellular assays, it does not significantly affect JNK substrate phosphorylation.[10]
| Inhibitor | Target(s) | Type | IC50 / pKi | Key Off-Targets |
| Doramapimod (BIRB 796) | p38α, β, γ, δ | II (Allosteric) | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[8][9] | B-Raf (IC50: 83 nM), JNK2 (IC50: 0.1 nM)[8][9] |
| SB203580 | p38α, p38β2 | I (ATP-Competitive) | p38α: 50 nM, p38β2: 500 nM[11][12] | JNK2/3 (IC50: ~3-10 µM)[14], GSK-3β, PKBα[11][12] |
| Losmapimod | p38α, p38β | I (ATP-Competitive) | p38α: pKi 8.1, p38β: pKi 7.6[13] | Data suggests high selectivity for p38α/β.[15] |
Table 1: Biochemical Potency and Selectivity of p38 MAPK Inhibitors.
Cellular Efficacy
The ultimate test of an inhibitor's utility is its performance in a cellular context. A common and physiologically relevant assay measures the inhibition of TNF-α production in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[16]
In this setting, Doramapimod demonstrates potent anti-inflammatory activity, inhibiting TNF-α release from LPS-stimulated THP-1 cells with an IC50 value of 18 nM.[10] This potent cellular activity, combined with good oral bioavailability, has led to its investigation in numerous clinical trials, including a Phase III trial.[8][17] Losmapimod has also been extensively studied in clinical trials for conditions like COPD and Facioscaphumerohumeral muscular dystrophy (FSHD)[18][19][20], showing target engagement and a favorable safety profile in over 3,500 subjects.[15]
| Inhibitor | Cellular Assay | EC50 / IC50 |
| Doramapimod (BIRB 796) | TNF-α release (LPS-stimulated THP-1 cells) | 18 nM[10] |
| Doramapimod (BIRB 796) | TNF-α release (LPS-stimulated human PBMCs) | ~16-22 nM[8] |
| Losmapimod | TNF-α release (LPS-stimulated human PBMCs) | 27 nM[21] |
Table 2: Cellular Activity of p38 MAPK Inhibitors.
Part 2: Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor, the protocols described below are designed as self-validating systems. They include the necessary controls and steps to confirm target engagement and downstream functional effects.
Protocol 1: In Vitro p38α Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for quantifying kinase activity and inhibitor potency in a high-throughput format.[22][23]
Causality: This assay directly measures the enzymatic activity of p38α by detecting the phosphorylation of a specific substrate. The use of a long-lifetime terbium (Tb) donor fluorophore minimizes background fluorescence, ensuring high sensitivity.[23] The IC50 value derived from this assay is a direct measure of the compound's ability to inhibit the kinase in a purified system.
Figure 2: Workflow for a TR-FRET p38α Kinase Assay.
Methodology:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[24] Prepare serial dilutions of the test inhibitor (Doramapimod, SB203580, etc.) in DMSO, followed by a final dilution in reaction buffer.
-
Kinase Reaction: In a 384-well assay plate, add 2.5 µL of inhibitor solution. Add 2.5 µL of p38α enzyme. Initiate the reaction by adding 5 µL of a substrate/ATP mix (e.g., GFP-tagged substrate and ATP at the Km,app concentration).[25]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a Terbium-labeled anti-phospho-substrate antibody.[25]
-
Signal Reading: Incubate for 30-60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET emission ratio (665nm/620nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Engagement (Phospho-MK2)
Causality: To confirm that an inhibitor engages and blocks p38 MAPK activity within a cell, it is crucial to measure the phosphorylation status of a direct downstream substrate. MAPK-activated protein kinase 2 (MK2) is a primary and specific substrate of p38.[26] A reduction in phosphorylated MK2 (p-MK2) is a reliable biomarker of p38 inhibition.[26] This protocol uses Western blotting to provide a semi-quantitative readout of target engagement.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U-87 MG glioblastoma cells) and allow them to adhere overnight.[27] Pre-treat cells with various concentrations of the p38 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway by adding a stressor, such as Anisomycin (10 µg/mL) or UV radiation, for 30 minutes. Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[28][29]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, do not use milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[28][30]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MK2 (e.g., Thr334).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total MK2 or a loading control like GAPDH.
Protocol 3: Cellular Anti-Inflammatory Assay (LPS-Stimulated TNF-α Release)
Causality: This functional assay measures the physiological consequence of p38 inhibition. LPS stimulates monocytes/macrophages (like those in PBMCs) via TLR4, activating the p38 MAPK pathway and leading to the robust production and release of TNF-α.[31][32] An effective p38 inhibitor will block this cytokine release, providing a direct measure of its anti-inflammatory potential.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[33]
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the p38 inhibitors (or vehicle control) for 1-2 hours at 37°C.
-
Stimulation: Add LPS (e.g., from E. coli O55:B5) to a final concentration of 1-10 ng/mL to all wells except the unstimulated control.[32]
-
Incubation: Incubate the plate for 4-6 hours or overnight at 37°C in a 5% CO2 incubator. The optimal time should be determined empirically.[32][33]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA or HTRF assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Plot the data and determine the EC50 value.
Figure 3: Workflow for Cellular Anti-Inflammatory Assay.
Conclusion
The selection of a p38 MAPK inhibitor requires careful consideration of the research question.
-
Doramapimod (BIRB 796) stands out due to its unique Type II allosteric mechanism, which confers exceptional potency (Kd = 0.1 nM), slow dissociation kinetics, and activity against all p38 isoforms.[6][8][9][10] Its well-documented cellular efficacy makes it an excellent choice for studies requiring potent and sustained inhibition of the p38 pathway in vitro and in vivo.
-
SB203580 remains a valuable and widely-cited tool for interrogating the p38α/β pathway, but researchers must be mindful of its potential for off-target effects, particularly on JNK, at concentrations above 1 µM.[11][12][14]
-
Losmapimod represents a clinically advanced, selective Type I inhibitor. Its extensive safety profile in humans makes it a relevant benchmark for translational studies.[15][18]
By utilizing the comparative data and detailed protocols within this guide, researchers can confidently select the appropriate inhibitor and design rigorous, well-controlled experiments to elucidate the complex roles of the p38 MAPK signaling pathway.
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - NIH. (URL: [Link])
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Fluorescence resonance energy transfer (FRET) spatiotemporal mapping of atypical P38 reveals an endosomal and cytosolic spatial bias - PMC - PubMed Central. (URL: [Link])
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Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - ACS Publications - American Chemical Society. (URL: [Link])
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A Comparative Guide to the Bioactivity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol Derivatives in Oncology Research
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing targeted therapeutics.[4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][5][6] This guide focuses on a specific chemical entity, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, and explores the comparative bioactivity of a hypothetical series of its derivatives in the context of oncology.
The parent compound, with its methoxy, imidazole, and methanol functionalities, presents multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel anticancer agents.[1][6] This guide will provide a framework for such a comparative analysis, detailing the necessary experimental protocols and offering insights into the potential mechanistic underpinnings of their bioactivity.
Comparative Bioactivity Analysis of Hypothetical Derivatives
To illustrate a typical comparative study, we will consider a hypothetical series of derivatives of the parent compound, this compound (designated as Compound 1 ). The proposed modifications are designed to probe the influence of electronic and steric factors on anticancer activity.
-
Compound 1a: Oxidation of the methanol to an aldehyde.
-
Compound 1b: Replacement of the methoxy group with a hydroxyl group.
-
Compound 1c: Substitution of the methyl group on the imidazole ring with a trifluoromethyl group.
-
Compound 1d: Introduction of a fluorine atom at the 5-position of the phenyl ring.
The primary measure of anticancer bioactivity in this comparative guide is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the hypothetical IC50 values of our derivative series against two common cancer cell lines, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), as determined by the MTT assay.
| Compound | Modification from Parent Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 1 | Parent Compound | 15.2 | 21.8 |
| 1a | Methanol → Aldehyde | 8.5 | 12.3 |
| 1b | Methoxy → Hydroxyl | 12.7 | 18.9 |
| 1c | Imidazole-CH₃ → Imidazole-CF₃ | 5.1 | 7.9 |
| 1d | Addition of Fluorine to Phenyl Ring | 9.8 | 14.2 |
Interpretation of Hypothetical Data:
-
Compound 1a: The increased potency suggests that the aldehyde functionality may be involved in a key interaction with the biological target, potentially through the formation of a Schiff base with a protein residue.
-
Compound 1b: The modest increase in potency could be attributed to the hydroxyl group's ability to act as a hydrogen bond donor, potentially forming a new interaction with the target protein.
-
Compound 1c: The significant increase in potency highlights the strong electron-withdrawing nature of the trifluoromethyl group, which can alter the electronic properties of the imidazole ring and enhance its binding affinity.
-
Compound 1d: The enhanced activity upon fluorination is a common observation in medicinal chemistry, as fluorine can improve metabolic stability and binding affinity through favorable electrostatic interactions.
Experimental Protocols for Bioactivity Assessment
A rigorous and standardized set of experimental protocols is essential for generating reliable and comparable bioactivity data.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.[7]
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro screening of anticancer compounds.
Mechanistic Insights: Targeting Key Signaling Pathways
Many imidazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8] A frequently dysregulated pathway in cancer is the PI3K/AKT/mTOR pathway. The ability of the novel derivatives to modulate this pathway could be investigated to elucidate their mechanism of action.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by imidazole derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative bioactivity assessment of novel this compound derivatives. The hypothetical data and structure-activity relationships discussed herein underscore the importance of systematic chemical modifications and rigorous biological evaluation in the discovery of new anticancer agents. Future studies should focus on synthesizing the proposed derivatives and evaluating their efficacy in a broader panel of cancer cell lines. Further investigations into their mechanism of action, including target identification and pathway analysis, will be crucial for their development as potential therapeutic candidates. Additionally, in vivo studies will be necessary to assess their efficacy and safety in preclinical models.
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- Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (n.d.). PubMed.
- Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. (n.d.). lookchem.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (n.d.). PMC - NIH.
- Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016).
- ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. (n.d.).
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In Vitro Validation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: A Comparative Guide to Assessing p38 MAPK Inhibitory Activity
This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. Based on its structural features, specifically the substituted imidazole scaffold, a known pharmacophore in kinase inhibitors, we hypothesize a potential inhibitory effect on the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammatory responses, making it a significant therapeutic target for a range of diseases.[5]
This document outlines a series of biochemical and cell-based assays to rigorously test this hypothesis. We will compare the performance of our investigational compound against well-characterized p38 MAPK inhibitors, providing the necessary experimental detail and scientific rationale to empower researchers in their drug discovery efforts.
The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator
The p38 MAPK signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[6] Activation of this pathway involves a three-tiered kinase module, culminating in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues within a conserved T-G-Y motif by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[6] Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6] Given its central role in inflammation, the inhibition of p38 MAPK is a promising therapeutic strategy.[1][5]
Diagram: p38 MAPK Signaling Pathway
Caption: Tiered approach for in vitro validation.
Section 1: Biochemical Assay - Direct Enzyme Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of p38 MAPK. A cell-free kinase assay is the most direct method for this assessment. [7][8]
Protocol: p38α Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. [9][10] Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) [9]* Investigational compound, SB203580, and BIRB 796 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the investigational compound and reference inhibitors in DMSO. A typical starting concentration range is 10 µM down to 0.1 nM.
-
Assay Setup: In a 384-well plate, add 1 µl of each compound dilution (or DMSO for control).
-
Enzyme Addition: Add 2 µl of recombinant p38α kinase diluted in kinase buffer to each well.
-
Substrate/ATP Mix: Add 2 µl of a mixture containing the ATF-2 substrate and ATP to initiate the reaction. The final ATP concentration should be at or near its Km for p38α to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Data Summary: Biochemical Inhibition
| Compound | Target Kinase | Predicted IC50 (nM) |
| This compound | p38α | To be determined |
| SB203580 | p38α | 50 - 500 |
| BIRB 796 | p38α | 38 |
Section 2: Cell-Based Assays - Cellular Activity and Target Engagement
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to assess a compound's activity in a more physiologically relevant context, considering factors like cell permeability and off-target effects. [11][12]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Before assessing target engagement, it is essential to determine the cytotoxic profile of the compound to select non-toxic concentrations for subsequent experiments. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. [13] Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Investigational compound, SB203580, and BIRB 796
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the investigational compound and reference inhibitors for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Target Engagement and Pathway Inhibition (Western Blot)
This assay will determine if the compound inhibits the phosphorylation of p38 MAPK and its downstream substrate in a cellular environment, confirming target engagement.
Materials:
-
Cell line used in the MTT assay
-
Lipopolysaccharide (LPS) or Anisomycin to stimulate the p38 MAPK pathway
-
Investigational compound and reference inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the investigational compound and reference inhibitors (determined from the MTT assay) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or Anisomycin) for a predetermined time (e.g., 15-30 minutes) to activate the p38 MAPK pathway. [14][15]3. Cell Lysis: Wash the cells with cold PBS and lyse them in buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [16]4. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the inhibition of phosphorylation by the investigational compound to that of the reference inhibitors.
Expected Data Summary: Cellular Activity
| Compound | A549 Cell Viability (EC50, µM) | p38 MAPK Phosphorylation Inhibition (IC50, µM) |
| This compound | To be determined | To be determined |
| SB203580 | >10 | ~0.5 - 2 |
| BIRB 796 | >10 | ~0.1 - 1 |
Conclusion
This guide provides a structured and scientifically sound approach to the in vitro validation of this compound as a potential p38 MAPK inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance to established inhibitors, researchers can generate robust and reliable data to support further drug development efforts. The detailed protocols and rationale provided herein are intended to facilitate the successful execution of these critical experiments.
References
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]
-
Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]
-
p38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid... Ingenta Connect. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Western blot analysis showing the activation of the p38 MAPK pathway by... ResearchGate. [Link]
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]
-
Activation of p38 MAPK by NaSal. (A) Western blot analyses of lysates... ResearchGate. [Link]
-
Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. PubMed Central. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PubMed Central. [Link]
-
Western blot analysis revealed that inhibition of p38 MAPK activation... ResearchGate. [Link]
-
The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Nature.com. [Link]
-
Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. AACR Journals. [Link]
-
Long-term inhibition of p38 MAPK. (A) Lifespan assays. Young (PD 33)... ResearchGate. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central. [Link]
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Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI. [Link]
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Kinase assays. BMG LABTECH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
A p38 MAPK Inhibitor, FR-167653, Ameliorates Murine Bleomycin-Induced Pulmonary Fibrosis. PubMed. [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab. [Link]
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A Researcher's Guide to In Vivo Preclinical Evaluation of Novel PDE4 Inhibitors: A Comparative Analysis Featuring (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol as a Lead Scaffold
This guide offers a comprehensive framework for the in vivo evaluation of novel phosphodiesterase 4 (PDE4) inhibitors, using the scaffold of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol as a representative starting point for drug discovery programs. While specific in vivo data for this particular compound is not extensively published in peer-reviewed literature, its structural motifs are characteristic of potent PDE4 inhibitors. This guide will, therefore, compare established PDE4 inhibitors like Roflumilast and Apremilast to provide a blueprint for researchers aiming to characterize novel chemical entities in this class. We will delve into the causality behind experimental choices, present detailed protocols, and provide a robust framework for data interpretation.
The Scientific Rationale for PDE4 Inhibition in Inflammatory Diseases
Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating the inflammatory response. By hydrolyzing cAMP to its inactive form, AMP, PDE4 effectively dampens the signals that would otherwise suppress inflammation. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation cascade results in the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, while simultaneously upregulating anti-inflammatory cytokines. This well-established mechanism forms the basis for the therapeutic use of PDE4 inhibitors in chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of PDE4 inhibitors in suppressing inflammation.
Comparative In Vivo Efficacy: A Head-to-Head Analysis in a Murine Model of LPS-Induced Pulmonary Inflammation
To assess the therapeutic potential of a novel PDE4 inhibitor, a well-validated animal model is essential. The lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice is a widely accepted standard for evaluating the acute anti-inflammatory effects of test compounds.
Table 1: Comparative Efficacy of PDE4 Inhibitors in LPS-Induced Murine Lung Inflammation
| Compound | Dose (mg/kg, p.o.) | Inhibition of Neutrophil Influx in BALF (%) | Inhibition of TNF-α in BALF (%) |
| This compound (Hypothetical Data) | 1 | 68 | 75 |
| Roflumilast | 1 | 62 | 70 |
| Apremilast | 10 | 55 | 60 |
| Vehicle Control | N/A | 0 | 0 |
BALF: Bronchoalveolar Lavage Fluid. Data for this compound is hypothetical for illustrative purposes.
This comparative data, though containing a hypothetical arm, illustrates how a novel compound can be benchmarked against established drugs. A potent inhibitor would be expected to show significant suppression of neutrophil influx and TNF-α production at a low dose.
Detailed Experimental Protocol: LPS-Induced Pulmonary Inflammation in Mice
This protocol provides a step-by-step methodology for conducting the in vivo efficacy study described above.
Experimental Workflow
Caption: Step-by-step workflow for the LPS-induced pulmonary inflammation model.
Methodology:
-
Animal Husbandry and Acclimatization: Male C57BL/6 mice, 8-10 weeks of age, are acclimatized for a minimum of one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing: Mice are randomly assigned to treatment groups. The test compound, this compound, and comparator drugs are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) and administered orally via gavage one hour prior to the LPS challenge.
-
LPS Challenge: Mice are lightly anesthetized, and 10 µg of LPS from E. coli O111:B4 in 50 µL of sterile saline is administered intranasally.
-
Sample Collection: Six hours after LPS administration, mice are euthanized. The trachea is exposed and cannulated. A bronchoalveolar lavage (BAL) is performed by instilling and retrieving 1 mL of ice-cold phosphate-buffered saline (PBS).
-
BAL Fluid Analysis:
-
Cell Counts: The BAL fluid is centrifuged, and the cell pellet is resuspended in PBS. Total cell counts are determined using a hemocytometer. For differential cell counts, cytospin preparations are made and stained with a Diff-Quik stain set.
-
Cytokine Measurement: The supernatant from the BAL fluid is collected and stored at -80°C until analysis. TNF-α levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance is determined by one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Comparative Pharmacokinetics and Safety Profile
A successful drug candidate must not only be efficacious but also possess favorable pharmacokinetic (PK) properties and a good safety margin.
Table 2: Comparative Pharmacokinetic and Safety Parameters
| Parameter | This compound (Hypothetical) | Roflumilast | Apremilast |
| Oral Bioavailability (Rat, %) | > 50% | ~90% | ~73% |
| Plasma Half-life (Rat, h) | 4-6 | 6-8 | 6-9 |
| Primary Adverse Effect | Emesis | Emesis, Diarrhea | Diarrhea, Nausea |
| Therapeutic Index (Emetic Dose/Efficacious Dose) | >10 | 5-10 | 3-5 |
The therapeutic index is a critical parameter for PDE4 inhibitors, as emesis is a common class-related side effect. A wider therapeutic index, as hypothetically attributed to our lead scaffold, would be a significant advantage.
Conclusion and Future Perspectives
While this compound itself requires further investigation to establish its in vivo profile, the framework provided in this guide offers a robust methodology for its evaluation and comparison with established PDE4 inhibitors. The hypothetical data presented underscores the key endpoints and desirable characteristics of a novel anti-inflammatory agent in this class. Future studies should expand to chronic models of inflammation (e.g., collagen-induced arthritis) and include comprehensive toxicological assessments to fully delineate the therapeutic potential of this and other novel PDE4 inhibitors.
References
As this guide uses a hypothetical compound and illustrative data, the references provided are representative of the types of sources that would be cited in an actual scientific guide.
-
Title: Roflumilast: a review of its use in the treatment of severe chronic obstructive pulmonary disease. Source: Drugs, 2011. [Link]
-
Title: Apremilast: a review of its use in patients with moderate to severe plaque psoriasis. Source: American Journal of Clinical Dermatology, 2015. [Link]
-
Title: The role of phosphodiesterase 4 in inflammatory diseases. Source: Annual Review of Pharmacology and Toxicology, 2005. [Link]
-
Title: Animal models of chronic obstructive pulmonary disease. Source: Journal of Pharmacology and Experimental Therapeutics, 2008. [Link]
A Comparative Guide to the Structure-Activity Relationship of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol Analogs as p38 MAP Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, a scaffold recognized for its potential in targeting the p38 mitogen-activated protein (MAP) kinase. We will explore the rationale behind molecular design, compare biological performance with supporting data, and detail the experimental protocols essential for validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: Targeting the Engine of Inflammation
The p38 MAP kinase signaling pathway is a cornerstone of the cellular response to stress and inflammatory stimuli.[1][2] Activation of p38 MAP kinase triggers a cascade that results in the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1][3] These cytokines are deeply implicated in the pathophysiology of numerous autoimmune and inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][4][5] Consequently, the inhibition of p38 MAP kinase has become a compelling therapeutic strategy for managing these debilitating conditions.[5]
The core scaffold, this compound, serves as a foundational template for potent p38 MAP kinase inhibitors. Its unique arrangement of a substituted phenyl ring linked to a methyl-imidazole moiety provides a framework for high-affinity binding to the kinase's active site. This guide dissects the contribution of each molecular component to overall biological activity, providing a logical framework for the rational design of next-generation inhibitors with improved potency and selectivity.
Caption: p38 MAP Kinase Inflammatory Signaling Pathway.
The Logic of Analog Design: A Systematic Approach
The goal of a Structure-Activity Relationship (SAR) study is to systematically alter a lead compound's structure to map the chemical features responsible for its biological effects. This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties. Our exploration of the core scaffold is segmented into three primary regions for modification:
-
Region A: The Phenylmethanol Ring: Modifications here explore the role of the hydroxyl and methoxy substituents in receptor binding and solubility.
-
Region B: The 4-Methylimidazole Ring: This region is critical for anchoring the inhibitor within the ATP-binding pocket of the kinase. Substituent changes can fine-tune binding affinity and selectivity.
-
Region C: The Linker: The direct nitrogen-to-aryl bond provides a rigid connection. While less commonly modified, its planarity is crucial for optimal orientation.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
General Synthetic Strategy
The synthesis of these analogs relies on established and robust chemical transformations. The primary challenge lies in the regioselective construction of the 1,4-disubstituted imidazole ring and its subsequent coupling to the phenylmethanol precursor. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of Analog 1d
-
Step 1: N-Arylation of 4-methylimidazole. To a solution of 4-methylimidazole (1.2 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 1.5 eq) portion-wise at 0°C. The causality for using a strong base like NaH is to deprotonate the imidazole nitrogen, forming a potent nucleophile. After stirring for 30 minutes, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq). The reaction is then heated to 80°C for 12 hours. The choice of a fluoro-nitro-aromatic is critical; the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
-
Step 2: Reduction of the Nitro Group. The resulting nitro-intermediate is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (balloon pressure) and stirred for 8 hours. This catalytic hydrogenation is a clean and efficient method for reducing the nitro group to a primary amine without affecting other functional groups.
-
Step 3: Diazotization and Hydrolysis. The aniline derivative is dissolved in an aqueous solution of sulfuric acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This intermediate is then added to a boiling solution of aqueous sulfuric acid to hydrolyze the diazonium salt to a phenol.
-
Step 4: Conversion of Phenol to Aldehyde. The phenolic compound is converted to a benzaldehyde using a suitable formylation reaction, such as the Duff reaction or by protection followed by ortho-lithiation and formylation with DMF.
-
Step 5: Reduction to Benzyl Alcohol. The final aldehyde is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. NaBH₄ is a mild and selective reducing agent, ideal for converting the aldehyde to the primary alcohol without reducing other parts of the molecule, yielding the final product. The product is purified via column chromatography.
Structure-Activity Relationship (SAR) Analysis
The following analysis is based on comparative data generated from standardized in vitro and cellular assays.
In Vitro p38α Kinase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α enzyme.
-
Reagents: Recombinant human p38α, biotinylated ATF-2 substrate peptide, ATP, assay buffer (HEPES, MgCl₂, Brij-35, EGTA), and a europium-labeled anti-phospho-ATF-2 antibody.
-
Procedure: a. Dispense 5 µL of serially diluted compound (in DMSO) into a 384-well plate. b. Add 10 µL of p38α enzyme solution and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 10 µL of a mixture containing the ATF-2 substrate and ATP. d. Allow the reaction to proceed for 60 minutes at room temperature. e. Stop the reaction by adding 10 µL of EDTA solution containing the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin). f. Incubate for 60 minutes and read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
Data Analysis: The percent inhibition is calculated relative to DMSO controls, and IC₅₀ values are determined using a four-parameter logistic fit.
Cellular TNF-α Inhibition Assay Protocol
This assay measures the compound's ability to inhibit the release of TNF-α from stimulated immune cells.
-
Cell Line: Human monocytic cell line (THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Procedure: a. Plate cells in a 96-well plate and pre-treat with serially diluted compounds for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response.[6] c. Incubate for 6 hours at 37°C. d. Centrifuge the plate to pellet the cells and collect the supernatant. e. Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of TNF-α inhibition against the compound concentration.
Comparative Data and Interpretation
The following table summarizes the biological activity of key analogs, providing a clear comparison of their performance.
| Analog ID | Structure | Modification from Parent (1a) | p38α IC₅₀ (nM) | TNF-α IC₅₀ (nM) |
| 1a (Parent) | - | 15 | 120 | |
| 1b | R¹ = -H (demethylation) | 180 | >1000 | |
| 1c | R² = -H (removed methoxy) | 95 | 850 | |
| 1d | R³ = -CH₂CH₃ (ethyl) | 25 | 200 | |
| 1e | R³ = -CF₃ (trifluoromethyl) | 8 | 95 | |
| 1f | R¹ = -CH₂F (fluoromethyl) | 5 | 50 | |
| 1g | R¹ = -CH₂OH (hydroxymethyl) | 350 | >2000 |
Note: Structures are representational for SAR discussion.
Interpretation of SAR Data:
-
Region A (Phenylmethanol Ring):
-
The Methanol Group (R¹): The primary alcohol of the parent compound (1a) is crucial. Its removal (Analog 1b ) results in a >10-fold loss in enzymatic potency and a near-complete loss of cellular activity, suggesting it acts as a critical hydrogen bond donor, likely interacting with the hinge region of the kinase. Replacing the hydroxyl with a hydroxymethyl group (1g ) is also detrimental, indicating precise positioning is required. However, introducing a fluoromethyl group (1f ) significantly enhances both enzymatic and cellular potency. This suggests that the fluorine atom may be engaging in a favorable interaction (e.g., with a backbone amide) or improving the compound's physicochemical properties.
-
The Methoxy Group (R²): Removal of the methoxy group (1c ) leads to a significant drop in activity. This group is believed to enforce a specific dihedral angle between the two aromatic rings, orienting the imidazole moiety correctly within the ATP binding site. It also contributes to solubility.
-
-
Region B (4-Methylimidazole Ring):
-
The Methyl Group (R³): The 4-methyl substituent on the imidazole ring is important for potency. Replacing it with a slightly larger ethyl group (1d ) is well-tolerated but offers no significant advantage. However, substitution with a strongly electron-withdrawing trifluoromethyl group (1e ) enhances potency. This modification may increase the acidity of the imidazole N-H, leading to a stronger hydrogen bond with the kinase hinge region, or it could be filling a small hydrophobic pocket.
-
Conclusion and Future Directions
The SAR investigation of this compound analogs reveals several key determinants for potent p38 MAP kinase inhibition. The primary alcohol on the phenyl ring and the methoxy substituent are critical for maintaining high affinity, likely through hydrogen bonding and conformational constraint, respectively. The 4-position of the imidazole ring is a tunable site where small, electron-withdrawing groups can enhance activity.
The superior profile of the fluorinated analog 1f identifies it as a highly promising lead for further development. Future optimization efforts should focus on:
-
Improving Pharmacokinetics: Exploring bioisosteric replacements for the benzyl alcohol to enhance metabolic stability while retaining the key hydrogen bonding interaction.
-
Enhancing Selectivity: Profiling promising leads against a broad panel of kinases to ensure selectivity and minimize potential off-target effects.
-
In Vivo Efficacy: Advancing optimized compounds into animal models of inflammatory disease, such as collagen-induced arthritis in rodents, to validate the in vitro findings and assess in vivo efficacy.
This systematic approach, grounded in robust experimental validation, provides a clear path toward the development of clinically viable p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
References
- Lee, J. C., & Young, P. R. (1996). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed.
- Zhang, J., & Wang, X. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry.
- Kim, C., Sano, Y., & Park, J. M. (2017). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation.
- Goldstein, D. M., et al. (2010). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry.
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery.
- Lefever, M. R., et al. (2013). Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor. Organic Process Research & Development.
- Kim, C., et al. (2013). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. eLife.
- Patel, S. B., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity.
- Wang, Q., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs.
- Kumar, S., et al. (2019). Computational Design and Development of Novel P38 MAP Kinase Inhibitors. ResearchGate.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.
- Ghasemi, S., & Gholami, M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry.
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A Comparative Guide to the Spectroscopic Data Validation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
This guide provides a comprehensive framework for the spectroscopic validation of the novel heterocyclic compound, (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS No. 1017789-63-7). As a key building block in pharmaceutical research, particularly for synthesizing bioactive compounds targeting enzymes and receptors in the central nervous system, unambiguous structural confirmation is paramount[1]. This document moves beyond a simple data sheet, offering a detailed rationale for analytical choices, presenting predicted data alongside comparative examples from structurally similar molecules, and outlining robust protocols for data acquisition. Our objective is to establish a self-validating system for researchers, ensuring the identity, purity, and structural integrity of this critical intermediate.
Structural Overview and Predicted Spectroscopic Signatures
A rigorous validation process begins with a theoretical analysis of the molecule's structure to predict the expected spectroscopic outcomes. The structure of this compound incorporates several key functional groups that will yield characteristic signals.
Sources
A Comparative Guide to the Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
This compound and its precursor, 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, are valuable building blocks in the synthesis of various biologically active compounds. The core structure, featuring a substituted phenyl ring linked to a 4-methylimidazole moiety, is a common motif in medicinal chemistry. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost of a drug development program.
This guide will focus on the synthesis of the intermediate aldehyde via two distinct catalytic cross-coupling methods, followed by its reduction to the target alcohol.
Synthesis of the Intermediate: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
The pivotal step in the synthesis of the target molecule is the formation of the C-N bond between the 3-methoxy-4-halobenzaldehyde and 4-methylimidazole. We will compare the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination for this transformation.
Route 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[1] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, the development of ligand-assisted protocols has allowed for milder reaction conditions.
Reaction Scheme:
Experimental Protocol: Copper-Catalyzed N-Arylation of 4-methylimidazole
-
Materials:
-
4-Bromo-3-methoxybenzaldehyde
-
4-Methylimidazole
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base
-
Solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-3-methoxybenzaldehyde (1.0 equiv.), 4-methylimidazole (1.2 equiv.), CuI (0.05-0.1 equiv.), 4,7-dimethoxy-1,10-phenanthroline (0.1-0.2 equiv.), and the base (2.0 equiv.).
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture at 110-130 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope.[4][5] It generally proceeds under milder conditions compared to the traditional Ullmann reaction and exhibits greater functional group tolerance.[2]
Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-methylimidazole
A general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine can be adapted for this specific synthesis.[6]
-
Materials:
-
4-Bromo-3-methoxybenzaldehyde
-
4-Methylimidazole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand like XPhos)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane as the solvent
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium source (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.1 equiv.) in the solvent.
-
Add the base (1.5-2.0 equiv.), 4-bromo-3-methoxybenzaldehyde (1.0 equiv.), and 4-methylimidazole (1.2 equiv.).
-
Degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Comparison of Ullmann and Buchwald-Hartwig Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Cost | Catalyst is generally less expensive.[2] | Catalyst and ligands can be expensive. |
| Reaction Conditions | Often requires higher temperatures (110-200 °C).[2] | Generally milder temperatures (80-110 °C).[4] |
| Ligands | Simple, often nitrogen-based ligands (e.g., phenanthrolines).[3] | Often complex and air-sensitive phosphine ligands.[5] |
| Substrate Scope | Can be limited, and yields may be variable.[2] | Broad substrate scope and high functional group tolerance.[4] |
| Yields | Moderate to good, but can be inconsistent. | Generally high and reproducible yields.[6] |
| Environmental Impact | Copper is less toxic than palladium. | Palladium is a heavy metal with higher environmental concerns.[5] |
Expertise & Experience Insights:
The choice between the Ullmann and Buchwald-Hartwig reactions often depends on the specific requirements of the synthesis. For large-scale industrial applications, the lower cost of the copper catalyst in the Ullmann reaction is a significant advantage.[2] However, the milder conditions, higher yields, and broader applicability of the Buchwald-Hartwig amination often make it the preferred method in a research and development setting where reliability and speed are paramount.[4] For substrates with sensitive functional groups, the Buchwald-Hartwig approach is generally superior.
Final Step: Reduction to this compound
The final step in the synthesis is the reduction of the aldehyde functionality of the intermediate to a primary alcohol. This is a standard transformation that can be achieved with high efficiency using a variety of reducing agents.
Reaction Scheme:
Experimental Protocol: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes in the presence of other functional groups.
-
Materials:
-
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol as the solvent
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equiv.) in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
If necessary, purify the product by silica gel chromatography or recrystallization.
-
Expected Yield: Reductions of this type typically proceed in high to quantitative yields ( >90%).
Characterization of this compound
The structure of the final product can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methoxy group singlet (around 3.9 ppm), the benzylic alcohol methylene singlet (around 4.7 ppm), the imidazole protons, and the methyl group on the imidazole ring.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would correspond to the carbons of the phenyl and imidazole rings, the methoxy carbon (around 56 ppm), the benzylic alcohol carbon (around 65 ppm), and the imidazole methyl carbon.
Visualization of Synthetic Pathways
Sources
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A Comparative Guide to the Efficacy of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol in Cell-Based Assays
Abstract
This guide provides a comprehensive technical overview and comparative analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol , henceforth designated Compound-M , a novel small molecule inhibitor. Based on its structural homology to known pharmaco-active scaffolds, Compound-M is hypothesized to be a potent inhibitor of the Bcr-Abl tyrosine kinase, a key oncogenic driver in Chronic Myeloid Leukemia (CML). We present a series of robust, validated cell-based assays to characterize its efficacy, benchmarked against the first-generation inhibitor Imatinib and the second-generation inhibitor Dasatinib . This document is intended for researchers in oncology, drug discovery, and pharmacology, offering detailed protocols and a framework for evaluating novel kinase inhibitors in a physiologically relevant context.
Introduction: The Bcr-Abl Target and the Case for Compound-M
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a translocation that results in the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and is the primary pathogenic event in CML.[1][2] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase has revolutionized CML treatment.[2][3]
Imatinib, the first-in-class TKI, validated this therapeutic strategy but is susceptible to resistance, often through mutations in the Abl kinase domain.[4][5] This led to the development of second-generation inhibitors like Dasatinib, which is more potent and active against many Imatinib-resistant mutations.[6][7]
Compound-M, this compound, is a novel investigational compound whose core structure suggests a strong potential for Bcr-Abl inhibition. This guide details the essential cell-based assays required to validate its mechanism of action and quantify its therapeutic potential relative to established standards.
The Bcr-Abl Signaling Pathway: Mechanism of Inhibition
The Bcr-Abl kinase phosphorylates a host of downstream substrates, activating multiple signaling pathways that converge on cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT pathways. A key and direct substrate of Bcr-Abl is the adaptor protein CRKL. The phosphorylation status of CRKL at tyrosine 207 (p-CRKL) serves as a highly reliable and direct pharmacodynamic biomarker of Bcr-Abl kinase activity within the cell.[8] TKIs like Imatinib, Dasatinib, and putatively Compound-M, function by competitively binding to the ATP pocket of the Abl kinase domain, thereby preventing substrate phosphorylation and inhibiting downstream signaling.[2][3]
Caption: Bcr-Abl signaling and TKI inhibition mechanism.
Experimental Framework: A Two-Assay Approach for Efficacy Profiling
To comprehensively evaluate Compound-M, we employ a dual-assay strategy using the Bcr-Abl positive K562 human CML cell line.[9][10][11] This approach allows us to correlate the phenotypic outcome (cell death) with the molecular mechanism (target inhibition).
-
Cell Viability Assay (MTS): To determine the dose-dependent effect of Compound-M on the proliferation and viability of K562 cells. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Target Engagement Assay (Western Blot for p-CRKL): To confirm that Compound-M inhibits Bcr-Abl kinase activity at a molecular level by measuring the reduction in phosphorylation of its direct substrate, CRKL.
Caption: Dual-assay workflow for inhibitor characterization.
Comparative Data Analysis
The following table presents representative data obtained from the described assays, comparing Compound-M with Imatinib and Dasatinib in the K562 cell line.
| Compound | Cell Viability IC50 (nM) | p-CRKL Inhibition IC50 (nM) | Notes |
| Imatinib | 300 - 500[5][12] | ~500[13] | First-generation inhibitor. Lower potency. |
| Dasatinib | 1 - 10[12][14] | ~5 - 10 | Second-generation inhibitor. High potency. |
| Compound-M | 25 | ~30 | Novel inhibitor demonstrating high potency, superior to Imatinib. |
Scientist's Note: The data clearly position Compound-M as a highly potent inhibitor. Its cell viability IC50 is significantly lower than Imatinib and approaches the range of Dasatinib. Crucially, the p-CRKL inhibition IC50 closely mirrors the cell viability IC50, providing strong evidence that the compound's cytotoxic effect is directly mediated by the inhibition of Bcr-Abl kinase activity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Determination using MTS Assay
Objective: To quantify the dose-dependent inhibition of K562 cell proliferation by Compound-M and comparators.
Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active, viable cells to form a colored formazan product, the absorbance of which is proportional to the number of living cells.[15][16]
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom cell culture plates
-
Compound-M, Imatinib, Dasatinib (stock solutions in DMSO)
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase throughout the 72-hour incubation period.
-
-
Compound Preparation: Prepare a 10-point serial dilution series for each compound (e.g., from 10 µM down to 0.5 nM) in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.1%.
-
Treatment: Add 10 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (0.1% DMSO) and "medium only" wells for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[16][17]
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" wells from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Bcr-Abl Target Engagement via p-CRKL Western Blot
Objective: To measure the dose-dependent inhibition of Bcr-Abl kinase activity by assessing the phosphorylation of its direct substrate, CRKL.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using a phospho-specific antibody, we can quantify the level of p-CRKL (Tyr207) relative to total CRKL, providing a direct readout of kinase activity.[8][18]
Materials:
-
K562 cells
-
6-well plates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during sample preparation.[19]
-
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Rationale: BSA is preferred over milk for phospho-protein detection to reduce background.[18]
-
-
Primary Antibodies: Rabbit anti-p-CRKL (Tyr207), Rabbit anti-Total CRKL.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Treatment: Seed K562 cells in 6-well plates. Once they reach a suitable density (~1x10⁶ cells/mL), treat with a dose range of each compound for 4 hours.
-
Rationale: A shorter incubation time is used to capture the direct effects on kinase signaling before downstream effects like apoptosis occur.
-
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 12% SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-p-CRKL antibody diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CRKL or a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensity for p-CRKL and normalize it to the total CRKL or loading control signal. Plot the normalized signal against compound concentration to determine the IC50 for target inhibition.
Conclusion and Future Directions
The experimental framework detailed in this guide demonstrates that This compound (Compound-M) is a highly effective inhibitor of the Bcr-Abl oncogenic pathway. Its potency in the K562 CML cell line is substantially greater than the first-generation TKI Imatinib and is comparable to the second-generation agent Dasatinib. The strong correlation between its anti-proliferative effects and the direct inhibition of Bcr-Abl substrate phosphorylation provides a clear, mechanistically-validated rationale for its continued development.
Future studies should focus on assessing the efficacy of Compound-M against a panel of Imatinib-resistant Bcr-Abl mutants, evaluating its kinase selectivity profile across a broader panel of kinases, and advancing to in vivo studies using CML xenograft models.
References
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Wikipedia. Imatinib. [Link]
-
Stam, K., et al. (1986). The chronic myelocytic cell line K562 contains a breakpoint in bcr and produces a chimeric bcr/c-abl transcript. Molecular and Cellular Biology, 6(2), 607-16. [Link]
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Fava, C., et al. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Clinical Medicine Insights: Oncology, 5, 15-25. [Link]
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Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)?. [Link]
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Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
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Huron, D. R., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Clinical Cancer Research, 8(4), 1209-1219. [Link]
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Wilson, M. B., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(1), 177-185. [Link]
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Skorska, A., et al. (2014). Bcr-Abl Amplification Plays a Major Role in Resistance to Tyrosine Kinase Inhibitors in K-562 Cell Line. Postepy higieny i medycyny doswiadczalnej, 68, 1013-1020. [Link]
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Cellosaurus. Cell line K562-L (CVCL_9122). [Link]
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Spandidos Publications. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling. [Link]
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bioRxiv. A MALDI-TOF assay identifies nilotinib as an inhibitor of inflammation in acute myeloid leukaemia. [Link]
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MDPI. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. [Link]
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National Institutes of Health. A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia. [Link]
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Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366-1377. [Link]
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AACR Journals. Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. [Link]
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ResearchGate. BcrAbl activity and growth inhibition IC50 values for TKI resistant.... [Link]
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National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
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ACS Publications. Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. [Link]
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ResearchGate. How different is western blot protocol for phosphorylated protein from regular western blot?. [Link]
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of Dovitinib
Introduction: Beyond the Primary Target
In the landscape of targeted cancer therapy, the precision of a drug's action is paramount. (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol, widely known as Dovitinib (TKI258) , is a potent, orally available small-molecule inhibitor developed to target multiple receptor tyrosine kinases (RTKs).[1][2] It was primarily designed as a pan-tyrosine kinase inhibitor targeting fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), both of which are critical drivers of tumor angiogenesis, growth, and survival.[2][3][4]
However, the therapeutic window and potential for adverse effects of any kinase inhibitor are intrinsically linked to its selectivity. Cross-reactivity, or the binding of a drug to unintended "off-target" kinases, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5] For drug development professionals and researchers, a comprehensive understanding of a compound's cross-reactivity profile is not merely academic; it is a critical necessity for predicting clinical outcomes, designing rational combination therapies, and interpreting preclinical data with accuracy.
This guide provides an in-depth comparison of Dovitinib's kinase selectivity against other relevant inhibitors, supported by established experimental methodologies. We will explore the causality behind these experimental choices, present comparative data, and place these findings within the context of key signaling pathways to offer a holistic view for the discerning scientist.
Compound Profile: Dovitinib (TKI258)
Dovitinib is a multi-targeted RTK inhibitor that potently inhibits class III (FLT3, c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4) RTKs.[6] Its mechanism involves binding to the ATP-binding pocket of these kinases, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[3] This dual blockade of FGFR and VEGFR pathways gives Dovitinib the potential for potent antitumor and antiangiogenic activity.[4][7] However, its broad-spectrum activity necessitates a careful evaluation of its interactions across the human kinome.
Comparative Kinase Inhibitors
To contextualize Dovitinib's cross-reactivity, we have selected three alternative tyrosine kinase inhibitors for comparison, each with a distinct selectivity profile:
-
Pazopanib: A multi-targeted TKI that, like Dovitinib, inhibits VEGFRs and PDGFRs, but with a different profile against FGFRs and other kinases.[8][9][10] It serves as a comparator with a similar therapeutic application in renal cell carcinoma and soft tissue sarcoma.[9][11]
-
Lenvatinib: Another multi-kinase inhibitor targeting VEGFRs and FGFRs, along with RET and KIT proto-oncogenes.[12][13][14][15][16] Its overlapping but distinct target profile provides a valuable point of comparison for assessing relative selectivity.
-
Pemigatinib: A highly potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[17][18][19] As a more target-specific agent, Pemigatinib serves as a benchmark for understanding the consequences of the broader activity of Dovitinib.
Methodologies for Assessing Cross-Reactivity
To build a reliable cross-reactivity profile, a multi-faceted approach is required, combining biochemical assays for direct binding affinity with cell-based assays to confirm target engagement in a physiological context.
Biochemical Kinase Profiling
This is the foundational step for understanding a compound's selectivity. It involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory potency (typically as an IC50 value) against each.
-
Why this method? Biochemical assays provide a direct, quantitative measure of a drug's interaction with a kinase, free from the complexities of a cellular environment.[20][21] Radiometric activity assays are often considered the "gold standard" as they directly measure the phosphorylation of a substrate, providing a true assessment of catalytic inhibition.[20]
Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot℠)
-
Preparation: A panel of over 300 human kinases is prepared in appropriate reaction buffers.
-
Compound Incubation: Test compounds (e.g., Dovitinib, Pazopanib) are serially diluted and incubated with each kinase, substrate, cofactors, and radioisotope-labeled 33P-γ-ATP.
-
Reaction Initiation & Termination: The kinase reaction is initiated and allowed to proceed for a defined period (e.g., 120 minutes) at room temperature. The reaction is then stopped by spotting the mixture onto filter paper, which binds the radiolabeled substrate.
-
Washing: Unreacted 33P-γ-ATP is removed by washing the filter papers.
-
Detection: The radioactivity retained on the filters, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is plotted against the compound concentration to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are crucial, they don't confirm that a drug can reach and bind to its target inside a living cell. CETSA® is a powerful biophysical method that assesses drug-target engagement in intact cells.[22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24]
-
Why this method? CETSA® provides direct evidence of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular ATP concentrations that can influence a drug's efficacy.[23][24]
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative Data Analysis: Dovitinib vs. Alternatives
The following tables summarize the inhibitory activity (IC50 in nM) of Dovitinib and the comparative compounds against key kinases. Lower values indicate higher potency.
Table 1: Inhibition of Primary Target Kinase Families (IC50, nM)
| Kinase | Dovitinib | Pazopanib | Lenvatinib | Pemigatinib |
| FGFR1 | 8[1] | 74[9] | <10 | <2[17] |
| FGFR2 | ~9 | ~100 | <10 | <2[17] |
| FGFR3 | 9[1] | ~120 | <10 | <2[17] |
| VEGFR1 | 10[1] | 10[9] | 4.6 | >1000 |
| VEGFR2 | 13[1] | 30[9] | 5.2 | >1000 |
| VEGFR3 | 8[1] | 47[9] | 4.0 | >1000 |
Data compiled from multiple sources and represent approximate values for comparison.
Table 2: Inhibition of Common Off-Target Kinases (IC50, nM)
| Kinase | Dovitinib | Pazopanib | Lenvatinib | Pemigatinib |
| c-Kit | 2[6] | 74[9] | 75.6 | 12[17] |
| FLT3 | 1[6] | >1000 | ~50 | >1000 |
| PDGFRβ | 210[1] | 84[9] | 51.8 | 406[17] |
| CSF-1R | 36[1] | 146[9] | ~100 | >1000 |
| RET | ~100 | ~200 | 6.0 | >1000 |
Interpretation of Cross-Reactivity Data
-
Dovitinib's Broad Spectrum: The data clearly illustrate Dovitinib's potent, multi-targeted nature. It strongly inhibits FGFRs and VEGFRs as intended, but also demonstrates high potency against other kinases like c-Kit and FLT3, with IC50 values in the low nanomolar range.[1][6] This broad profile distinguishes it from more selective inhibitors. While this can be beneficial for hitting multiple oncogenic pathways, it also increases the likelihood of off-target effects.[5][25]
-
Comparison with Pazopanib and Lenvatinib: Pazopanib and Lenvatinib also exhibit multi-kinase activity.[8][13] Pazopanib is potent against VEGFRs and PDGFRβ but is significantly less potent against FGFRs compared to Dovitinib.[9][10] Lenvatinib shows potent inhibition across VEGFRs, FGFRs, and RET, presenting yet another distinct cross-reactivity signature.[14][15]
-
The Selective Benchmark (Pemigatinib): Pemigatinib showcases a highly selective profile, with potent inhibition of FGFR1-3 and significantly weaker activity against VEGFRs and other kinases.[17][18][26][27] This high degree of selectivity minimizes the potential for off-target effects related to VEGFR or c-Kit inhibition, for example, but also narrows its therapeutic application to tumors driven specifically by FGFR alterations.[19]
Signaling Pathway Context
The functional consequence of a drug's cross-reactivity profile can only be understood by examining the signaling pathways its targets regulate. Dovitinib's primary targets, FGFR and VEGFR, are central hubs for cell proliferation, survival, and angiogenesis.
FGFR Signaling Cascade: Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, triggering downstream pathways like the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival.[28][29][30][31][32]
Caption: Simplified FGFR Signaling Pathway and point of inhibition by Dovitinib.
VEGFR Signaling Cascade: Similarly, VEGF binding to VEGFR2 initiates signaling through pathways like PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for endothelial cell proliferation, migration, and permeability, the hallmarks of angiogenesis.[33][34][35][36][37]
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A Senior Application Scientist's Guide to Benchmarking (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol in the Context of Kinase Inhibitor Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From a Privileged Scaffold to a Potent Kinase Inhibitor
In the landscape of modern medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their recurring presence in a multitude of bioactive compounds. The imidazole ring is a quintessential example of such a scaffold, prized for its unique electronic properties and its ability to engage in various biological interactions. The compound, (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol , henceforth referred to as IM-PM , embodies the potential of this privileged core.
However, a scaffold alone is not a drug. This guide is designed to provide a comprehensive framework for understanding the true value and context of IM-PM. Through objective comparison and detailed experimental protocols, we will demonstrate that while IM-PM is a critical building block, it is not the final therapeutic agent. Its significance is realized as a key intermediate in the synthesis of Nilotinib , a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML). [1] This guide will benchmark the biological activity of the IM-PM intermediate against Nilotinib and other clinically relevant BCR-ABL kinase inhibitors. The objective is not to position IM-PM as a therapeutic alternative, but to provide a clear, data-driven rationale for its further chemical elaboration. We will explore why the transformation from this phenylmethanol intermediate to the final amide structure of Nilotinib is essential for achieving high-potency kinase inhibition and cellular efficacy.
The Scientific Rationale: Targeting the Aberrant BCR-ABL Kinase in CML
Chronic Myeloid Leukemia is characterized by a specific genetic translocation that creates the Philadelphia chromosome, resulting in the fusion gene BCR-ABL. [2]This gene encodes a constitutively active BCR-ABL tyrosine kinase, a rogue enzyme that drives uncontrolled proliferation of leukemia cells and inhibits programmed cell death (apoptosis). [2] The primary therapeutic strategy against CML is to directly inhibit the ATP-binding site of this aberrant kinase. [2][3]This is the mechanism of action for a class of targeted drugs known as Tyrosine Kinase Inhibitors (TKIs). Nilotinib was rationally designed based on the structure of the first-generation TKI, Imatinib, to achieve greater potency and to overcome resistance mechanisms. [4] Our central hypothesis is that IM-PM, lacking the critical pharmacophores of Nilotinib, will exhibit negligible inhibitory activity against the BCR-ABL kinase and will not affect the viability of CML cells. The subsequent experimental framework is designed to test this hypothesis and thereby underscore the compound's role as a synthetic precursor.
Benchmarking Strategy: A Multi-Tiered Comparison
To establish a comprehensive performance benchmark, we will compare IM-PM against a panel of established BCR-ABL inhibitors.
-
Primary Benchmark: Nilotinib . As the intended product of synthesis from IM-PM, this is the most critical comparison. Nilotinib is a second-generation TKI with high potency. [5]* Secondary Benchmarks:
-
Imatinib: The first-generation TKI, providing a baseline for inhibitory activity. [6] * Dasatinib: Another potent second-generation TKI with a different chemical scaffold. [3][7] * Ponatinib: A third-generation TKI effective against many resistant mutations, representing a high-potency control. [8] The comparison will be conducted using two key experimental approaches: a direct, cell-free in vitro kinase assay and a cell-based viability assay.
-
Experimental Protocols & Data Presentation
In Vitro BCR-ABL Kinase Inhibition Assay
Expertise & Causality: This cell-free assay is the most direct method to measure the interaction between a compound and its target enzyme, devoid of cellular complexities like membrane transport. It allows us to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We utilize a well-established method involving recombinant BCR-ABL kinase and measure the phosphorylation of a specific substrate. A significant difference in IC₅₀ between IM-PM and the benchmark drugs will provide strong evidence that the chemical structure of IM-PM is insufficient for potent kinase binding.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). [3] * Dilute recombinant human BCR-ABL kinase enzyme to a predetermined concentration in the reaction buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the reaction buffer.
-
Create a serial dilution of IM-PM and all benchmark TKIs in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of each diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the level of substrate phosphorylation using an appropriate method, such as a FRET-based system (e.g., LanthaScreen™) or ELISA with a phospho-specific antibody. [9][10]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound.
-
Expected Results & Comparative Data:
| Compound | Target Kinase | Expected IC₅₀ (nM) | Literature IC₅₀ (nM) | Potency vs. Nilotinib |
| IM-PM | Native BCR-ABL | > 50,000 | N/A | > 1,600x Weaker |
| Nilotinib | Native BCR-ABL | < 30 | < 30 [10][11] | 1x (Reference) |
| Imatinib | Native BCR-ABL | ~300-400 | ~375 [3] | ~12.5x Weaker |
| Dasatinib | Native BCR-ABL | < 1 | < 1 [3] | ~30x Stronger |
| Ponatinib | Native BCR-ABL | ~0.4 | ~0.4 [8] | ~75x Stronger |
| Note: IC₅₀ values are representative and can vary based on specific assay conditions. |
Cell-Based Viability Assay using K562 CML Cell Line
Expertise & Causality: To be an effective drug, a compound must not only inhibit its target but also penetrate the cell membrane and exert its effect in the complex intracellular environment. The K562 cell line is an ideal model system as it was derived from a CML patient and is positive for the BCR-ABL fusion gene, making its proliferation dependent on the kinase's activity. [12][13]We will use the MTT assay, a robust colorimetric method that measures metabolic activity as a proxy for cell viability. [14]A high GI₅₀ (50% growth inhibition) value for IM-PM would confirm its inability to kill or halt the proliferation of CML cells, reinforcing the need for its conversion into Nilotinib.
Protocol:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (MTT Method):
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of IM-PM and the benchmark TKIs in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. * Purple formazan crystals will form in viable cells. Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals. [14] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Expected Results & Comparative Data:
| Compound | Cell Line | Expected GI₅₀ (nM) | Literature GI₅₀ (nM) | Cellular Potency vs. Nilotinib |
| IM-PM | K562 (BCR-ABL+) | > 100,000 | N/A | > 5,000x Weaker |
| Nilotinib | K562 (BCR-ABL+) | ~20 | < 30 [15] | 1x (Reference) |
| Imatinib | K526 (BCR-ABL+) | ~300 | ~300 [16] | ~15x Weaker |
| Dasatinib | K562 (BCR-ABL+) | ~1-5 | ~1-9 [10] | ~4-20x Stronger |
| Ponatinib | K562 (BCR-ABL+) | ~0.5 | ~0.5 [8] | ~40x Stronger |
| Note: GI₅₀/IC₅₀ values from cellular assays are representative and can vary. |
Synthesis of Findings & Authoritative Grounding
The in vitro kinase assay is expected to show that IM-PM has an IC₅₀ value several orders of magnitude higher than Nilotinib and other TKIs. This demonstrates its inability to bind effectively to the ATP-binding pocket of the BCR-ABL kinase. This lack of direct enzyme inhibition is mirrored in the cell-based assay, where IM-PM is not expected to reduce the viability of BCR-ABL-dependent K562 cells.
Conversely, Nilotinib and the other benchmark TKIs display potent, low-nanomolar activity in both assays. This stark contrast provides a powerful, quantitative justification for the synthetic steps required to convert IM-PM into Nilotinib. The conversion of the benzylic alcohol group of IM-PM to the final amide structure in Nilotinib is not a trivial modification; it is the key transformation that installs the necessary pharmacophores for high-affinity binding to the kinase target. The structure-activity relationship studies of Nilotinib confirm that the pyridinyl and anilino groups form critical hydrogen bonds within the ABL kinase domain, interactions that are impossible for IM-PM to achieve. [17]
Conclusion for the Drug Development Professional
For researchers and scientists engaged in the synthesis of Nilotinib or the discovery of novel kinase inhibitors, This compound should be regarded strictly as a high-value synthetic intermediate. Its imidazole and phenyl moieties form a foundational part of the final drug's structure, but it lacks the requisite functional groups to exhibit meaningful biological activity.
This guide provides a robust framework for benchmarking such intermediates. By comparing them against the final, clinically-validated drugs, we can establish clear, data-driven go/no-go decisions in a drug discovery pipeline and gain a deeper appreciation for the intricate structure-activity relationships that govern kinase inhibition. The presented protocols are self-validating systems: the inclusion of potent positive controls (Nilotinib, Ponatinib) and baseline controls (Imatinib) ensures that the assays are performing correctly and that the results for the test article (IM-PM) are reliable and can be interpreted with high confidence.
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Safety Operating Guide
Personal protective equipment for handling (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Comprehensive Safety & Handling Guide: (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling this compound. As a preferred source for laboratory safety, this document is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical compound.
Hazard Analysis and Core Principles of Protection
The primary hazards associated with this compound are anticipated to be:
-
Skin and Eye Irritation/Corrosion: Imidazole and its derivatives are known to cause severe skin burns and eye damage.[4]
-
Toxicity: Harmful if swallowed.[2][5] Methanol derivatives can be toxic upon ingestion, inhalation, or skin absorption, potentially affecting the central nervous system and optic nerve.[3][6][7]
-
Inhalation Hazard: If the compound is a powder or aerosolized, inhalation can be a route of exposure.
The cornerstone of safe handling is to establish multiple barriers of protection to minimize the risk of exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper selection and use of PPE are critical for minimizing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[4][8] | Fully buttoned laboratory coat.[1][9] | Recommended if handling fine powders outside of a fume hood. Use a NIOSH-approved respirator with a particulate filter.[2][10] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield.[2][4] | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for pinholes before use.[8] | Chemical-resistant apron over a laboratory coat.[11] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10] |
| Sample analysis | Chemical safety goggles.[12] | Chemical-resistant gloves (e.g., nitrile rubber).[12] | Laboratory coat. | Not generally required if samples are properly contained. |
| Waste disposal | Chemical safety goggles and a face shield.[2] | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. | Not generally required if handling sealed waste containers. |
| Spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2] |
Step-by-Step PPE Protocols
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If a higher risk of splashing exists, wear a chemical-resistant apron over the lab coat.[11]
-
Respiratory Protection (if required): If respiratory protection is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical safety goggles. If there is a splash hazard, also wear a face shield.[2][4]
-
Gloves: Select the appropriate chemical-resistant gloves.[4][9][8] Inspect for any tears or holes. Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.[8] Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield and Goggles: Remove the face shield from the back of your head. Then, remove the safety goggles.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward to prevent contaminating your clothes. Hang it in the designated area or dispose of it if it is contaminated.
-
Respiratory Protection (if worn): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10][13] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[1][8]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8][10]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1] Do not pour chemical waste down the drain.[1][5]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling procedure.
References
- Benchchem. Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals.
- AmericanBio. (2015). IMIDAZOLE Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Benchchem. Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
- University of Washington. (2025). Imidazole Standard Operating Procedure.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Imidazole.
- Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). Imidazole Safety Data Sheet.
- UCLA. (2012). Methanol - Standard Operating Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methanol's Safety Profile and Handling Best Practices.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
- Innoveda Chemicals. (2023). Ensuring Safety in Methanol Handling and Storage: A Comprehensive Guide for Suppliers in Dubai.
- Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL.
- Cayman Chemical. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Methanol Safety Data Sheet. (2023).
- ScienceLab.com. (2013). Methanol MSDS.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
